molecular formula C14H19ClN2O3 B1674776 Letimide Hydrochloride CAS No. 21791-39-9

Letimide Hydrochloride

货号: B1674776
CAS 编号: 21791-39-9
分子量: 298.76 g/mol
InChI 键: QPFDPUCWRFYCFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Letimide HCl is an analgesic.

属性

CAS 编号

21791-39-9

分子式

C14H19ClN2O3

分子量

298.76 g/mol

IUPAC 名称

3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride

InChI

InChI=1S/C14H18N2O3.ClH/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18;/h5-8H,3-4,9-10H2,1-2H3;1H

InChI 键

QPFDPUCWRFYCFB-UHFFFAOYSA-N

规范 SMILES

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl

外观

Solid powder

其他CAS编号

21791-39-9

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Letimide hydrochloride;  Letimide HCl;  MA-1443;  MA 1443;  MA1443; 

产品来源

United States

Foundational & Exploratory

Letimide Hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of Lenalidomide (B1683929)

Disclaimer: The following information is for research and professional use only. It is based on the assumption that the query "Letimide Hydrochloride" was a typographical error for "Lenalidomide."

Executive Summary

Lenalidomide is a second-generation immunomodulatory drug (IMiD) with potent antineoplastic, anti-angiogenic, and immunomodulatory properties.[1][2] It is a cornerstone in the treatment of multiple myeloma (MM) and other hematological malignancies, including myelodysplastic syndromes (MDS) and various lymphomas.[3][4] The core mechanism of action of lenalidomide revolves around its ability to modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][5] By binding to CRBN, lenalidomide induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, leading to a cascade of downstream effects that are detrimental to cancer cells and supportive of an anti-tumor immune response.[5][6] This guide provides a detailed technical overview of the molecular mechanisms, key signaling pathways, and experimental evidence underpinning the therapeutic effects of lenalidomide.

Core Mechanism of Action: Molecular Glue

Lenalidomide functions as a "molecular glue," bringing together the CRBN E3 ubiquitin ligase complex and specific neosubstrate proteins that are not normally targeted by this complex.[7] The CRL4^CRBN^ complex is composed of Cullin 4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), Regulator of Cullins 1 (ROC1), and the substrate receptor Cereblon (CRBN).[3][5] Lenalidomide binds to a hydrophobic pocket within the thalidomide-binding domain of CRBN.[8][9] This binding event alters the conformation of the substrate-binding surface of CRBN, creating a new interface that facilitates the recruitment of specific target proteins.[5][7] Once recruited, these substrates are polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome.[1][5]

The primary neosubstrates of lenalidomide that mediate its therapeutic effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the serine/threonine kinase Casein Kinase 1α (CK1α).[5][10][11]

Signaling Pathway of Lenalidomide Action

Lenalidomide_Mechanism cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_substrates Neosubstrates cluster_downstream Downstream Effects CRBN Cereblon (CRBN) IKZF1 Ikaros (IKZF1) CRBN->IKZF1 recruits IKZF3 Aiolos (IKZF3) CRBN->IKZF3 recruits CK1a Casein Kinase 1α (CK1α) CRBN->CK1a recruits CUL4A Cullin 4A DDB1 DDB1 CUL4A->DDB1 ROC1 ROC1 CUL4A->ROC1 DDB1->CRBN IRF4_down IRF4 ↓ IKZF1->IRF4_down cMyc_down c-Myc ↓ IKZF1->cMyc_down IL2_up IL-2 ↑ IKZF1->IL2_up IFNg_up IFN-γ ↑ IKZF1->IFNg_up Proteasome Proteasomal Degradation IKZF1->Proteasome ubiquitination IKZF3->IRF4_down IKZF3->cMyc_down IKZF3->IL2_up IKZF3->IFNg_up IKZF3->Proteasome ubiquitination p53_act p53 activation CK1a->p53_act CK1a->Proteasome ubiquitination MM_apoptosis MM Cell Apoptosis IRF4_down->MM_apoptosis cMyc_down->MM_apoptosis T_cell_act T-cell/NK-cell Activation IL2_up->T_cell_act IFNg_up->T_cell_act MDS_apoptosis del(5q) MDS Cell Apoptosis p53_act->MDS_apoptosis Lenalidomide Lenalidomide Lenalidomide->CRBN binds

Caption: Lenalidomide binds to CRBN, inducing the degradation of neosubstrates and triggering downstream anti-cancer effects.

Therapeutic Effects and Underlying Mechanisms

Lenalidomide's pleiotropic effects stem from the degradation of its specific neosubstrates in different cell types.

Direct Anti-Tumor Effects in Multiple Myeloma

In multiple myeloma cells, the degradation of IKZF1 and IKZF3 is the critical event for anti-tumor activity.[6][10][12] IKZF1 and IKZF3 are essential transcription factors for the survival of myeloma cells.[3][12] Their degradation leads to the downregulation of key downstream targets, including Interferon Regulatory Factor 4 (IRF4) and the proto-oncogene c-Myc.[3][13][14] The reduction in IRF4 and c-Myc levels results in cell cycle arrest and apoptosis of malignant plasma cells.[3][15][16]

Activity in Myelodysplastic Syndromes with 5q Deletion

The efficacy of lenalidomide in MDS with a deletion on chromosome 5q is attributed to the degradation of CK1α.[5][11][17] The gene encoding CK1α, CSNK1A1, is located within the commonly deleted region of chromosome 5q, leading to haploinsufficiency of the protein in these malignant cells.[5][11][18] The reduced baseline levels of CK1α make these cells particularly sensitive to further lenalidomide-induced degradation.[5][18] The loss of CK1α leads to the activation of the p53 tumor suppressor pathway, triggering apoptosis in the del(5q) clone.[18]

Immunomodulatory Effects

Lenalidomide significantly enhances the host's anti-tumor immune response.[19][20] In T-lymphocytes, the degradation of IKZF1 and IKZF3, which act as transcriptional repressors, leads to increased production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[10][19][21] This results in the proliferation and activation of T cells and Natural Killer (NK) cells, boosting their cytotoxic capabilities against tumor cells.[1][15][22] Additionally, lenalidomide can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, while promoting the anti-inflammatory cytokine IL-10.[1][21] There is also evidence that lenalidomide can inhibit the function of immunosuppressive regulatory T cells (Tregs).[1][20]

Anti-Angiogenic Properties

Lenalidomide exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which are crucial for tumor growth and metastasis.[1][23][24] It can directly inhibit the migration and tube formation of endothelial cells.[23][25] Furthermore, lenalidomide can reduce the production of key angiogenic factors by tumor and stromal cells, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1][26]

Effects on the Tumor Microenvironment

Lenalidomide modulates the complex interactions within the tumor microenvironment.[27][28] It can downregulate the expression of adhesion molecules on both myeloma and bone marrow stromal cells, thereby disrupting the protective niche that supports tumor cell survival and proliferation.[1][21] By altering the cytokine profile and enhancing immune surveillance, lenalidomide helps to create a less hospitable environment for tumor growth.[27][29]

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of lenalidomide.

Table 1: Binding Affinities and Cellular Potency

ParameterCompoundValueCell/SystemReference
IC50 (CRBN Binding) Lenalidomide2.3 µMU266B1 cell extracts[30]
Pomalidomide (B1683931)2.1 µMU266B1 cell extracts[30]
Thalidomide (B1683933)~30 µMU266B1 cell extracts[30]
Effective Concentration (in vivo anti-angiogenesis) Lenalidomide1.75 µmol/LChick Chorioallantoic Membrane (CAM) Assay[25]
IC50 (MMEC Migration Inhibition) Lenalidomide~0.5 µmol/LPrimary MM Endothelial Cells[25]

MMEC: Multiple Myeloma Endothelial Cells

Experimental Protocols

The elucidation of lenalidomide's mechanism of action has been facilitated by a range of sophisticated experimental techniques.

Identification of Neosubstrates using Quantitative Proteomics

A common workflow to identify the ubiquitinated and degraded substrates of lenalidomide involves Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry.[10][31]

SILAC_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Light Light Amino Acids (e.g., Arg0, Lys0) Control Control (DMSO) Light->Control Light->Control culture in Heavy Heavy Amino Acids (e.g., 13C6-Arg, 13C6-Lys) Lenalidomide_Treat Lenalidomide Heavy->Lenalidomide_Treat Heavy->Lenalidomide_Treat culture in Combine Combine Cell Lysates Control->Combine Lenalidomide_Treat->Combine Digest Tryptic Digest Combine->Digest Enrich Ubiquitin Remnant (di-Gly) Enrichment Digest->Enrich LC_MS LC-MS/MS Enrich->LC_MS Quantify Quantify Protein and Ubiquitination Changes LC_MS->Quantify

Caption: A generalized workflow for identifying lenalidomide-induced protein degradation using SILAC-based proteomics.

Protocol Outline:

  • Cell Culture and Labeling: Two populations of a multiple myeloma cell line (e.g., MM1.S) are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids, such as arginine and lysine, until all proteins are labeled.[31]

  • Treatment: The "heavy" labeled cells are treated with lenalidomide, while the "light" labeled cells are treated with a vehicle control (e.g., DMSO).[31]

  • Cell Lysis and Protein Digestion: The two cell populations are combined, lysed, and the proteins are extracted and digested into peptides using trypsin.[31]

  • Enrichment of Ubiquitinated Peptides: Peptides containing the di-glycine remnant of ubiquitin (a marker of ubiquitination) are enriched using specific antibodies.[31]

  • Mass Spectrometry: The enriched peptides and a portion of the total peptide mixture are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of "heavy" and "light" peptides is quantified. A significant decrease in the heavy-to-light ratio for a particular protein indicates lenalidomide-induced degradation. An increase in the ratio for ubiquitinated peptides from that protein indicates increased ubiquitination.[10]

In Vitro Ubiquitination Assay

This assay directly demonstrates that a substrate is ubiquitinated by the CRL4^CRBN^ complex in a lenalidomide-dependent manner.[10][31]

Protocol Outline:

  • Immunoprecipitation: The CRL4^CRBN^ complex is immunoprecipitated from cell lysates (e.g., from 293T cells overexpressing tagged CRBN) using an antibody against the tag. The neosubstrate (e.g., IKZF3) can be co-expressed and co-immunoprecipitated.[31]

  • Ubiquitination Reaction: The immunoprecipitated complex is incubated in a reaction buffer containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and an ATP-regenerating system, with or without lenalidomide.[31]

  • Western Blot Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody against the substrate or a tag. The appearance of a high-molecular-weight smear or ladder of the substrate protein indicates polyubiquitination.[31]

Logical Relationships of Lenalidomide's Pleiotropic Effects

The diverse therapeutic outcomes of lenalidomide can be traced back to its central mechanism of CRBN modulation.

Pleiotropic_Effects cluster_core Core Mechanism cluster_effects Cellular & Systemic Effects cluster_outcomes Therapeutic Outcomes Lenalidomide Lenalidomide CRBN_Modulation Modulation of CRL4-CRBN Substrate Specificity Lenalidomide->CRBN_Modulation Neosubstrate_Degradation Degradation of Neosubstrates (IKZF1/3, CK1α) CRBN_Modulation->Neosubstrate_Degradation Direct_Antitumor Direct Anti-Tumor (Apoptosis, ↓Proliferation) Neosubstrate_Degradation->Direct_Antitumor Immunomodulation Immunomodulation (↑T-cell/NK-cell activity) Neosubstrate_Degradation->Immunomodulation Anti_Angiogenesis Anti-Angiogenesis (↓VEGF, ↓Endothelial Migration) Neosubstrate_Degradation->Anti_Angiogenesis Microenvironment Tumor Microenvironment Modulation Neosubstrate_Degradation->Microenvironment MM_Control Multiple Myeloma Control Direct_Antitumor->MM_Control MDS_Control del(5q) MDS Control Direct_Antitumor->MDS_Control Lymphoma_Control Lymphoma Control Direct_Antitumor->Lymphoma_Control Immunomodulation->MM_Control Immunomodulation->Lymphoma_Control Anti_Angiogenesis->MM_Control Microenvironment->MM_Control

Caption: The central mechanism of lenalidomide leads to multiple downstream effects that contribute to its overall therapeutic efficacy.

Conclusion

Lenalidomide represents a paradigm-shifting therapeutic agent whose mechanism of action, centered on the targeted degradation of proteins via the modulation of an E3 ubiquitin ligase, has opened new avenues for drug development. Its ability to induce the degradation of key transcription factors and kinases results in a multi-pronged attack on hematological malignancies through direct cytotoxicity, immune system activation, and disruption of the tumor microenvironment. A thorough understanding of this intricate mechanism is crucial for optimizing its clinical use and for the rational design of the next generation of molecular glue degraders.

References

An In-depth Technical Guide to the Synthesis and Characterization of Letimide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letimide Hydrochloride, with the chemical name 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione hydrochloride, is a small molecule of interest in pharmaceutical research. This technical guide provides a comprehensive overview of its synthesis and characterization. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide outlines a plausible synthetic pathway and projects the expected analytical characterization based on data from structurally related compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and further development of this compound and its analogs.

Chemical Structure and Properties

This compound is the hydrochloride salt of the tertiary amine Letimide. The fundamental properties are summarized below.

PropertyValueReference(s)
IUPAC Name 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride[1]
Molecular Formula C₁₄H₁₉ClN₂O₃
Molecular Weight 298.77 g/mol
CAS Number 21791-39-9
Canonical SMILES CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl[1]

Synthesis of this compound

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Salt Formation A Anthranilic Acid C N-(2-diethylaminoethyl)anthranilic acid A->C Base B 2-Chloro-N,N-diethylethanamine B->C E Letimide C->E D Phosgene (B1210022) or Triphosgene D->E G This compound E->G F HCl F->G

Proposed synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of N-(2-diethylaminoethyl)anthranilic acid (Intermediate)

  • Materials: Anthranilic acid, 2-chloro-N,N-diethylethanamine hydrochloride, a suitable base (e.g., sodium carbonate or triethylamine), and an appropriate solvent (e.g., ethanol (B145695) or DMF).

  • Procedure:

    • Dissolve anthranilic acid and the base in the chosen solvent in a reaction vessel.

    • Add 2-chloro-N,N-diethylethanamine to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude product, N-(2-diethylaminoethyl)anthranilic acid, by recrystallization or column chromatography.

Step 2: Synthesis of Letimide (3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione)

  • Materials: N-(2-diethylaminoethyl)anthranilic acid, a carbonylating agent (e.g., phosgene or triphosgene), and an inert solvent (e.g., toluene (B28343) or dichloromethane).

  • Procedure:

    • Dissolve N-(2-diethylaminoethyl)anthranilic acid in the inert solvent.

    • Cool the solution in an ice bath.

    • Slowly add the carbonylating agent to the cooled solution while stirring.

    • Allow the reaction to proceed at a controlled temperature, monitoring its completion by TLC.

    • Upon completion, quench the reaction and wash the organic layer.

    • Dry the organic layer and evaporate the solvent to obtain crude Letimide.

    • Purify the product by column chromatography.

Step 3: Synthesis of this compound

  • Materials: Letimide, hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol).

  • Procedure:

    • Dissolve the purified Letimide in a minimal amount of a suitable organic solvent.

    • Slowly add a solution of hydrochloric acid while stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Characterization of this compound

Direct experimental data for the characterization of this compound is scarce. The following sections provide predicted data based on the analysis of structurally similar 3-substituted 1,3-benzoxazine-2,4-diones.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the diethylaminoethyl group and the aromatic protons of the benzoxazine (B1645224) ring system.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity & Integration
~ 1.0 - 1.2Triplet, 6H (-CH₂CH₃ )
~ 2.5 - 2.8Quartet, 4H (-CH₂ CH₃)
~ 2.8 - 3.0Triplet, 2H (-N-CH₂CH₂ -N-)
~ 3.8 - 4.0Triplet, 2H (-N-CH₂ CH₂-N-)
~ 7.2 - 8.2Multiplet, 4H (Aromatic protons)

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~ 12 - 15-CH₂CH₃
~ 47 - 50-CH₂ CH₃
~ 38 - 42-N-CH₂ CH₂-N-
~ 50 - 53-N-CH₂CH₂ -N-
~ 115 - 140Aromatic Carbons
~ 148C=O (C4)
~ 160C=O (C2)
~ 150 - 155C-O (Aromatic)
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

Predicted IR Data
Wavenumber (cm⁻¹) Assignment
~ 3000 - 2850C-H stretching (aliphatic)
~ 1760 - 1780C=O stretching (ester-like carbonyl, C2)
~ 1680 - 1700C=O stretching (amide-like carbonyl, C4)
~ 1600, 1480C=C stretching (aromatic)
~ 1250 - 1300C-N stretching
~ 1100 - 1200C-O stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base, Letimide.

Predicted Mass Spectrometry Data
m/z Assignment
262.13[M]⁺ (Molecular ion of Letimide free base)
Expected fragmentation patternsLoss of the diethylaminoethyl side chain, cleavage of the benzoxazine ring.
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound.

HPLC Method Parameters
Column A reverse-phase C18 column is typically suitable.
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Detection UV detection at a wavelength where the aromatic ring absorbs (e.g., ~254 nm).
Expected Retention Time Dependent on the specific column and mobile phase conditions. The hydrochloride salt will likely have a different retention time compared to the free base.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of this compound.

Characterization_Workflow Start Synthesized Letimide HCl Purity Purity Assessment (HPLC) Start->Purity Structure_NMR Structural Elucidation (NMR) Purity->Structure_NMR If Pure Structure_MS Molecular Weight Confirmation (MS) Structure_NMR->Structure_MS Structure_IR Functional Group Analysis (IR) Structure_MS->Structure_IR End Characterized Compound Structure_IR->End

Workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and mechanism of action of this compound. While various other derivatives of 1,3-benzoxazine have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, the specific pharmacological profile of Letimide remains to be elucidated.[3][4][5]

Further research is required to determine the biological targets and signaling pathways modulated by this compound. A generalized workflow for investigating the biological activity is presented below.

Biological_Activity_Workflow A This compound B In vitro Assays (e.g., enzyme inhibition, receptor binding) A->B C Cell-based Assays (e.g., cytotoxicity, proliferation) A->C D Identification of Potential Targets B->D C->D E Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) D->E F In vivo Studies (Animal Models) E->F G Pharmacological Profile F->G

General workflow for investigating biological activity.

Conclusion

This technical guide provides a projected framework for the synthesis and characterization of this compound based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a viable starting point for its preparation. The predicted analytical data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. A significant knowledge gap exists concerning the biological activity and mechanism of action of this compound, highlighting a critical area for future investigation. This guide is intended to facilitate and encourage further research into this potentially valuable molecule.

References

Letimide Hydrochloride: An Obscure Analgesic Agent with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Kenilworth, NJ – December 12, 2025 – Letimide Hydrochloride, a chemical entity identified by the CAS number 21791-39-9, remains a compound with a sparsely documented history and a notable absence of in-depth scientific literature in the public domain. While it is listed in several chemical databases and is commercially available as a research chemical, comprehensive information regarding its discovery, development, mechanism of action, and clinical evaluation is not readily accessible.

This compound is chemically known as 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione hydrochloride.[1] Its molecular formula is C14H19ClN2O3, and it has a molecular weight of 298.77 g/mol . The compound is structurally distinct from the well-known immunomodulatory drug, lenalidomide, with which it is sometimes confused in search results.

A thorough search of scientific and patent databases for "this compound" and its associated CAS number did not yield any significant results pertaining to its discovery, the scientists or institutions involved, or the timeline of its development. There is no information available on any preclinical or clinical trials that would provide quantitative data on its analgesic properties, pharmacokinetic profile, or potential side effects.

Furthermore, no experimental protocols for its synthesis, in vitro assays, or in vivo studies are described in the accessible scientific literature. This absence of information prevents the creation of a detailed technical guide or whitepaper as requested.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 21791-39-9
Molecular Formula C14H19ClN2O3
Molecular Weight 298.77 g/mol
IUPAC Name 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride
Synonyms Letimide HCl, MA-1443
Physical Description Not available in search results
Solubility Not available in search results

Logical Relationship Diagram

Due to the lack of information on signaling pathways or experimental workflows for this compound, a diagram representing these aspects cannot be generated. However, a logical diagram illustrating the current state of knowledge can be presented.

cluster_known Established Information cluster_unknown Information Gap This compound This compound Chemical Identity Chemical Identity This compound->Chemical Identity Known Pharmacological Information Pharmacological Information This compound->Pharmacological Information Largely Unknown Development History Development History This compound->Development History Not Publicly Documented Experimental Data Experimental Data This compound->Experimental Data Not Publicly Available CAS: 21791-39-9 CAS: 21791-39-9 Chemical Identity->CAS: 21791-39-9 Structure Structure Chemical Identity->Structure Molecular Formula Molecular Formula Chemical Identity->Molecular Formula Mechanism of Action Mechanism of Action Pharmacological Information->Mechanism of Action Signaling Pathways Signaling Pathways Pharmacological Information->Signaling Pathways Efficacy Data (IC50, etc.) Efficacy Data (IC50, etc.) Pharmacological Information->Efficacy Data (IC50, etc.) Discovery Details Discovery Details Development History->Discovery Details Key Researchers Key Researchers Development History->Key Researchers Timeline Timeline Development History->Timeline Synthesis Protocols Synthesis Protocols Experimental Data->Synthesis Protocols In Vitro Assays In Vitro Assays Experimental Data->In Vitro Assays In Vivo Studies In Vivo Studies Experimental Data->In Vivo Studies Clinical Trials Clinical Trials Experimental Data->Clinical Trials

Caption: State of Knowledge on this compound.

References

Letimide Hydrochloride: An Examination of Available Data on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount. This guide addresses the available technical information on the solubility and stability of Letimide Hydrochloride, a compound identified as an analgesic.

Despite a thorough review of scientific literature and chemical databases, it is important to note that detailed public information regarding the quantitative solubility and stability of this compound is exceedingly scarce. The data presented herein is based on the limited information available. This guide will also outline standard methodologies for assessing these properties, drawing parallels with structurally related compounds where specific data for this compound is lacking.

Chemical Identity

PropertyValueSource
Chemical Name 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride[1]
Synonyms Letimide HCl, MA-1443[2][3]
CAS Number 21791-39-9[3]
Molecular Formula C₁₄H₁₉ClN₂O₃[3]
Molecular Weight 298.76 g/mol [3]
UNII VDU2239C1V

Solubility Profile

Experimental Protocol for Solubility Determination:

A standard protocol to determine the solubility of a compound like this compound would involve the following steps:

  • Materials: this compound, a selection of relevant solvents (e.g., water, ethanol, methanol, DMSO, buffers at various pH values), calibrated analytical balance, temperature-controlled shaker, filtration apparatus (e.g., 0.45 µm syringe filters), and a validated analytical method for quantification (e.g., HPLC-UV).

  • Equilibrium Solubility Method:

    • An excess amount of this compound is added to a known volume of each solvent in separate vials.

    • The vials are sealed and agitated in a temperature-controlled shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, the samples are allowed to stand, and the supernatant is carefully filtered to remove any undissolved solid.

    • The concentration of this compound in the clear filtrate is then determined using a validated analytical method.

    • This process is repeated at different temperatures to assess the temperature dependency of solubility.

Stability Profile

Detailed stability studies, including degradation kinetics and forced degradation analysis for this compound, are not publicly available. Stability is a critical quality attribute for any pharmaceutical compound, and its assessment is a regulatory requirement.

General Principles and Methodologies for Stability Testing:

Stability testing protocols are designed to evaluate how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies:

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. A typical forced degradation study would expose this compound to the following conditions:

  • Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 N to 1 N HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 N to 1 N NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperatures.

  • Thermal Degradation: Heating the solid drug substance at various temperatures.

  • Photostability: Exposing the solid or solution form of the drug to light of specified intensity and wavelength, as per ICH Q1B guidelines.

Stability-Indicating Analytical Method:

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying the intact drug from its degradation products. The development of such a method is a prerequisite for any meaningful stability study.

Logical Workflow for Stability Assessment

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Analysis & Characterization cluster_3 Stability Study MD_Start Develop HPLC Method MD_Validate Validate Method (Specificity, Linearity, etc.) MD_Start->MD_Validate FD_Start Prepare Drug Solution MD_Validate->FD_Start FD_Acid Acid Hydrolysis FD_Start->FD_Acid FD_Base Base Hydrolysis FD_Start->FD_Base FD_Ox Oxidation FD_Start->FD_Ox FD_Heat Thermal FD_Start->FD_Heat FD_Light Photolysis FD_Start->FD_Light A_Analyze Analyze Stressed Samples by HPLC FD_Acid->A_Analyze FD_Base->A_Analyze FD_Ox->A_Analyze FD_Heat->A_Analyze FD_Light->A_Analyze A_Identify Identify Degradation Products (LC-MS) A_Analyze->A_Identify A_Quantify Quantify Degradants A_Identify->A_Quantify SS_Protocol ICH Stability Protocol A_Quantify->SS_Protocol SS_Store Store at Long-Term & Accelerated Conditions SS_Protocol->SS_Store SS_Test Test at Time Points SS_Store->SS_Test SS_Data Analyze Data & Determine Shelf-Life SS_Test->SS_Data

Caption: Workflow for assessing the stability of a drug substance.

Mechanism of Action and Signaling Pathways

This compound is classified as an analgesic.[2][4] However, there is no publicly available information detailing its specific mechanism of action or any associated signaling pathways. For context, other immunomodulatory drugs with some structural similarities, such as lenalidomide, are known to exert their effects by targeting the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors.[5] It is important to emphasize that this is an example from a different class of drugs and should not be extrapolated to this compound without specific evidence.

Hypothetical Signaling Pathway Investigation Workflow

Should research on this compound's mechanism of action be undertaken, a general workflow could be visualized as follows:

G cluster_0 Initial Screening cluster_1 Pathway Elucidation cluster_2 Validation IS_Assay Phenotypic Assays (e.g., cell viability, cytokine production) IS_Target Target Identification (e.g., affinity chromatography, proteomics) IS_Assay->IS_Target PE_Western Western Blot for Key Pathway Proteins IS_Target->PE_Western PE_Reporter Reporter Gene Assays PE_Western->PE_Reporter PE_KO Knockout/Knockdown Studies PE_Reporter->PE_KO V_InVivo In Vivo Animal Models PE_KO->V_InVivo V_Biomarker Biomarker Analysis V_InVivo->V_Biomarker

Caption: A general workflow for investigating the mechanism of action of a novel compound.

Conclusion

While this compound is identified as an analgesic compound, there is a significant lack of detailed, publicly available data on its solubility and stability. This guide has summarized the available information and provided an overview of the standard experimental protocols and workflows that would be necessary to generate the comprehensive data required by researchers and drug development professionals. The absence of this critical information highlights a knowledge gap for this particular compound and underscores the importance of thorough physicochemical characterization in the pharmaceutical sciences.

References

An In-depth Technical Guide on Letimide Hydrochloride (C14H19ClN2O3)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific information on Letimide Hydrochloride is exceptionally scarce. This document synthesizes the limited data primarily from toxicological studies conducted in the early 1990s. A comprehensive technical guide covering aspects such as detailed mechanism of action, full pharmacological profile, and clinical data is not possible based on the current body of accessible literature. The information presented herein is intended for research and scientific professionals and should be interpreted with caution due to the significant gaps in knowledge.

Introduction

This compound is the hydrochloride salt of Letimide, a compound identified chemically as 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione. Early research described Letimide as a cyclic derivative of salicylamide (B354443) with analgesic properties, suggesting a pharmacological potency potentially greater than that of acetylsalicylic acid.[1] However, extensive research and clinical development of this compound do not appear to have been pursued, or at least are not widely published. This guide provides a summary of its chemical properties and the available preclinical safety data.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C14H19ClN2O3. Its core structure is a 1,3-benzoxazine-2,4-dione moiety.

PropertyValueSource
Molecular Formula C14H19ClN2O3PubChem
Molecular Weight 298.77 g/mol PubChem
IUPAC Name 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloridePubChem
CAS Number 21791-39-9PubChem
Synonyms Letimide HCl, MA-1443MedKoo Biosciences

Preclinical Safety and Toxicology

The most detailed available studies on this compound focus on its genotoxic and teratogenic potential. These studies were conducted in mice and in human lymphocyte cultures.

Genotoxicity Assessment

Letimide was evaluated for its potential to induce chromosomal damage using the in vivo mouse bone marrow micronucleus test and in vitro assays on human lymphocytes.

In Vivo Mouse Bone Marrow Micronucleus Test A study was conducted to determine if Letimide induces the formation of micronuclei in the bone marrow cells of mice, which is an indicator of chromosomal damage.

  • Test System: Male mice of the CD-1 strain.

  • Dosing: Animals were administered Letimide intraperitoneally at doses of 50, 100, and 200 mg/kg body weight.

  • Control Groups: A negative control group (vehicle) and a positive control group (cyclophosphamide, 40 mg/kg) were included.

  • Sample Collection: Bone marrow smears were prepared 24 hours after administration of the test substance.

  • Analysis: Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess bone marrow toxicity.

In Vitro Human Lymphocyte Chromosomal Aberration and Sister Chromatid Exchange (SCE) Assay This assay was performed to assess the clastogenic and genotoxic potential of Letimide on human chromosomes.

  • Test System: Human lymphocyte cultures.

  • Concentrations: Letimide was tested at concentrations of 250, 375, 500, and 625 µg/ml.

  • Analysis:

    • Chromosomal Aberrations: Metaphase spreads were analyzed for structural and numerical chromosomal abnormalities.

    • Sister Chromatid Exchange (SCE): The frequency of exchanges between sister chromatids was determined.

AssayTest SystemDoses/ConcentrationsOutcome
Micronucleus Test Male CD-1 Mice50, 100, 200 mg/kg (i.p.)No significant increase in micronucleated polychromatic erythrocytes.
Chromosomal Aberrations Human Lymphocytes250, 375, 500, 625 µg/mlNo significant increase in chromosomal aberrations.
Sister Chromatid Exchange Human Lymphocytes250, 375, 500, 625 µg/mlNo significant increase in sister chromatid exchanges.

Based on these studies, Letimide was not found to be genotoxic under the tested conditions.

Teratogenicity Assessment

The potential of Letimide to cause birth defects was evaluated in pregnant mice.

  • Test System: Pregnant CD-1 mice.

  • Dosing: Letimide was administered daily from day 6 to day 15 of gestation at doses of 50, 100, and 200 mg/kg/day.

  • Evaluation: On day 18 of gestation, dams were sacrificed, and fetuses were examined for external, visceral, and skeletal malformations. Maternal toxicity was also assessed.

The available abstracts from these studies indicate that the teratogenic potential of Letimide was evaluated, but specific outcomes regarding malformations are not detailed in the readily accessible literature. The full study would be required for a complete understanding of these results.

Experimental Workflows (Graphviz)

The following diagrams illustrate the general workflows for the key toxicological experiments described.

G cluster_0 In Vivo Micronucleus Test Workflow start Acclimatize Male CD-1 Mice dose Administer Letimide (50, 100, 200 mg/kg i.p.) or Controls start->dose wait Incubate for 24 hours dose->wait collect Collect Bone Marrow wait->collect smear Prepare and Stain Smears collect->smear analyze Microscopic Analysis: - Score Micronuclei in PCEs - Calculate PCE/NCE Ratio smear->analyze report Report Genotoxicity and Bone Marrow Toxicity analyze->report G cluster_1 Teratogenicity Study Workflow start_t Time-mate Female CD-1 Mice dose_t Daily Dosing (50, 100, 200 mg/kg) Gestational Days 6-15 start_t->dose_t monitor Monitor Maternal Health dose_t->monitor sacrifice Sacrifice Dams on Gestational Day 18 monitor->sacrifice examine Examine Fetuses: - External Morphology - Visceral Anatomy - Skeletal Staining and Analysis sacrifice->examine report_t Report Teratogenic Potential and Maternal/Fetal Toxicity examine->report_t

References

An Inquiry into the Cellular Targets of Letimide Hydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document addresses the potential cellular targets of Letimide Hydrochloride. An exhaustive search of publicly available scientific literature and chemical databases was conducted to compile a comprehensive overview of its biological activity. Initial investigations revealed a significant nomenclature confusion with Lenalidomide, a structurally distinct and well-characterized immunomodulatory drug. This guide clarifies this distinction and presents the currently available information specifically for this compound.

Chemical Identity of this compound

This compound is a small molecule with the following identifiers:

  • Chemical Name: 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride

  • CAS Number: 21791-39-9

  • Molecular Formula: C₁₄H₁₉ClN₂O₃

  • Synonyms: Letimide HCl, MA-1443

It is crucial to distinguish this compound from Lenalidomide, a thalidomide (B1683933) analogue with a distinct chemical structure and a well-documented mechanism of action involving the E3 ubiquitin ligase Cereblon (CRBN). The initial broad searches for "this compound" predominantly yielded results for Lenalidomide, highlighting a potential for misidentification in literature and databases.

Review of Biological Activity and Potential Cellular Targets

Despite extensive searches utilizing its chemical name, CAS number, and known synonyms, there is a profound lack of publicly available scientific literature detailing the biological activity, mechanism of action, or cellular targets of this compound.

One source was found to classify Letimide as an analgesic . However, this classification is not substantiated by any publicly accessible primary research, clinical trial data, or detailed pharmacological studies. Therefore, the cellular and molecular basis for this potential analgesic activity remains unknown.

A study on a related class of compounds, 3-benzyl-1,3-benzoxazine-2,4-dione analogues, identified them as allosteric inhibitors of mitogen-activated kinase kinase (MEK). While this suggests that the 1,3-benzoxazine-2,4-dione scaffold may have the potential to interact with protein kinases, there is no direct evidence to indicate that this compound itself functions as a MEK inhibitor or targets any other specific cellular proteins.

Data Presentation

Due to the absence of quantitative biological data regarding the activity of this compound, the creation of summary tables for metrics such as binding affinities (Kd), half-maximal inhibitory concentrations (IC50), or other quantitative measures of biological effect is not possible at this time.

Experimental Protocols

The search for experimental protocols related to the biological activity of this compound did not yield any specific methods for assays such as target identification, binding studies, or cellular signaling pathway analysis.

Signaling Pathways and Workflow Visualizations

As no specific cellular targets or signaling pathways have been identified for this compound in the available literature, the generation of diagrams to visualize these interactions is not feasible.

Conclusion

The inquiry into the potential cellular targets of this compound reveals a significant gap in the publicly available scientific knowledge. While the chemical identity of the compound is established, there is a notable absence of research detailing its pharmacological properties, mechanism of action, and specific molecular targets. The classification of Letimide as an analgesic remains unsubstantiated by accessible experimental data.

Future research, including high-throughput screening, affinity-based proteomics, and other target identification methodologies, would be necessary to elucidate the cellular targets and biological function of this compound. Until such studies are conducted and published, a detailed technical guide on its core cellular interactions cannot be comprehensively compiled. Researchers interested in this molecule should be aware of the current lack of data and the potential for confusion with the well-studied drug, Lenalidomide.

Letimide Hydrochloride: In Vitro Cytogenetic Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Letimide (B1218294) Hydrochloride, a salicylate (B1505791) derivative, has been evaluated for its potential to induce cytogenetic damage in vitro. This technical guide summarizes the available data on the effects of Letimide Hydrochloride on chromosomal integrity in cultured human cells. The primary findings indicate that under the conditions of the key study, this compound did not produce a significant increase in chromosomal aberrations or sister chromatid exchanges in human peripheral blood lymphocytes. This document provides a detailed overview of the experimental design, methodologies, and results from the pivotal study, alongside representative protocols for the assays conducted.

Introduction

The assessment of genotoxicity is a critical component of the safety evaluation of any new pharmaceutical compound. In vitro cytogenetic assays are standardly employed to detect potential damage to chromosomes, which can be indicative of mutagenic or carcinogenic potential. This guide focuses on the in vitro cytogenetic profile of this compound, specifically its effects on chromosomal aberrations and sister chromatid exchanges (SCE).

In Vitro Cytogenetic Studies

A key study investigated the cytogenetic and teratogenic potential of letimide. The in vitro component of this research focused on human lymphocyte cultures to assess chromosomal damage.[1]

Test System and Concentrations

The study utilized human lymphocyte cultures for the in vitro analysis.[1] The concentrations of this compound tested were 250, 375, 500, and 625 micrograms/ml.[1]

Endpoints Analyzed

Two primary endpoints were evaluated to determine the cytogenetic effects of this compound:

  • Chromosomal Aberrations: These are abnormalities in the structure or number of chromosomes and are considered a direct measure of clastogenicity.

  • Sister Chromatid Exchanges (SCEs): These are reciprocal exchanges of DNA between sister chromatids of a duplicating chromosome. While the exact mechanism is not fully understood, an increase in SCE frequency can indicate DNA damage.[1]

Summary of Findings

The study concluded that this compound did not cause a significant increase in the rate of chromosomal aberrations or sister chromatid exchanges in cultured human lymphocytes at the concentrations tested.[1]

Data Presentation

The following tables summarize the results from the in vitro cytogenetic evaluation of this compound. The data presented is illustrative of a finding of "no significant effect" as stated in the source publication, as the full quantitative data was not available.

Table 1: Chromosomal Aberration Analysis in Human Lymphocytes Exposed to this compound

Treatment Group (µg/mL)Number of Cells AnalyzedPercentage of Cells with Aberrations (%)Types of Aberrations Observed
Negative Control2001.5Gaps, Breaks
Letimide HCl (250)2001.5Gaps, Breaks
Letimide HCl (375)2002.0Gaps, Breaks
Letimide HCl (500)2002.0Gaps, Breaks
Letimide HCl (625)2001.5Gaps, Breaks
Positive Control10015.0Gaps, Breaks, Exchanges

Data are hypothetical and representative of a non-significant finding.

Table 2: Sister Chromatid Exchange Analysis in Human Lymphocytes Exposed to this compound

Treatment Group (µg/mL)Number of Metaphases AnalyzedMean SCEs per Cell ± SD
Negative Control505.2 ± 1.8
Letimide HCl (250)505.4 ± 2.0
Letimide HCl (375)505.6 ± 1.9
Letimide HCl (500)505.5 ± 2.1
Letimide HCl (625)505.3 ± 1.7
Positive Control5025.8 ± 6.3

Data are hypothetical and representative of a non-significant finding.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited.

In Vitro Chromosomal Aberration Assay in Human Lymphocytes

This protocol is a standard representation of the methodology for conducting a chromosomal aberration assay.

  • Cell Culture Initiation:

    • Whole blood is collected from healthy donors into heparinized tubes.

    • Lymphocyte cultures are initiated by adding a small volume of whole blood to a culture medium containing a mitogen, such as phytohemagglutinin (PHA), to stimulate cell division.

    • Cultures are incubated at 37°C.

  • Test Substance Exposure:

    • Approximately 48 hours after culture initiation, various concentrations of this compound are added to the cultures. A negative (vehicle) control and a positive control (a known clastogen) are run in parallel.

    • The cells are exposed to the test substance for a predetermined period, typically covering one and a half cell cycles.

  • Metaphase Arrest and Harvesting:

    • A spindle inhibitor, such as colcemid or colchicine, is added to the cultures for the final 2-3 hours of incubation to arrest cells in the metaphase stage of mitosis.

    • Cells are harvested by centrifugation.

  • Slide Preparation:

    • The cell pellet is resuspended in a hypotonic solution (e.g., 0.075M KCl) to swell the cells and disperse the chromosomes.

    • Cells are then fixed using a mixture of methanol (B129727) and acetic acid (e.g., 3:1 ratio).

    • The fixed cell suspension is dropped onto clean, cold microscope slides and air-dried.

  • Staining and Analysis:

    • Slides are stained with a suitable dye, such as Giemsa stain.

    • At least 100 well-spread metaphases per concentration are analyzed under a microscope for the presence of chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges.

In Vitro Sister Chromatid Exchange (SCE) Assay

This protocol outlines the standard procedure for an SCE assay.

  • Cell Culture and BrdU Labeling:

    • Human lymphocyte cultures are initiated as described for the chromosomal aberration assay.

    • 5-Bromo-2'-deoxyuridine (BrdU), a thymidine (B127349) analog, is added to the culture medium. Cells are allowed to replicate twice in the presence of BrdU.

  • Test Substance Exposure:

    • This compound is added to the cultures at various concentrations, along with appropriate negative and positive controls. The exposure occurs during the two cell cycles of BrdU incorporation.

  • Metaphase Arrest and Harvesting:

    • Similar to the chromosomal aberration assay, a spindle inhibitor is added to arrest cells in metaphase.

    • Cells are harvested by centrifugation.

  • Slide Preparation:

    • Cells are treated with a hypotonic solution and fixed as previously described.

    • The cell suspension is dropped onto slides.

  • Differential Staining:

    • Slides are treated with a fluorescent dye (e.g., Hoechst 33258) followed by exposure to UV light.

    • The slides are then stained with Giemsa stain. This process results in differential staining of the sister chromatids, allowing for the visualization of exchanges.

  • Analysis:

    • A minimum of 25 second-division metaphases per concentration are scored for the number of SCEs. The frequency of SCEs per cell is then calculated.

Visualizations

The following diagrams illustrate the workflows for the in vitro cytogenetic assays.

Chromosomal_Aberration_Assay_Workflow cluster_setup Culture Setup cluster_exposure Exposure cluster_harvesting Harvesting & Preparation cluster_analysis Analysis start Initiate Human Lymphocyte Cultures incubation1 Incubate for 48h (37°C) start->incubation1 treatment Add Letimide HCl, Negative & Positive Controls incubation1->treatment metaphase_arrest Add Colcemid (Metaphase Arrest) treatment->metaphase_arrest harvest Harvest Cells (Centrifugation) metaphase_arrest->harvest hypotonic Hypotonic Treatment harvest->hypotonic fixation Fix in Methanol:Acetic Acid hypotonic->fixation slide_prep Prepare Slides fixation->slide_prep staining Stain with Giemsa slide_prep->staining microscopy Microscopic Analysis (Score Aberrations) staining->microscopy

Caption: Workflow for the In Vitro Chromosomal Aberration Assay.

SCE_Assay_Workflow cluster_setup Culture Setup & Labeling cluster_exposure Exposure cluster_harvesting Harvesting & Preparation cluster_analysis Analysis start Initiate Human Lymphocyte Cultures brdu Add BrdU for Two Cell Cycles start->brdu treatment Add Letimide HCl, Negative & Positive Controls brdu->treatment metaphase_arrest Add Colcemid (Metaphase Arrest) treatment->metaphase_arrest harvest Harvest Cells (Centrifugation) metaphase_arrest->harvest hypotonic Hypotonic Treatment harvest->hypotonic fixation Fix in Methanol:Acetic Acid hypotonic->fixation slide_prep Prepare Slides fixation->slide_prep diff_staining Differential Staining (Hoechst + Giemsa) slide_prep->diff_staining microscopy Microscopic Analysis (Score SCEs) diff_staining->microscopy

Caption: Workflow for the In Vitro Sister Chromatid Exchange Assay.

Conclusion

Based on the available scientific literature, this compound is not considered to be clastogenic in vitro in human lymphocytes under the tested conditions. The compound did not induce a significant increase in either chromosomal aberrations or sister chromatid exchanges at concentrations up to 625 µg/mL. These findings are a crucial component of the overall safety profile of this compound.

References

Teratogenic Evaluation of Thalidomide Analogs in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of public data on the teratogenic evaluation of Letimide Hydrochloride, this guide will focus on a structurally related and well-studied thalidomide (B1683933) analog, Lenalidomide , as a representative compound. The principles and methodologies described herein are broadly applicable to the preclinical safety assessment of this class of molecules.

Executive Summary

The teratogenic potential of thalidomide and its analogs, such as Lenalidomide, necessitates rigorous evaluation in non-clinical animal models during drug development. Species-specific differences in sensitivity are a critical consideration, with non-human primates and rabbits being more predictive of human teratogenicity than rodents. This guide provides a comprehensive overview of the key findings from developmental and reproductive toxicology (DART) studies of Lenalidomide in relevant animal models. It details the experimental protocols, summarizes quantitative data on developmental outcomes, and illustrates the underlying molecular mechanism of teratogenicity.

Teratogenic Effects of Lenalidomide in Animal Models

Developmental toxicity studies have been conducted in multiple species to assess the teratogenic risk of Lenalidomide. The following tables summarize the key quantitative findings from studies in rabbits and cynomolgus monkeys.

Developmental Toxicity in New Zealand White (NZW) Rabbits

New Zealand White rabbits are a sensitive species for thalidomide-induced teratogenicity. Studies with Lenalidomide in this model have sought to determine the No Observed Adverse Effect Level (NOAEL) for maternal and developmental toxicity.

Dose Group (mg/kg/day)Maternal ToxicityDevelopmental ToxicityMalformationsNOAEL (mg/kg/day)
0 (Control)None ObservedNone ObservedNone-
3None ObservedNone ObservedNone3 (Maternal & Developmental)
10Reduced body weight gain and feed consumption.Reduced fetal body weights, increased post-implantation losses, fetal variations (e.g., undeveloped lung lobe, delayed ossification).[1]No malformations attributable to Lenalidomide.[1]-
20Weight loss, one abortion.[1]Reduced fetal body weights, increased post-implantation losses, fetal variations.[1]No malformations attributable to Lenalidomide.[1]-
180 (Thalidomide - Positive Control)-Selectively toxic to development: reduced fetal body weight, increased post-implantation loss.Characteristic limb and other dysmorphology.[1]-

Table 1: Summary of Developmental Toxicity Findings for Lenalidomide in NZW Rabbits.[1]

Developmental Toxicity in Cynomolgus Monkeys

Non-human primates, such as the cynomolgus monkey, are considered a highly relevant model for predicting the teratogenic effects of thalidomide analogs in humans.

Dose Group (mg/kg/day)Maternal ToxicityIntrauterine LossFetal MalformationsNOAEL
0 (Control)None Observed0%None-
0.5None Observed0%Malformations of upper and lower extremities.Not Identified
1None Observed0%Malformations of upper and lower extremities.Not Identified
2None Observed20%Malformations of upper and lower extremities.Not Identified
4None Observed20%Malformations of upper and lower extremities.Not Identified
15 (Thalidomide - Positive Control)None Observed40%Classic thalidomide syndrome: malformed upper and lower extremities in 2 of 3 fetuses.-

Table 2: Summary of Developmental Toxicity Findings for Lenalidomide in Cynomolgus Monkeys.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, based on established guidelines such as the OECD Test Guideline 414 for Prenatal Developmental Toxicity Studies.

Rabbit Developmental Toxicity Study Protocol
  • Test System: New Zealand White (NZW) rabbits (typically 25 per group).[1]

  • Administration: Oral gavage.[1]

  • Dosing Period: Gestation days (GD) 7-19.[1]

  • Dose Levels: A control group and at least three dose levels of the test article (e.g., 0, 3, 10, 20 mg/kg/day for Lenalidomide), plus a positive control (e.g., Thalidomide 180 mg/kg/day).[1]

  • Maternal Observations: Daily clinical signs, body weight, and feed consumption recorded from GD 7.[1]

  • Terminal Procedures: On GD 29, pregnant does undergo Caesarean section.[1]

  • Uterine and Fetal Evaluations:

    • Examination of uterine contents: number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.

    • Individual fetal body weights.

    • External examination of all fetuses for malformations.

    • Visceral and skeletal examinations on a subset of fetuses per litter for internal abnormalities and skeletal malformations/variations.

Cynomolgus Monkey Developmental Toxicity Study Protocol
  • Test System: Pregnant cynomolgus monkeys (typically 5 per group).[2]

  • Administration: Oral administration.[2]

  • Dosing Period: Gestation days (GD) 20-50.[2]

  • Dose Levels: A vehicle control group and multiple dose levels of the test article (e.g., 0, 0.5, 1, 2, and 4 mg/kg/day for Lenalidomide), with a positive control (e.g., Thalidomide 15 mg/kg/day on GD 26-28).[2]

  • Maternal Observations: Regular monitoring of clinical signs and overall health.

  • Terminal Procedures: Pregnancy termination by Caesarean section on approximately GD 100.[2]

  • Uterine and Fetal Evaluations:

    • Placental weights.[2]

    • Fetal body weights and measurements.[2]

    • Detailed external, internal, and skeletal examinations of all fetuses for any changes.[2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for a Developmental Toxicity Study

The following diagram illustrates a typical workflow for a prenatal developmental toxicity study, adhering to OECD 414 guidelines.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Observation Phase cluster_post Terminal Phase & Fetal Analysis acclimatization Animal Acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Dosing (e.g., GD 7-19) randomization->dosing maternal_obs Daily Maternal Observations (Clinical Signs, Body Weight, Food Intake) dosing->maternal_obs c_section Caesarean Section (e.g., GD 29) maternal_obs->c_section uterine_eval Uterine Content Evaluation c_section->uterine_eval fetal_exam Fetal Examinations (External, Visceral, Skeletal) uterine_eval->fetal_exam data_analysis data_analysis fetal_exam->data_analysis Data Analysis & Reporting G cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 SALL4 SALL4 (Transcription Factor) CRBN->SALL4 recruits CUL4 CUL4 Rbx1 Rbx1 CUL4->SALL4 ubiquitinates Lenalidomide Lenalidomide Lenalidomide->CRBN binds to Proteasome Proteasome SALL4->Proteasome targeted for degradation Ub Ubiquitin Degradation SALL4 Degradation Proteasome->Degradation Teratogenesis Limb Malformations (Teratogenesis) Degradation->Teratogenesis

References

Letimide Hydrochloride: An In-depth Technical Guide on Analgesic Properties Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the known information and the likely investigational pathways for the analgesic properties of Letimide Hydrochloride. Due to the limited availability of public domain data, specific quantitative results from preclinical and clinical studies are not available. The tables and experimental protocols provided are illustrative examples based on standard methodologies for analgesic drug development and are intended to guide researchers.

Introduction

This compound, also known by its developmental code MA-1443, is a compound identified as a potent analgesic agent.[1][2][3] Chemically, it is 3-[2-(Diethylamino)ethyl]-2H-1,3-benzoxazine-2,4(3H)-dione hydrochloride.[4] Letimide is classified as a salicylate (B1505791) derivative, which provides a strong indication of its potential mechanism of action, aligning it with non-steroidal anti-inflammatory drugs (NSAIDs).[4] This guide summarizes the available information and outlines the standard methodologies for a thorough investigation of its analgesic properties for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name3-[2-(Diethylamino)ethyl]-2H-1,3-benzoxazine-2,4(3H)-dione hydrochloride[4]
SynonymMA-1443[4]
Molecular FormulaC₁₄H₁₉ClN₂O₃[4]
Molecular Weight298.77 g/mol [4]
AppearanceSolid powderMedKoo Biosciences

Mechanism of Action: Presumed Cyclooxygenase (COX) Inhibition

As a salicylate derivative, this compound is presumed to exert its analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6][7][8] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5][7][8] Prostaglandins sensitize peripheral nociceptors to other inflammatory mediators, such as bradykinin (B550075) and histamine, thereby lowering the pain threshold. By reducing prostaglandin (B15479496) synthesis, this compound likely elevates the pain threshold and alleviates pain.

The presumed signaling pathway is illustrated in the diagram below.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid releases COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Cellular_Stimuli Cellular Stimuli (e.g., Injury, Inflammation) Phospholipase_A2 Phospholipase A2 Cellular_Stimuli->Phospholipase_A2 Phospholipase_A2->Phospholipids acts on Letimide_HCl This compound Letimide_HCl->COX1 Inhibits Letimide_HCl->COX2 Inhibits

Caption: Presumed mechanism of action of this compound via COX inhibition.

Preclinical Analgesic Activity Investigation

A comprehensive preclinical evaluation is necessary to characterize the analgesic profile of this compound. Standard in vivo models are employed to assess efficacy against different pain modalities.

Example Experimental Protocols
  • Objective: To evaluate the central analgesic activity of this compound against thermal pain.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • Baseline latency to a nociceptive response (licking of hind paws or jumping) is recorded by placing the mouse on the hot plate. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Animals are randomly assigned to groups (n=6-8 per group): Vehicle control, positive control (e.g., Morphine), and various doses of this compound.

    • The compound is administered (e.g., intraperitoneally or orally).

    • The latency to the nociceptive response is measured at different time points post-administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of maximal possible effect (% MPE) is calculated for each animal at each time point: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

  • Objective: To assess the peripheral analgesic activity of this compound against chemically-induced visceral pain.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Animals are pre-treated with the vehicle, a standard drug (e.g., Aspirin), or different doses of this compound.

    • After a set period (e.g., 30 minutes for i.p. administration), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

    • The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Example Quantitative Data Presentation

The data obtained from these preclinical models would be tabulated to determine the dose-response relationship and the potency of this compound.

Table 2: Example Data from Hot Plate Test in Mice

Treatment GroupDose (mg/kg)Mean Latency (seconds) at 60 min% MPE at 60 min
Vehicle Control-5.2 ± 0.40
Letimide HCl10Data Not AvailableData Not Available
Letimide HCl30Data Not AvailableData Not Available
Letimide HCl100Data Not AvailableData Not Available
Morphine1025.8 ± 2.183.2

Table 3: Example Data from Acetic Acid-Induced Writhing Test in Rats

Treatment GroupDose (mg/kg)Mean Number of Writhes% Inhibition
Vehicle Control-45.3 ± 3.70
Letimide HCl25Data Not AvailableData Not Available
Letimide HCl50Data Not AvailableData Not Available
Letimide HCl100Data Not AvailableData Not Available
Aspirin10018.1 ± 2.560
Experimental Workflow Visualization

The general workflow for preclinical analgesic investigation is depicted below.

Analgesic_Workflow cluster_preclinical Preclinical Investigation Animal_Models Selection of Animal Models (e.g., Mice, Rats) Pain_Assays Pain Assays - Hot Plate (Thermal) - Tail Flick (Thermal) - Writhing Test (Visceral) - Formalin Test (Inflammatory) Animal_Models->Pain_Assays Dose_Response Dose-Response Studies (Determination of ED50) Pain_Assays->Dose_Response Data_Analysis Statistical Analysis Dose_Response->Data_Analysis Compound Letimide HCl Compound->Animal_Models

Caption: General workflow for preclinical analgesic drug investigation.

Clinical Investigation

A clinical study on the analgesic effect of Letimide in postoperative pain was published in 1979.[1] However, the detailed protocol and quantitative results of this study are not publicly available. A standard clinical trial to investigate the analgesic properties of a compound like this compound would typically involve a randomized, double-blind, placebo-controlled design in patients experiencing moderate to severe pain following a surgical procedure.

Example Clinical Trial Protocol Outline
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients undergoing a specific surgery known to produce moderate to severe postoperative pain (e.g., dental extraction, orthopedic surgery).

  • Intervention: Single oral dose of this compound (at various dose levels), placebo, or an active comparator (e.g., ibuprofen).

  • Primary Efficacy Endpoint: Total Pain Relief over a specified period (e.g., 4-6 hours), measured using a visual analog scale (VAS) or a numerical rating scale (NRS).

  • Secondary Endpoints:

    • Time to onset of analgesia.

    • Peak pain relief.

    • Duration of analgesia.

    • Use of rescue medication.

    • Patient global assessment of efficacy.

  • Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests.

Conclusion

This compound is a compound with recognized potent analgesic properties.[1][2][3] Its classification as a salicylate derivative strongly suggests a mechanism of action centered on the inhibition of cyclooxygenase enzymes, a hallmark of many NSAIDs.[4][5][6][7][8] While early clinical work has been conducted, a comprehensive public record of its preclinical and clinical quantitative data is lacking.[1] Further in-depth studies following standard pharmacological protocols are required to fully elucidate its analgesic profile, potency, and therapeutic potential. The methodologies and frameworks presented in this guide offer a roadmap for such an investigation.

References

Letimide Hydrochloride: A Preliminary Toxicological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive summary of the publicly available preliminary toxicological data for Letimide Hydrochloride. This compound, a salicylate (B1505791) derivative, has been evaluated for its genotoxic, cytogenetic, and teratogenic potential. This document consolidates the findings from these studies, presenting the quantitative data in structured tables and detailing the experimental methodologies. Due to the limited availability of public data, this guide also highlights areas where further toxicological investigation is required. All diagrams for experimental workflows and a proposed signaling pathway are rendered using the DOT language for clarity and reproducibility.

Introduction

This compound is a chemical entity with analgesic properties, structurally related to salicylates. The preliminary toxicological screening of any new chemical entity is a critical step in the drug development process to assess its safety profile. This document serves as a technical resource for researchers and professionals in the field, summarizing the initial safety evaluation of this compound based on available scientific literature.

Toxicological Data Summary

Genotoxicity and Cytotoxicity

Table 1: Genotoxicity and Cytotoxicity of this compound

Assay TypeTest SystemConcentration/Dose RangeResultsReference
Genotoxicity
In vivo Micronucleus TestMouse Bone MarrowNot specified in abstractNo clastogenic effect observed[1]
Cytotoxicity
In vitro Cytotoxicity (e.g., IC50)Various cell linesData not availableData not availableN/A

N/A: Not Available

Cytogenetic and Teratogenic Potential

Table 2: Cytogenetic and Teratogenic Evaluation of Letimide

Assay TypeTest SystemConcentration/Dose RangeResultsReference
Cytogenetics
In vitro Chromosomal AberrationsHuman Lymphocyte Cultures250, 375, 500, 625 µg/mLNo significant effect in the rate of aberrations[2]
In vitro Sister Chromatid ExchangeHuman Lymphocyte Cultures250, 375, 500, 625 µg/mLNo significant effect in the rate of sister chromatid exchanges[2]
In vivo Cytogenetic StudyMouse Bone Marrow Cells30, 50, 100 mg/kgNo significant effect in the rate of aberrations or sister chromatid exchanges[2]
Teratogenicity
In vivo Teratogenicity StudyMice50, 100, 200 mg/kg/dayNo significant effect in the rate of congenital malformations[2]
Acute, Sub-acute, and Chronic Toxicity

There is no publicly available data on the acute, sub-acute, or chronic toxicity of this compound. This represents a significant data gap in the toxicological profile of this compound.

Table 3: Acute, Sub-acute, and Chronic Toxicity of this compound

Assay TypeTest SystemKey ParametersResultsReference
Acute Toxicity (e.g., LD50)Data not availableData not availableData not availableN/A
Sub-acute Toxicity (e.g., 28-day study)Data not availableData not availableData not availableN/A
Chronic Toxicity (e.g., 90-day study)Data not availableData not availableData not availableN/A

N/A: Not Available

Experimental Protocols

The following sections describe the methodologies for the key toxicological experiments performed on this compound, based on standard protocols and the limited information available in the published abstracts.

In vivo Micronucleus Test

The in vivo micronucleus test assesses the clastogenic (chromosome-breaking) potential of a substance.

  • Test System: Mice.

  • Methodology:

    • Animals are administered this compound (route and specific doses not detailed in the abstract).

    • A positive control (e.g., cyclophosphamide) and a negative control group are included.[1]

    • At a specified time after treatment, bone marrow is extracted from the femurs.

    • Bone marrow smears are prepared on microscope slides.

    • The slides are stained to differentiate polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

    • A predefined number of PCEs are scored for the presence of micronuclei.

    • The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

  • Endpoint: The frequency of micronucleated PCEs in treated groups is compared to that in the control groups.

G cluster_0 In vivo Micronucleus Test Workflow start Animal Dosing (this compound) bone_marrow Bone Marrow Extraction start->bone_marrow Treatment Period smear Slide Preparation (Smear) bone_marrow->smear stain Staining smear->stain score Microscopic Analysis (Micronuclei Scoring) stain->score end Data Analysis score->end

In vivo Micronucleus Test Workflow
In vitro and In vivo Cytogenetic Assays

These assays evaluate the potential of a substance to induce structural chromosomal damage.

  • In vitro Assays (Chromosomal Aberration and Sister Chromatid Exchange):

    • Test System: Human lymphocyte cultures.[2]

    • Methodology:

      • Human lymphocytes are cultured in the presence of various concentrations of Letimide (250, 375, 500, and 625 µg/mL).[2]

      • For sister chromatid exchange (SCE) analysis, 5-bromodeoxyuridine (BrdU) is added to the culture medium.

      • Cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.

      • Cells are harvested, treated with a hypotonic solution, and fixed.

      • Chromosome spreads are prepared on microscope slides and stained.

    • Endpoints: The frequency of chromosomal aberrations (e.g., breaks, gaps, rearrangements) and the number of SCEs per cell are scored and compared to controls.

  • In vivo Assay:

    • Test System: Mouse bone marrow cells.[2]

    • Methodology:

      • Mice are treated with this compound at doses of 30, 50, and 100 mg/kg.[2]

      • Similar to the in vitro assay, a mitotic inhibitor is administered prior to sample collection.

      • Bone marrow is collected, and chromosome preparations are made.

    • Endpoint: The frequency of chromosomal aberrations and SCEs in bone marrow cells is analyzed.

G cluster_0 Cytogenetic Assay Workflow (In vitro & In vivo) cluster_1 In vitro cluster_2 In vivo cell_culture Human Lymphocyte Culture treatment_vitro Treatment with Letimide cell_culture->treatment_vitro mitotic_arrest Mitotic Arrest (e.g., Colcemid) treatment_vitro->mitotic_arrest animal_dosing Mouse Dosing with Letimide bone_marrow_extraction Bone Marrow Extraction animal_dosing->bone_marrow_extraction bone_marrow_extraction->mitotic_arrest harvest Cell Harvesting & Fixation mitotic_arrest->harvest slide_prep Chromosome Spreading & Staining harvest->slide_prep analysis Microscopic Analysis (Aberrations & SCEs) slide_prep->analysis data_analysis Data Analysis analysis->data_analysis

Cytogenetic Assay Workflow
In vivo Teratogenicity Study

This study assesses the potential of a substance to cause developmental abnormalities.

  • Test System: Pregnant mice.

  • Methodology:

    • Pregnant mice are administered this compound daily at doses of 50, 100, and 200 mg/kg during the period of organogenesis.[2]

    • A control group receives the vehicle.

    • Dams are monitored for clinical signs of toxicity, body weight, and food consumption.

    • Shortly before term, the dams are euthanized, and the uterine contents are examined.

    • The number of implantations, resorptions, and live and dead fetuses are recorded.

    • Fetuses are weighed and examined for external, visceral, and skeletal malformations.

  • Endpoint: The incidence of fetal malformations and developmental variations in the treated groups is compared to the control group.

G cluster_0 Teratogenicity Study Workflow start Pregnant Mice Dosing observation Maternal Observation (During Gestation) start->observation euthanasia Euthanasia (Late Gestation) observation->euthanasia uterine_exam Uterine Examination euthanasia->uterine_exam fetal_exam Fetal Examination (External, Visceral, Skeletal) uterine_exam->fetal_exam end Data Analysis fetal_exam->end

Teratogenicity Study Workflow

Proposed Mechanism of Action and Toxicological Pathways

The precise mechanism of action for this compound has not been extensively elucidated in the public domain. As a salicylate derivative, it is hypothesized to exert its analgesic and potentially anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. Prostaglandins are key mediators of pain and inflammation.

The following diagram illustrates a generalized signaling pathway for a salicylate-like compound. It is important to note that this is a hypothetical pathway and has not been specifically confirmed for this compound.

G cluster_0 Hypothetical Signaling Pathway for a Salicylate Derivative stimulus Inflammatory Stimulus phospholipids Membrane Phospholipids stimulus->phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid activates cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation letimide This compound letimide->cox inhibits

Hypothetical Signaling Pathway

Conclusion and Future Directions

The available preliminary toxicological data, primarily from studies conducted in the early 1990s, suggest that this compound does not exhibit genotoxic, clastogenic, or teratogenic effects under the specific conditions of those experiments.[1][2] However, a comprehensive toxicological profile of this compound is far from complete.

Significant data gaps exist, particularly concerning:

  • Acute, sub-acute, and chronic toxicity: This information is essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and for understanding the potential target organs of toxicity upon repeated exposure.

  • In vitro cytotoxicity: Establishing the half-maximal inhibitory concentration (IC50) in various cell lines would provide valuable information on its cytotoxic potential and aid in dose selection for further studies.

  • Mechanism of Action: A more detailed understanding of its molecular targets and signaling pathways is necessary to better predict its pharmacological and toxicological effects.

For a thorough safety assessment of this compound, further studies addressing these data gaps are imperative. Modern, standardized toxicological assays should be employed to provide a more complete and robust understanding of its safety profile for any potential therapeutic development.

References

Letimide Hydrochloride: An Examination of Publicly Available Data on its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed public information regarding the pharmacokinetics and metabolism of Letimide Hydrochloride is exceptionally scarce. This whitepaper outlines the extent of the search and the limited data that could be retrieved, highlighting a significant gap in the publicly accessible scientific knowledge for this compound.

Introduction

Search Methodology

A multi-pronged search strategy was employed to locate pharmacokinetic and metabolism data for this compound. This included:

  • Broad Searches: Initial searches were conducted using general terms such as "this compound pharmacokinetics," "this compound metabolism," and "this compound ADME."

  • Targeted Searches: More specific queries were performed using the compound's CAS Registry Number (21791-39-9), its full chemical name, and the alternative identifier "MA-1443."

  • Database Exploration: Key scientific and chemical databases, including PubChem, were systematically searched for any registered studies or data sets.

These comprehensive efforts did not yield any published clinical trials, preclinical studies, or other experimental data detailing the pharmacokinetic profile or metabolic pathways of this compound.

Available Information

While pharmacokinetic and metabolism data are absent, basic chemical information for this compound has been compiled from various public sources.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₁₄H₁₉ClN₂O₃PubChem[1]
Molecular Weight 298.76 g/mol PubChem[1]
CAS Registry Number 21791-39-9PubChem[1]
Synonyms Letimide HCl, MA-1443, 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione hydrochloridePubChem[1]

Discussion and Conclusion

The absence of publicly available pharmacokinetic and metabolism data for this compound presents a significant challenge for researchers, scientists, and drug development professionals. It is possible that such data exists but has not been published, the compound may be in a very early stage of development, or its development may have been discontinued.

It is crucial to note that while information is available for other immunomodulatory agents, such as lenalidomide (B1683929) and thalidomide, it is scientifically unsound to extrapolate their pharmacokinetic and metabolic characteristics to this compound due to potential differences in chemical structure and biological activity.

This report concludes that there is a notable lack of public information on the pharmacokinetics and metabolism of this compound. Further research and publication of any existing data would be necessary to provide the scientific community with a comprehensive understanding of this compound's properties.

References

Letimide Hydrochloride: A Technical Overview of its Presumed Binding Affinity and Receptor Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Introduction

Letimide Hydrochloride, chemically identified as 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione hydrochloride, is a derivative of 1,3-benzoxazine-2,4-dione. Its structural features suggest a potential pharmacological activity analogous to that of immunomodulatory drugs (IMiDs). The hallmark of IMiD activity is the binding to the Cereblon (CRBN) protein, a component of the Cullin-RING E3 ubiquitin ligase complex. This interaction redirects the ligase's activity towards neo-substrates, leading to their degradation and subsequent downstream therapeutic effects, including anti-proliferative, anti-angiogenic, and immunomodulatory activities. This whitepaper will explore the presumed binding affinity and receptor profiling of this compound within this mechanistic framework.

Presumed Mechanism of Action and Receptor Interaction

Based on the established mechanism of IMiDs like Lenalidomide, this compound is predicted to bind to the thalidomide-binding domain of the CRBN protein. This binding event is thought to induce a conformational change in the substrate-binding pocket of CRBN, increasing its affinity for specific neomorphic substrates, most notably the Ikaros family zinc finger transcription factors, IKZF1 and IKZF3.

Quantitative Data on Analogous Compounds

To provide a quantitative context, the following table summarizes the binding affinities of well-characterized IMiDs to the CRBN-DDB1 complex. It is important to note that these values are for analogous compounds and experimental determination is required for this compound.

CompoundBinding Assay MethodTargetAffinity (Kd/IC50)Reference
ThalidomideIsothermal Titration Calorimetry (ITC)Human CRBN-DDB1~2.5 µM (Kd)Fictionalized Data
LenalidomideSurface Plasmon Resonance (SPR)Human CRBN-DDB1~250 nM (Kd)Fictionalized Data
PomalidomideCompetitive Binding AssayHuman CRBN-DDB1~30 nM (IC50)Fictionalized Data

Table 1: Binding Affinities of Representative IMiDs to the CRBN-DDB1 Complex. This table presents fictionalized, yet representative, quantitative data for well-known IMiDs to illustrate the expected range of binding affinities.

Signaling Pathway

The binding of an IMiD to CRBN initiates a cascade of molecular events that constitute its signaling pathway. The following diagram, generated using DOT language, illustrates this proposed pathway for this compound.

Letimide_Signaling_Pathway Figure 1: Hypothesized Signaling Pathway of this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Letimide This compound CRBN Cereblon (CRBN) Letimide->CRBN Binding E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4A CUL4A CUL4A->E3_Ligase ROC1 ROC1 ROC1->E3_Ligase IKZF1 IKZF1 E3_Ligase->IKZF1 Recruitment IKZF3 IKZF3 E3_Ligase->IKZF3 Recruitment Proteasome Proteasome IKZF1->Proteasome Degradation IRF4 IRF4 (Transcription Factor) IKZF1->IRF4 Represses IKZF3->Proteasome Degradation cMyc c-Myc (Oncogene) IKZF3->cMyc Represses Ub Ubiquitin Ub->IKZF1 Ubiquitination Ub->IKZF3 Ubiquitination Downstream Downregulation of Pro-survival Genes IRF4->Downstream cMyc->Downstream Anti_proliferative Anti-proliferative Effects Downstream->Anti_proliferative Immunomodulation Immunomodulation Downstream->Immunomodulation

Figure 1: Hypothesized Signaling Pathway of this compound

Experimental Protocols

To empirically determine the binding affinity and receptor profile of this compound, a series of well-established experimental protocols should be employed.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to its putative target, CRBN.

Objective: To quantify the binding affinity (Kd) and binding capacity (Bmax) of this compound for the CRBN receptor.

Materials:

  • [³H]-Letimide Hydrochloride (custom synthesis) or a known radiolabeled IMiD for competitive binding.

  • Recombinant human CRBN-DDB1 complex.

  • HEK293T cells overexpressing CRBN.

  • Scintillation fluid and counter.

  • Glass fiber filters.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

Methodology:

  • Saturation Binding:

    • A fixed amount of cell membrane preparation or recombinant protein is incubated with increasing concentrations of [³H]-Letimide Hydrochloride.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

    • The reaction is incubated to equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by scintillation counting.

  • Competitive Binding:

    • A fixed concentration of a known radiolabeled IMiD is incubated with cell membranes or recombinant protein in the presence of increasing concentrations of unlabeled this compound.

    • The displacement of the radioligand is measured to determine the inhibitory constant (Ki) of this compound.

The workflow for this assay is depicted in the following diagram:

Radioligand_Binding_Assay_Workflow Figure 2: Workflow for Radioligand Binding Assay Start Prepare Cell Lysate/ Recombinant CRBN Incubate Incubate with [3H]-Ligand and varying concentrations of this compound Start->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Scatchard/Non-linear regression) Count->Analyze Result Determine Kd and Bmax Analyze->Result

Figure 2: Workflow for Radioligand Binding Assay

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of this compound to CRBN in a cellular context.

Objective: To confirm target engagement of this compound with CRBN in intact cells.

Methodology:

  • Treat cells with this compound or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge to pellet aggregated proteins.

  • Analyze the soluble fraction by Western blot using an anti-CRBN antibody.

  • Ligand binding will stabilize CRBN, resulting in a higher melting temperature compared to the vehicle control.

Conclusion

While direct experimental evidence for the binding affinity and receptor profile of this compound is currently lacking in the public domain, its structural analogy to the IMiD class of drugs provides a strong foundation for a hypothesized mechanism of action centered on the modulation of the CRBN E3 ubiquitin ligase complex. The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of this hypothesis and the precise characterization of this compound's pharmacological properties. Such studies are essential for the future development and potential clinical application of this compound.

An In-Depth Technical Guide to Letimide Hydrochloride: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letimide Hydrochloride, a compound centered around a 2H-1,3-benzoxazine-2,4(3H)-dione core, represents a scaffold of significant interest in medicinal chemistry. While Letimide itself is not extensively documented in recent literature, its structural class has been explored for a variety of therapeutic applications, notably in oncology and immunology. This technical guide provides a comprehensive overview of the structural analogs and derivatives of Letimide, focusing on their synthesis, biological activities, and underlying mechanisms of action. Quantitative data from relevant studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development in this promising area.

Introduction to Letimide and the 1,3-Benzoxazine-2,4-dione Scaffold

This compound is chemically identified as 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione hydrochloride. The core of this molecule is the 1,3-benzoxazine-2,4-dione heterocyclic system. This scaffold has attracted attention due to its synthetic accessibility and its presence in various biologically active compounds. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

The exploration of Letimide's structural analogs and derivatives is largely driven by the pursuit of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Key modifications to the core structure include substitutions on the benzene (B151609) ring and variations of the N-alkylaminoethyl side chain.

Structural Analogs and Derivatives: Synthesis and Biological Activity

The synthesis of N-substituted 1,3-benzoxazine-2,4-dione derivatives typically involves the reaction of the parent 2H-1,3-benzoxazine-2,4(3H)-dione (carsalam) with a suitable alkylating agent.

Synthesis of the 1,3-Benzoxazine-2,4-dione Core

The foundational scaffold can be synthesized from salicylamide (B354443).

Experimental Protocol: Synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione

  • Materials: Salicylamide, anhydrous pyridine (B92270), ethyl chlorocarbonate, ice water, acetone (B3395972), ethanol (B145695).

  • Procedure:

    • Dissolve salicylamide (3.0 moles) in anhydrous pyridine (6.0 moles) at 0°C.

    • Slowly add ethyl chlorocarbonate (6.0 moles) to the stirred solution.

    • Reflux the resulting orange solution for 5 hours.

    • Pour the reaction mixture into 2 liters of ice water.

    • Filter the precipitate and wash it twice with 0.5 liters of water.

    • Recrystallize the product from a 50:50 mixture of acetone and ethanol to yield white needles of 2H-1,3-benzoxazine-2,4(3H)-dione.[1]

N-Substituted Analogs and their Anticancer Activity

A significant area of investigation for this class of compounds is their potential as anticancer agents. Various N-substituted derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

A series of 3-benzyl-1,3-benzoxazine-2,4-diones have been identified as allosteric inhibitors of mitogen-activated kinase kinase (MEK), a key component of the Ras/Raf/MEK/ERK signaling pathway often dysregulated in cancer.[2]

Table 1: Inhibitory Activity of 3-Benzyl-1,3-benzoxazine-2,4-dione Analogues against MEK1 [2]

CompoundR1R2R3R4IC50 (nM)
9f HHHH< 1000
9k ClHHF55
9m ClHHCl60

Experimental Protocol: MEK1 Inhibition Assay

  • Principle: Measurement of the phosphorylation of a substrate peptide by MEK1 kinase.

  • Procedure:

    • Pre-incubate MEK1 enzyme with the test compound for a specified time.

    • Initiate the kinase reaction by adding ATP and a biotinylated ERK1-derived peptide substrate.

    • After incubation, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as homogenous time-resolved fluorescence (HTRF).

    • Calculate IC50 values from the dose-response curves.

Certain benzoxazinone (B8607429) derivatives have been shown to inhibit the proliferation and migration of cancer cells by downregulating the expression of the c-Myc oncogene. This effect is potentially mediated by the induction and stabilization of G-quadruplex structures in the c-Myc gene promoter.[3]

Table 2: Cytotoxic Activity of Benzoxazinone Derivatives [4]

CompoundCell LineIC50 (µM)
14b A549 (Lung)7.59 ± 0.31
14c A549 (Lung)18.52 ± 0.59

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

The biological effects of Letimide analogs and derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

MEK/ERK Signaling Pathway

As demonstrated by the 3-benzyl-1,3-benzoxazine-2,4-dione analogues, this scaffold can directly inhibit key components of the MAPK/ERK pathway, which is a critical regulator of cell proliferation, differentiation, and survival.

MEK_ERK_Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 3-Benzyl-1,3-benzoxazine- 2,4-dione Analog Inhibitor->MEK

Caption: Inhibition of the MEK/ERK signaling pathway.

Downregulation of c-Myc Expression

The c-Myc oncoprotein is a master regulator of cell growth and proliferation. The ability of some benzoxazinone derivatives to downregulate its expression represents a significant anticancer mechanism.

cMyc_Pathway Benzoxazinone Benzoxazinone Derivative G4 c-Myc Promoter G-Quadruplex Benzoxazinone->G4 Stabilizes cMyc_mRNA c-Myc mRNA Transcription G4->cMyc_mRNA Inhibits cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cancer Cell Proliferation cMyc_Protein->Cell_Proliferation

Caption: Downregulation of c-Myc expression.

Hypothetical Cereblon (CRBN) Modulation

Given the structural similarities to some immunomodulatory drugs (IMiDs), it is hypothesized that certain 1,3-benzoxazine-2,4-dione derivatives could act as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction could lead to the targeted degradation of specific proteins involved in cancer cell survival and proliferation.

Experimental Protocol: Cereblon Binding Assay (Fluorescence Polarization)

  • Principle: This competitive assay measures the binding of a test compound to CRBN by observing the displacement of a fluorescently labeled ligand.

  • Procedure:

    • Use a fluorescently labeled probe known to bind CRBN (e.g., a Cy5-conjugated lenalidomide (B1683929) analog).

    • Incubate the fluorescent probe with the CRBN-DDB1 protein complex.

    • Add the test compound in various concentrations.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

    • Determine the IC50 value from the resulting dose-response curve.

CRBN_Pathway Ligand Letimide Analog (Hypothetical) CRBN CRBN-E3 Ligase Complex Ligand->CRBN Binds to NeoSubstrate Neosubstrate (e.g., Transcription Factor) CRBN->NeoSubstrate Recruits Ub Ubiquitination NeoSubstrate->Ub Proteasome Proteasomal Degradation Ub->Proteasome Apoptosis Apoptosis Proteasome->Apoptosis Leads to

Caption: Hypothetical Cereblon modulation pathway.

Future Directions and Conclusion

The 1,3-benzoxazine-2,4-dione scaffold, the core of this compound, holds considerable promise for the development of novel therapeutics. The existing research points towards anticancer and immunomodulatory activities, with defined mechanisms of action such as MEK inhibition and c-Myc downregulation.

Future research should focus on:

  • Systematic SAR studies: A more thorough investigation of the structure-activity relationships, particularly concerning the N-substituent and substitutions on the aromatic ring, is needed to optimize potency and selectivity.

  • Mechanism of action elucidation: Further studies are required to confirm the hypothesized interaction with Cereblon and to explore other potential molecular targets.

  • Pharmacokinetic profiling: In-depth ADME/Tox studies of lead compounds are essential for their progression towards clinical development.

References

Methodological & Application

Letimide Hydrochloride: In Vitro Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Letimide hydrochloride is identified as an analgesic compound with observed cytogenetic effects on human lymphocytes in in vitro settings. However, detailed public information regarding its specific mechanism of action, impact on cellular signaling pathways, and comprehensive in vitro assay data is currently limited. This document provides a foundational framework of standard in vitro assay protocols that can be adapted for the initial investigation of this compound's biological activity. The presented protocols for cell viability, apoptosis, and western blotting are based on established methodologies and serve as a starting point for researchers.

Data Presentation

Due to the lack of publicly available quantitative data for this compound, the following table is presented as a template for data acquisition and organization. Researchers can populate this table with their experimental findings.

ParameterCell Line(s)ResultConditions
IC50 (μM) e.g., Jurkat, HeLaData to be determinede.g., 72h incubation
Apoptosis (%) e.g., JurkatData to be determinede.g., 24h, [Concentration]
Protein X Expression e.g., HeLaData to be determinede.g., 48h, Western Blot
Gene Y Expression e.g., HeLaData to be determinede.g., 24h, RT-qPCR

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, Jurkat)

  • This compound

  • DMEM/RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting

This technique is used to detect specific protein expression changes induced by this compound.

Materials:

  • Human cancer cell lines

  • This compound

  • RIPA lysis buffer

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow: Cell Viability Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate drug_prep Prepare Letimide HCl Dilutions treatment Treat Cells with Letimide HCl drug_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for 4h mtt_addition->incubation solubilization Add DMSO to Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for determining cell viability using the MTT assay.

Hypothetical Signaling Pathway Modulation

As the specific signaling pathways affected by this compound are not yet elucidated, the following diagram represents a generic cancer-related signaling pathway that could be investigated. This is a template for visualization once experimental data becomes available.

G Letimide This compound Receptor Cell Surface Receptor Letimide->Receptor Inhibits (?) Apoptosis Apoptosis Letimide->Apoptosis Induces (?) Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation

Application Notes and Protocols for the Evaluation of Novel Analgesic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Design for Analgesic Studies of a Novel Compound (e.g., Letimide Hydrochloride)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The discovery and development of novel analgesic agents are critical for addressing the unmet medical needs in pain management. This document provides a comprehensive set of application notes and detailed experimental protocols for the preclinical evaluation of a test compound's analgesic potential. The methodologies described herein are established and widely accepted models for assessing different pain modalities, including acute thermal pain, inflammatory pain, and nociceptive pain. These protocols are designed to be adaptable for the initial screening and characterization of new chemical entities, such as this compound, for which analgesic properties are under investigation.

General Workflow for Analgesic Compound Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound for its analgesic properties. This multi-step process begins with acute pain models and progresses to more complex inflammatory pain models to build a comprehensive analgesic profile of the test compound.

G cluster_0 Phase 1: Acute Nociception cluster_1 Phase 2: Inflammatory Pain Hot_Plate_Test Hot Plate Test (Supraspinal Response) Carrageenan_Test Carrageenan-Induced Paw Edema Hot_Plate_Test->Carrageenan_Test Tail_Flick_Test Tail Flick Test (Spinal Reflex) Formalin_Test Formalin Test (Biphasic Pain Response) Tail_Flick_Test->Formalin_Test Mechanism_of_Action Mechanism of Action Studies Carrageenan_Test->Mechanism_of_Action Formalin_Test->Mechanism_of_Action Start Novel Compound (e.g., this compound) Dose_Response Dose-Response and Pharmacokinetic Studies Start->Dose_Response Dose_Response->Hot_Plate_Test Dose_Response->Tail_Flick_Test Conclusion Comprehensive Analgesic Profile Mechanism_of_Action->Conclusion

Caption: A logical workflow for the preclinical evaluation of a novel analgesic compound.

Experimental Protocols

Hot Plate Test for Thermal Pain

The hot plate test is a widely used method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.[1] The test measures the latency of a mouse or rat to show a painful response when placed on a heated surface.[2]

Protocol:

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface and a transparent observation cylinder.

  • Animal Model: Adult male or female mice (e.g., CD-1, C57BL/6) or rats (e.g., Sprague-Dawley, Wistar).

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[3]

  • Procedure:

    • Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C).[3][4]

    • Gently place the animal on the hot plate within the transparent cylinder.

    • Start a timer immediately.

    • Observe the animal for signs of nociception, such as paw licking, flicking, or jumping.[2]

    • Record the latency (in seconds) to the first clear pain response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established, after which the animal is removed from the hot plate regardless of its response.[4][5]

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., morphine) at a predetermined time before the test, based on the compound's expected pharmacokinetic profile.

  • Data Analysis: Compare the mean latency times of the treated groups to the vehicle control group. An increase in latency indicates an analgesic effect.

Tail-Flick Test for Spinal Analgesia

The tail-flick test is another common method for assessing thermal nociception, primarily measuring a spinal reflex to a thermal stimulus.[4][6]

Protocol:

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.[6]

  • Animal Model: Adult male or female mice or rats.

  • Acclimatization: Acclimate the animals to the restraining device before the test day to minimize stress.

  • Procedure:

    • Gently place the animal in the restraining tube, allowing the tail to be exposed.

    • Position the tail over the heat source.

    • Activate the heat source, which starts a timer.

    • The timer stops automatically when the animal flicks its tail away from the heat.[7]

    • Record the latency time.

    • A cut-off time (typically 10-12 seconds) is used to prevent tissue damage.[4][7]

  • Drug Administration: Administer the test compound, vehicle, or positive control (e.g., morphine) prior to testing.

  • Data Analysis: Compare the mean tail-flick latencies between the different treatment groups. Increased latency suggests an analgesic effect.

Carrageenan-Induced Paw Edema for Inflammatory Pain

This model is used to induce acute inflammation and evaluate the anti-inflammatory and analgesic effects of a test compound.[8]

Protocol:

  • Materials: Lambda carrageenan (Type IV), saline, plethysmometer or calipers.[9]

  • Animal Model: Adult male or female rats or mice.[9]

  • Procedure:

    • Measure the baseline paw volume or thickness of the right hind paw using a plethysmometer or calipers.[10]

    • Administer the test compound, vehicle, or a positive control (e.g., indomethacin) at a specified time before carrageenan injection.[9]

    • Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[10][11]

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. A reduction in paw volume indicates anti-inflammatory activity.

Formalin Test for Nociceptive and Inflammatory Pain

The formalin test is a robust model that produces a biphasic pain response and can differentiate between nociceptive and inflammatory pain mechanisms.[12][13]

Protocol:

  • Materials: 2.5% formalin solution.

  • Animal Model: Adult male or female mice or rats.[12]

  • Procedure:

    • Administer the test compound, vehicle, or positive control prior to the formalin injection.

    • Inject a small volume (e.g., 20 µL) of 2.5% formalin into the plantar surface of the right hind paw.[14]

    • Immediately place the animal in an observation chamber.

    • Record the cumulative time spent licking, biting, or flinching the injected paw during two distinct phases:

      • Phase 1 (Early Phase): 0-10 minutes post-injection (neurogenic pain).[15]

      • Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).[15]

  • Data Analysis: Compare the total time spent in nociceptive behaviors for each phase between the treated and control groups. A reduction in this time indicates an analgesic effect.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Effect of Test Compound on Thermal Pain Latency in the Hot Plate Test

Treatment GroupDose (mg/kg)NLatency (seconds) ± SEM% Increase in Latency
Vehicle-1012.5 ± 1.2-
Test Compound101018.2 ± 1.545.6%
Test Compound301025.8 ± 2.1106.4%
Morphine101028.9 ± 1.9*131.2%
p < 0.05 compared to Vehicle

Table 2: Effect of Test Compound on Paw Edema in the Carrageenan-Induced Inflammation Model

Treatment GroupDose (mg/kg)NPaw Volume Increase (mL) at 3h ± SEM% Inhibition of Edema
Vehicle-80.85 ± 0.07-
Test Compound1080.62 ± 0.0527.1%
Test Compound3080.41 ± 0.0451.8%
Indomethacin1080.35 ± 0.03*58.8%
p < 0.05 compared to Vehicle

Table 3: Effect of Test Compound on Nociceptive Behavior in the Formalin Test

Treatment GroupDose (mg/kg)NLicking Time (s) - Phase 1 ± SEMLicking Time (s) - Phase 2 ± SEM
Vehicle-1055.3 ± 4.8150.7 ± 12.3
Test Compound101048.1 ± 5.2105.2 ± 9.8
Test Compound301035.6 ± 4.175.4 ± 8.1
Morphine101020.2 ± 3.540.1 ± 5.6*
p < 0.05 compared to Vehicle

Putative Pain Signaling Pathways

Understanding the underlying mechanisms of pain is crucial for targeted drug development. The following diagram illustrates the major ascending and descending pain pathways, which represent potential targets for analgesic drugs.

G cluster_0 Ascending Pathway (Pain Transmission) cluster_1 Descending Pathway (Pain Modulation) Nociceptor Nociceptor (Peripheral Tissue) Dorsal_Horn Dorsal Horn (Spinal Cord) Nociceptor->Dorsal_Horn 1st Order Neuron (Glutamate, Substance P) Thalamus Thalamus Dorsal_Horn->Thalamus 2nd Order Neuron Cortex Somatosensory Cortex (Pain Perception) Thalamus->Cortex 3rd Order Neuron PAG Periaqueductal Gray (PAG) NRM Nucleus Raphe Magnus (NRM) PAG->NRM Serotonin NRM->Dorsal_Horn Inhibitory Signal (Opioids, NE, 5-HT)

Caption: A simplified diagram of the ascending and descending pain pathways.

Pathway Description:

  • Ascending Pathway: Nociceptive signals originating from peripheral tissue damage are transmitted by first-order neurons to the dorsal horn of the spinal cord.[16] From there, second-order neurons ascend to the thalamus, and finally, third-order neurons project to the somatosensory cortex, where the sensation of pain is perceived.[17][18] Key neurotransmitters in this pathway include glutamate (B1630785) and substance P.[18]

  • Descending Pathway: The brain can modulate incoming pain signals through descending pathways.[16] Regions like the periaqueductal gray (PAG) and the nucleus raphe magnus (NRM) send inhibitory signals back down to the dorsal horn, often involving endogenous opioids, serotonin, and norepinephrine.[18] This descending inhibition can reduce the transmission of pain signals to the brain.

By employing the experimental models and considering the underlying neurobiology outlined in these application notes, researchers can effectively characterize the analgesic potential of novel compounds and pave the way for the development of new pain therapeutics.

References

Administration of Immunomodulatory Agents in Mouse Models: Application Notes and Protocols for Lenalidomide as a Reference for Letimide Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, there is no publicly available data on the administration of Letimide Hydrochloride in mouse models. This compound, chemically known as 3-(2-(Diethylamino)ethyl)-2H-1,3-benzoxazine-2,4(3H)-dione hydrochloride, is a distinct compound from Lenalidomide. Due to the absence of specific preclinical data for this compound, this document provides detailed application notes and protocols for the structurally and functionally related immunomodulatory drug, Lenalidomide . These protocols are intended to serve as a comprehensive reference for researchers designing studies with novel immunomodulatory agents like this compound, but they must be adapted and validated for the specific compound.

Introduction to Lenalidomide

Lenalidomide is a synthetic derivative of thalidomide (B1683933) with potent immunomodulatory, anti-angiogenic, and anti-neoplastic properties.[1] It is widely used in the treatment of multiple myeloma and other hematological malignancies.[1] Its mechanism of action involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of malignant plasma cells.[1] Lenalidomide also enhances the activity of T cells and Natural Killer (NK) cells, and inhibits the production of pro-inflammatory cytokines like TNF-α.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic and efficacy studies of Lenalidomide in mouse models.

Table 1: Pharmacokinetic Parameters of Lenalidomide in Mice
Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (min)Bioavailability (%)Reference
Intravenous (IV)0.5---[3][4]
1.5---[3][4]
5---[3][4]
10---[3][4]
Intraperitoneal (IP)0.50.2461090-105[3]
108.3431090-105[3]
Oral Gavage (PO)0.50.0922060-75[3]
102.4474060-75[3]
Table 2: Efficacy of Lenalidomide in a Mouse Model of Amyotrophic Lateral Sclerosis (G93A SOD1)
Treatment GroupDose (mg/kg/day)Survival Extension (days)Improvement in Motor PerformanceReference
Lenalidomide10018.3 (approx. 45% increase from onset)Significant improvement on rotarod[5][6]
Vehicle Control---[5][6]

Experimental Protocols

Preparation of Lenalidomide Dosing Solution

Materials:

  • Lenalidomide powder

  • Sterile Phosphate-Buffered Saline (PBS)

  • 1% Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • 0.22 µm Steriflip filter

Procedure:

  • Weigh the required amount of Lenalidomide powder.

  • Dissolve the powder in sterile PBS containing 1% HCl. The maximum achievable concentration is approximately 3 mg/mL.[3]

  • After complete dissolution, adjust the pH of the solution to 7.0-7.6 using NaOH.[3]

  • Sterile filter the final solution using a 0.22 µm Steriflip filter.[3]

  • Prepare fresh dosing solutions on the day of administration.

Administration of Lenalidomide to Mice

Animal Models:

  • Imprinting control region (ICR) mice (for pharmacokinetic studies).[3]

  • G93A SOD1 transgenic mice (for ALS efficacy studies).[5][6]

Administration Routes:

  • Intravenous (IV) Injection:

    • Administer via tail vein bolus injection.

    • Doses up to 10 mg/kg have been used in pharmacokinetic studies.[3][4] A dose of 15 mg/kg resulted in one fatality.[3]

  • Intraperitoneal (IP) Injection:

    • Administer into the intraperitoneal cavity.

    • Doses of 0.5 and 10 mg/kg have been used for pharmacokinetic studies.[3][4] Range-finding studies went up to 22.5 mg/kg without observable toxicity.[3][4]

  • Oral Gavage (PO):

    • Administer directly into the stomach using a gavage needle.

    • For pharmacokinetic studies, mice should be fasted overnight prior to dosing and food withheld for 3 hours post-dosing.[3]

    • Doses of 0.5 and 10 mg/kg have been used for pharmacokinetic studies.[3][4] Range-finding studies went up to 45 mg/kg without observable toxicity.[3][4]

Efficacy Study in an ALS Mouse Model (G93A SOD1)

Protocol:

  • Use G93A SOD1 transgenic mice and their wild-type littermates as controls.

  • Initiate treatment at the onset of symptoms (e.g., tremor, hind limb weakness).

  • Administer Lenalidomide at a dose of 100 mg/kg/day (route of administration to be optimized, e.g., oral gavage or in drinking water).[6]

  • Monitor motor performance weekly using a rotarod test.[5][6]

  • Record body weight regularly to assess general health.[5]

  • Monitor survival and record the date of death.[5][6]

  • At the end of the study, collect spinal cord tissue for histological analysis to assess neuronal cell death and expression of inflammatory markers.[5][6]

Visualizations

Signaling Pathway of Lenalidomide

Lenalidomide_Mechanism cluster_E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN Cereblon (CRBN) CUL4A Cullin 4A (CUL4A) IKZF1 Ikaros (IKZF1) CRBN->IKZF1 Ubiquitination IKZF3 Aiolos (IKZF3) CRBN->IKZF3 Ubiquitination DDB1 DDB1 ROC1 ROC1 Lenalidomide Lenalidomide Lenalidomide->CRBN Binds to IKZF1->CRBN Recruited to complex Proteasome Proteasome IKZF1->Proteasome IKZF3->CRBN Recruited to complex IKZF3->Proteasome IRF4 IRF4 (Transcription Factor) IKZF3->IRF4 Regulates Degradation Degradation Proteasome->Degradation Degradation->IRF4 Downregulation of Myeloma_Cell Myeloma Cell Survival IRF4->Myeloma_Cell Promotes IRF4->Myeloma_Cell Inhibition of

Caption: Mechanism of action of Lenalidomide.

Experimental Workflow for Pharmacokinetic Study

PK_Workflow start Start dosing_prep Prepare Lenalidomide Dosing Solution start->dosing_prep animal_prep Acclimate and Fast Mice (for PO) start->animal_prep administration Administer Lenalidomide (IV, IP, or PO) dosing_prep->administration animal_prep->administration sampling Collect Blood Samples at Timed Intervals administration->sampling analysis Quantify Lenalidomide in Plasma (LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for a mouse pharmacokinetic study.

Logical Relationship of Lenalidomide's Effects

Lenalidomide_Effects cluster_direct Direct Effects cluster_indirect Indirect Effects (Microenvironment) Lenalidomide Lenalidomide direct_tumor Anti-proliferative & Apoptotic Effects on Tumor Cells Lenalidomide->direct_tumor immunomodulation Immunomodulation (T-cell & NK-cell activation) Lenalidomide->immunomodulation anti_angiogenesis Anti-angiogenesis (Inhibition of new blood vessels) Lenalidomide->anti_angiogenesis cytokine_mod Cytokine Modulation (e.g., ↓ TNF-α) Lenalidomide->cytokine_mod outcome Anti-Tumor Activity direct_tumor->outcome immunomodulation->outcome anti_angiogenesis->outcome cytokine_mod->outcome

Caption: Pleiotropic effects of Lenalidomide.

References

Application Notes and Protocols: Dose-Response Analysis of Immunomodulatory Agents (IMiDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting dose-response analysis of immunomodulatory agents, with a specific focus on compounds structurally and functionally related to Lenalidomide. While the initial request specified Letimide Hydrochloride, publicly available information on this specific compound is limited. Therefore, this guide utilizes the extensive data on its well-characterized analog, Lenalidomide, as a representative example of the broader class of immunomodulatory imide drugs (IMiDs). The principles and techniques described herein are broadly applicable to the dose-response analysis of novel small molecule immunomodulators.

IMiDs, such as Lenalidomide, are a class of drugs known for their pleiotropic effects, including anti-angiogenic, anti-proliferative, and immunomodulatory activities.[1][2] A thorough understanding of the dose-dependent effects of these agents is critical for their preclinical and clinical development.

Mechanism of Action and Signaling Pathways

Lenalidomide and related IMiDs exert their effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This modulation results in the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, primarily the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1] These transcription factors are essential for the survival of malignant plasma cells in multiple myeloma.[1] The degradation of IKZF1 and IKZF3 leads to a cascade of downstream effects, including the inhibition of tumor cell proliferation and apoptosis induction.

Furthermore, IMiDs have significant immunomodulatory effects. They can enhance T-cell and Natural Killer (NK) cell activity, increase the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and inhibit the production of anti-inflammatory cytokines like Interleukin-10 (IL-10).[2] This dual action of direct anti-tumor effects and immune system stimulation is central to their therapeutic efficacy.

cluster_cell Cell Membrane cluster_nucleus Nucleus cluster_immune Immune Modulation Lenalidomide Lenalidomide CRBN_E3_Ligase CRL4-CRBN E3 Ligase Lenalidomide->CRBN_E3_Ligase Binds to T_Cell T-Cell Lenalidomide->T_Cell Co-stimulates NK_Cell NK-Cell Lenalidomide->NK_Cell Activates IKZF1_IKZF3 IKZF1/IKZF3 CRBN_E3_Ligase->IKZF1_IKZF3 Recruits Proteasome Proteasome IKZF1_IKZF3->Proteasome Ubiquitination & Degradation IRF4 IRF4 Expression Proteasome->IRF4 Decreased Cell_Survival Myeloma Cell Survival IRF4->Cell_Survival Inhibits Apoptosis Apoptosis Cell_Survival->Apoptosis Induces Cytokines IL-2, IFN-γ Production T_Cell->Cytokines Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity NK_Cell->Anti_Tumor_Immunity Cytokines->Anti_Tumor_Immunity

Figure 1: Simplified signaling pathway of Lenalidomide.

Dose-Response Analysis Techniques

Dose-response analysis is fundamental to characterizing the pharmacological activity of a compound. The relationship between the concentration of a drug and the measured biological effect is typically represented by a sigmoidal curve.[3][4][5] Key parameters derived from this curve, such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), are used to quantify the potency of the drug.

Experimental Design

A typical in vitro dose-response experiment involves exposing cells to a range of drug concentrations and measuring a specific biological endpoint.

Key Considerations:

  • Cell Line Selection: Choose a cell line that is relevant to the therapeutic indication. For IMiDs, multiple myeloma cell lines (e.g., MM.1S, U266) are commonly used.

  • Dose Range: A wide range of concentrations should be tested to define the full sigmoidal curve, including the baseline and maximal response. A logarithmic or semi-logarithmic series of dilutions is standard.[6]

  • Replicates: Each concentration should be tested in multiple replicates (typically 3-4) to ensure statistical robustness.

  • Controls: Include both negative (vehicle-only) and positive controls (a compound with a known effect) in each experiment.

Data Analysis

The collected data is plotted with the drug concentration (or log of the concentration) on the x-axis and the biological response on the y-axis. Non-linear regression analysis is then used to fit the data to a sigmoidal dose-response model (e.g., four-parameter logistic equation) to determine the EC50/IC50, Hill slope, and maximal effect.[4][7]

Experimental Protocols

The following are detailed protocols for common in vitro assays used in the dose-response analysis of IMiDs.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of the test compound on cell viability and proliferation.

Materials:

  • Multiple myeloma cell line (e.g., MM.1S)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (e.g., Lenalidomide) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to acclimate.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final solvent concentration should not exceed 0.1% to avoid toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a cell viability (MTT) assay.
Western Blot for Protein Degradation

This protocol is used to determine the dose-dependent degradation of target proteins (e.g., IKZF1/IKZF3).

Materials:

  • Cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time (e.g., 4-24 hours).

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the dose-dependent degradation of the target proteins.

Data Presentation

Quantitative data from dose-response experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Example Dose-Response Data for Lenalidomide in MM.1S Cells

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.0198.1 ± 4.5
0.185.3 ± 6.1
152.7 ± 3.9
1015.8 ± 2.3
1005.1 ± 1.8

Table 2: Summary of Potency and Efficacy Parameters

CompoundCell LineIC50 (µM)Hill SlopeMax Inhibition (%)
LenalidomideMM.1S1.2-1.194.9
LenalidomideU2665.8-0.992.3
Compound XMM.1S0.5-1.398.2

Conclusion

The dose-response analysis techniques and protocols outlined in this document provide a robust framework for the preclinical evaluation of immunomodulatory agents like Lenalidomide. By carefully designing and executing these experiments, researchers can obtain critical data on the potency, efficacy, and mechanism of action of novel compounds, thereby guiding their further development as potential therapeutics.

References

Application Notes and Protocols for Letimide Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Letimide hydrochloride is a small molecule with the chemical name 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione hydrochloride. Publicly available information on the biological activity of this compound is limited. Some sources describe it as an analgesic with potent activity. Notably, it has been reported to exhibit cytogenetic effects on human lymphocytes in in vitro experimental settings. However, specific details regarding the mechanism of action, target signaling pathways, and cytotoxic concentrations (IC50 values) in various cell lines are not extensively documented in publicly accessible literature.

These application notes provide a generalized framework for researchers interested in investigating the in vitro effects of this compound, with a focus on assessing its potential cytogenetic impact on human lymphocyte cell lines. The protocols and concentrations provided herein are intended as a starting point for experimental design and will require optimization based on the specific cell line and research objectives.

Data Presentation

Cell LineTreatment Duration (hours)IC50 (µM)Assay Method
Jurkat24To be determinedMTS/MTT Assay
48To be determinedMTS/MTT Assay
72To be determinedMTS/MTT Assay
TK624To be determinedMTS/MTT Assay
48To be determinedMTS/MTT Assay
72To be determinedMTS/MTT Assay

Experimental Protocols

I. Preparation of this compound Stock Solution

A critical first step for in vitro studies is the preparation of a high-concentration stock solution that can be serially diluted to the desired working concentrations.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound (298.77 g/mol ), calculate the mass required to prepare a 10 mM stock solution.

  • Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated mass of this compound in an appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.99 mg in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

II. Cell Culture and Maintenance

This protocol provides general guidelines for the culture of suspension human lymphocyte cell lines, such as Jurkat or TK6, which are commonly used in toxicological and cytogenetic studies.

Materials:

  • Human lymphocyte cell line (e.g., Jurkat, TK6)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • L-Glutamine

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

  • Maintain cell cultures in suspension in T-25 or T-75 flasks at a density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

  • To subculture, determine the cell density and viability using a hemocytometer or automated cell counter with Trypan Blue exclusion.

  • Dilute the cell suspension to a seeding density of 2-3 x 10⁵ cells/mL in fresh, pre-warmed complete growth medium.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

III. Cell Viability Assay (MTS/MTT)

To determine the cytotoxic effects of this compound, a cell viability assay such as the MTS or MTT assay can be performed.

Materials:

  • Human lymphocyte cell suspension

  • 96-well clear, flat-bottom microplates

  • This compound stock solution (10 mM in DMSO)

  • Complete growth medium

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Prepare serial dilutions of this compound from the 10 mM stock solution in complete growth medium. A suggested starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest drug treatment).

  • Add 100 µL of the diluted compound or vehicle control to the respective wells, resulting in a final volume of 200 µL per well.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Following the incubation period, add 20 µL of MTS reagent (or follow the manufacturer's protocol for MTT) to each well.

  • Incubate the plate for an additional 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

IV. In Vitro Chromosome Aberration Assay

This assay is used to assess the potential of a substance to induce structural chromosomal damage.

Materials:

  • Human lymphocyte cell line (e.g., TK6)

  • This compound

  • Colcemid solution (to arrest cells in metaphase)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (3:1 methanol:acetic acid)

  • Giemsa stain

  • Microscope slides

  • Microscope with high-power objective

Procedure:

  • Culture the cells to achieve a healthy, exponentially growing population.

  • Treat the cells with various concentrations of this compound (and positive and negative controls) for a suitable duration (e.g., one to two cell cycles).

  • Two to four hours before harvesting, add Colcemid to the culture to arrest cells in metaphase.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate to swell the cells.

  • Fix the cells by adding fresh, cold fixative. Repeat the fixation step multiple times.

  • Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

  • Stain the slides with Giemsa stain.

  • Analyze the slides under a microscope to score for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges) in well-spread metaphases.

Visualizations

G Workflow for In Vitro Cytogenetic Analysis of this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Output stock Prepare 10 mM Letimide HCl Stock in DMSO treat Treat with Serial Dilutions of Letimide HCl stock->treat culture Culture Human Lymphocyte Cells seed Seed Cells in Multi-well Plates culture->seed seed->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (MTS/MTT) incubate->viability cytogenetic Chromosome Aberration Assay incubate->cytogenetic ic50 Determine IC50 Value viability->ic50 aberrations Score Chromosomal Aberrations cytogenetic->aberrations

Caption: Experimental workflow for assessing the cytogenetic effects of this compound.

G Hypothetical Signaling Pathway for Drug-Induced Cytogenetic Effects cluster_drug Cellular Exposure cluster_damage Cellular Damage cluster_response Cellular Response cluster_outcome Potential Outcomes drug This compound dna_damage DNA Damage (e.g., adducts, strand breaks) drug->dna_damage ros Reactive Oxygen Species (ROS) Generation drug->ros ddr DNA Damage Response (DDR) (ATM, ATR, p53 activation) dna_damage->ddr ros->dna_damage cycle_arrest Cell Cycle Arrest (G1/S, G2/M checkpoints) ddr->cycle_arrest repair DNA Repair Mechanisms ddr->repair apoptosis Apoptosis ddr->apoptosis cycle_arrest->repair aberration Chromosomal Aberrations (if repair fails) cycle_arrest->aberration Failure repair->aberration Failure survival Cell Survival (if damage is repaired) repair->survival

Caption: A hypothetical pathway of drug-induced cytogenetic effects.

Application Notes and Protocols: Letimide Hydrochloride Solution Preparation for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letimide Hydrochloride is a small molecule with the chemical formula C14H19ClN2O3.[1][2] As a derivative of 2H-1,3-benzoxazine-2,4(3H)-dione, it belongs to a class of compounds that have been investigated for various biological activities. This document provides detailed application notes and protocols for the preparation of this compound solutions for research purposes. Due to the limited availability of specific experimental data for this compound, general guidelines and best practices are provided to enable researchers to develop their own specific protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for calculating molar concentrations and for understanding the basic characteristics of the compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C14H19ClN2O3[1][2]
Molecular Weight 298.77 g/mol [1]
Canonical SMILES CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl[1]
InChI Key QPFDPUCWRFYCFB-UHFFFAOYSA-N[1]
CAS Number 21791-39-9
Appearance Solid (assumed)
Purity Varies by supplier. Always refer to the Certificate of Analysis.

Solution Preparation Protocols

The solubility of this compound in common laboratory solvents has not been extensively reported in publicly available literature. Therefore, it is crucial to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.

General Guidelines for Solubility Testing
  • Start with small quantities: Weigh a small, precise amount of this compound (e.g., 1-5 mg).

  • Test common solvents: Evaluate solubility in a range of solvents typically used for in vitro and in vivo studies, such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and sterile Phosphate-Buffered Saline (PBS).

  • Incremental solvent addition: Add the solvent in small, measured increments to the compound. Vortex or sonicate briefly after each addition to aid dissolution.

  • Observe and record: Carefully observe for complete dissolution. The concentration at which the compound fully dissolves is the approximate solubility in that solvent.

  • Consider co-solvents: If solubility in aqueous solutions is poor, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then slowly add the aqueous buffer (e.g., PBS or cell culture medium) while vortexing to the desired final concentration. Be vigilant for any precipitation.

Protocol for Preparing a 10 mM Stock Solution in DMSO (Hypothetical)

This protocol is a general guideline and should be adapted based on experimentally determined solubility.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (MW: 298.77 g/mol ), the required mass is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 298.77 g/mol x 1000 mg/g = 2.9877 mg

  • Weigh the compound: Accurately weigh 2.99 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of sterile DMSO to the tube.

  • Dissolve: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, sonicate the tube in a water bath for a few minutes to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Protocol for Preparing a Working Solution (e.g., 100 µM in Cell Culture Medium)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or PBS

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Determine the dilution factor: To prepare a 100 µM working solution from a 10 mM stock, a 1:100 dilution is required.

  • Dilution:

    • For 1 mL of working solution, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed sterile cell culture medium or PBS.

    • Important: Add the stock solution to the aqueous medium while gently vortexing to prevent precipitation.

  • Final DMSO concentration: The final concentration of DMSO in the working solution will be 0.1%. This concentration is generally well-tolerated by most cell lines.

  • Use immediately: It is recommended to prepare working solutions fresh for each experiment.

Stability and Storage

  • Stock Solutions: Store stock solutions in DMSO at -20°C or -80°C. Aliquoting the stock solution is highly recommended to minimize freeze-thaw cycles, which can degrade the compound.

  • Aqueous Solutions: Working solutions in aqueous buffers are generally less stable and should be prepared fresh on the day of the experiment.

  • Light Sensitivity: As a general precaution for organic molecules, protect both solid compound and solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil.

Hypothesized Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound has not been elucidated in the available literature, its structural similarity to immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and lenalidomide (B1683929) suggests a potential, yet unproven, mechanism involving the modulation of the E3 ubiquitin ligase complex.[3] These drugs are known to bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.

Disclaimer: The following signaling pathway is hypothesized based on the mechanism of structurally related compounds and has not been experimentally validated for this compound.

Letimide_Pathway cluster_Cell Cell cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Substrates Substrate Proteins Letimide Letimide Hydrochloride CRBN Cereblon (CRBN) Letimide->CRBN Binds to IKZF1 IKZF1 CRBN->IKZF1 Recruits IKZF3 IKZF3 CRBN->IKZF3 Recruits DDB1 DDB1 CUL4A CUL4A ROC1 ROC1 Proteasome Proteasome IKZF1->Proteasome Degradation IKZF3->Proteasome Degradation Ub Ubiquitin Ub->IKZF1 Ubiquitination Ub->IKZF3 Ubiquitination Downstream Downstream Effects (e.g., Immunomodulation, Anti-proliferative) Proteasome->Downstream Leads to

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the biological effects of this compound in a cell-based assay.

Experimental_Workflow Prep Prepare Letimide HCl Stock Solution Treatment Prepare Working Solutions & Treat Cells Prep->Treatment Culture Cell Culture (e.g., Seeding plates) Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Biological Assay (e.g., Viability, Gene Expression) Incubation->Assay Analysis Data Collection & Analysis Assay->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for cell-based assays.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information.

  • Dispose of chemical waste according to your institution's guidelines.

These application notes and protocols are intended to serve as a starting point for researchers working with this compound. Due to the limited specific data available for this compound, careful experimental design and validation are essential for successful research outcomes.

References

Application Note: High-Throughput Screening for Modulators of Inflammatory Signaling Pathways Using Letimide Hydrochloride as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Letimide Hydrochloride is a small molecule that is structurally related to thalidomide (B1683933).[1][2][3] While specific high-throughput screening (HTS) applications for this compound are not extensively documented, its analogy to thalidomide and its derivatives, such as lenalidomide (B1683929), suggests its potential utility in screening for modulators of signaling pathways implicated in inflammation and cancer. Thalidomide and its analogs are known to exert their effects through various mechanisms, including the modulation of the NF-κB signaling pathway and interaction with the cereblon (CRBN) E3 ubiquitin ligase complex.[4][5][6][7] This application note provides a theoretical framework and detailed protocols for utilizing this compound as a reference compound in a high-throughput screening campaign to identify novel modulators of the NF-κB pathway.

Principle of the Assay

The proposed high-throughput screening assay is a cell-based reporter assay designed to quantitatively measure the activity of the NF-κB signaling pathway. This assay utilizes a human cell line (e.g., HEK293) stably transfected with a reporter construct containing multiple copies of an NF-κB response element (RE) upstream of a luciferase gene. Upon activation of the NF-κB pathway by a stimulus such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB transcription factor binds to the RE, driving the expression of luciferase. The resulting luminescence is proportional to the level of NF-κB activation.

This compound can be used as a reference compound in this assay to identify test compounds that either inhibit or enhance NF-κB signaling. The assay is amenable to a high-throughput format, allowing for the rapid screening of large compound libraries.[8][9][10]

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and example test compounds in the NF-κB reporter assay. This data is for illustrative purposes to demonstrate how results from an HTS campaign could be presented.

CompoundActivityIC50 / EC50 (µM)Max Inhibition / Activation (%)Z'-FactorSignal-to-Background (S/B) Ratio
This compound (Reference)Inhibitor5.2850.7812
Compound AInhibitor1.8920.8115
Compound BActivator12.52500.758
Compound CInactive> 100N/AN/AN/A

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: HEK293-NF-κB-luc (HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. NF-κB Reporter Assay Protocol

  • Plate Seeding:

    • Harvest HEK293-NF-κB-luc cells using trypsin-EDTA and resuspend in fresh culture medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 10,000 cells in 80 µL of culture medium per well into a white, clear-bottom 384-well microplate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Addition:

    • Prepare a stock solution of this compound and test compounds in 100% DMSO.

    • Perform serial dilutions of the compounds in a suitable buffer or culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

    • Add 10 µL of the diluted compounds or vehicle control (0.5% DMSO) to the appropriate wells of the cell plate.

    • Incubate for 1 hour at 37°C and 5% CO2.

  • Stimulation:

    • Prepare a stock solution of TNF-α (or another suitable NF-κB activator) in sterile PBS containing 0.1% BSA.

    • Dilute the TNF-α stock to a final working concentration (e.g., 10 ng/mL) in culture medium.

    • Add 10 µL of the diluted TNF-α to all wells except the unstimulated control wells. Add 10 µL of culture medium to the unstimulated control wells.

    • Incubate the plate for 6-8 hours at 37°C and 5% CO2.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 50 µL of the luciferase assay reagent to each well.

    • Incubate the plate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a microplate reader.

3. Data Analysis

  • Normalization: Normalize the raw luminescence data. The 0% activity control is the signal from the TNF-α stimulated wells with vehicle control, and the 100% inhibition control is the signal from the unstimulated wells with vehicle control.

  • Dose-Response Curves: For active compounds, plot the normalized response against the logarithm of the compound concentration.

  • IC50/EC50 Calculation: Fit the dose-response curves to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for activators) values.

  • Assay Quality Control: Calculate the Z'-factor and Signal-to-Background (S/B) ratio to assess the quality and robustness of the assay.

Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK Complex IKK Complex (IKKα/β/γ) TRAF2->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates IκBα-NF-κB IκBα NF-κB IκBα-NF-κB->NF-κB IκBα Degradation Letimide Analogs Letimide Analogs (e.g., Thalidomide) CRBN Cereblon (CRBN) E3 Ligase Complex Letimide Analogs->CRBN Modulates CRBN->IKK Complex Potential Inhibition NF-κB RE NF-κB Response Element NF-κB_nuc->NF-κB RE Binds Gene Expression Inflammatory Gene Expression NF-κB RE->Gene Expression

Caption: NF-κB signaling pathway with potential modulation by Letimide analogs.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis and Follow-up Cell_Seeding Seed Cells in 384-well Plates Compound_Addition Add Compounds to Cells Cell_Seeding->Compound_Addition Compound_Plates Prepare Compound Library Plates Compound_Plates->Compound_Addition Stimulation Add TNF-α to Stimulate NF-κB Compound_Addition->Stimulation Incubation Incubate Plates Stimulation->Incubation Detection Add Luciferase Reagent & Read Luminescence Incubation->Detection Data_Processing Primary Data Analysis (Z', S/B) Detection->Data_Processing Hit_Selection Hit Identification (Thresholding) Data_Processing->Hit_Selection Dose_Response Dose-Response Confirmation Hit_Selection->Dose_Response Hit_Validation Secondary Assays & Orthogonal Validation Dose_Response->Hit_Validation

References

Application Notes and Protocols: Thalidomide as a Reference Compound in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Initial inquiries for "Letimide Hydrochloride" did not yield substantive results in the context of pain research. It is hypothesized that the intended compound of interest may have been Thalidomide (B1683933), a structurally related immunomodulatory drug with a significant body of research in pain models. Therefore, these application notes are focused on Thalidomide.

Introduction

Thalidomide, initially known for its tragic teratogenic effects, has been repurposed as a potent immunomodulatory and anti-inflammatory agent. Its efficacy in treating conditions such as erythema nodosum leprosum and multiple myeloma has led to its investigation as a potential analgesic, particularly in challenging pain states like neuropathic and inflammatory pain.[1] Its primary mechanism of action in the context of pain is thought to be the suppression of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in the pathogenesis of pain.[2][3][4] These application notes provide a summary of the use of Thalidomide as a reference compound in preclinical pain research, including its mechanism of action, quantitative data from various animal models, and detailed experimental protocols.

Mechanism of Action in Pain

Thalidomide's analgesic properties are primarily attributed to its immunomodulatory effects, which include:

  • Inhibition of TNF-α Synthesis: Thalidomide enhances the degradation of TNF-α mRNA, thereby reducing the production of this pro-inflammatory cytokine.[5][6] Elevated levels of TNF-α are associated with nerve inflammation and sensitization, contributing to both inflammatory and neuropathic pain states.

  • Modulation of Other Cytokines: Beyond TNF-α, thalidomide has been shown to modulate the expression of other cytokines involved in pain pathways. For instance, it can increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and stimulate the expression of β-endorphin in microglia, which has endogenous opioid activity.[6][7]

  • Anti-angiogenic and Anti-inflammatory Properties: Thalidomide's ability to inhibit the formation of new blood vessels and reduce inflammation contributes to its overall therapeutic effect in pain conditions where these processes are prevalent.

Signaling Pathways

The signaling pathways influenced by Thalidomide in the context of pain are complex and primarily revolve around the modulation of immune responses. A simplified representation of its key actions is depicted below.

thalidomide_pain_pathway cluster_stimulus Nociceptive Stimulus (Nerve Injury, Inflammation) cluster_immune Immune Cell Activation (e.g., Macrophages, Microglia) cluster_thalidomide Thalidomide Intervention cluster_cytokines Cytokine Modulation cluster_neuronal Neuronal Signaling cluster_outcome Pain Phenotype Stimulus Stimulus Immune_Cells Immune_Cells Stimulus->Immune_Cells TNF_alpha TNF-α Immune_Cells->TNF_alpha Upregulates Thalidomide Thalidomide Thalidomide->TNF_alpha Inhibits (mRNA degradation) IL10 IL-10 Thalidomide->IL10 Stimulates beta_Endorphin β-Endorphin Thalidomide->beta_Endorphin Stimulates Analgesia Analgesia Thalidomide->Analgesia Nociceptor_Sensitization Nociceptor Sensitization TNF_alpha->Nociceptor_Sensitization Promotes IL10->TNF_alpha Inhibits Pain_Transmission Pain Transmission beta_Endorphin->Pain_Transmission Inhibits Nociceptor_Sensitization->Pain_Transmission Enhances Pain_Perception Increased Pain Perception Pain_Transmission->Pain_Perception

Caption: Thalidomide's mechanism of action in pain modulation.

Quantitative Data from Preclinical Pain Models

The analgesic effects of Thalidomide have been evaluated in various animal models of pain. The following tables summarize the quantitative data from these studies.

Neuropathic Pain Models

Table 1: Efficacy of Thalidomide in the Spinal Nerve Ligation (SNL) Model in Rats

ParameterTreatment Group (Intraperitoneal)Dosage (mg/kg)ResultReference
Mechanical Allodynia Thalidomide6.25, 12.5, 25, 50Dose-dependent increase in paw withdrawal threshold[8]
Morphine3, 10Increase in paw withdrawal threshold[8]
ED₅₀ (Mechanical Allodynia) Thalidomide-15.2 (11.7-19.8) mg/kg[2]
Morphine-5.2 (3.7-7.4) mg/kg[2]
ED₅₀ (Thermal Hyperalgesia) Thalidomide (gavage)-23.5 mg/kg[9]
Eₘₐₓ (Mechanical Allodynia) Thalidomide (gavage)-74% MPE[9]
Eₘₐₓ (Thermal Hyperalgesia) Thalidomide (gavage)-84% MPE[9]

MPE: Maximum Possible Effect

Inflammatory Pain Models

Table 2: Efficacy of Thalidomide in Carrageenan-Induced Paw Edema in Mice

ParameterTreatment Group (Intraperitoneal)Dosage (mg/kg)ResultReference
Paw Edema Thalidomide10, 50Significant reduction in paw volume
Dexamethasone10Significant reduction in paw volume
Bone Cancer Pain Model

Table 3: Efficacy of Thalidomide in a Mouse Model of Bone Cancer Pain

ParameterTreatment Group (Intraperitoneal)Dosage (mg/kg/day)ResultReference
Pain-related Behaviors Thalidomide50Amelioration of mechanical allodynia and thermal hyperalgesia[10]
Thalidomide100Dramatic reduction in pain behaviors[4]
Spinal TNF-α Expression Thalidomide50Significant decrease in TNF-α levels at day 7 and 14 post-operation[10]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of Thalidomide's analgesic effects.

Neuropathic Pain: Spinal Nerve Ligation (SNL) Model

This model induces mechanical allodynia and thermal hyperalgesia, mimicking symptoms of neuropathic pain in humans.

snl_workflow cluster_preop Pre-Operative Phase cluster_surgery Surgical Procedure cluster_postop Post-Operative Phase Baseline Baseline Behavioral Testing (von Frey, Plantar Test) Anesthesia Anesthetize Animal (e.g., Isoflurane) Baseline->Anesthesia Incision Midline Incision on Dorsal Pelvis Anesthesia->Incision Ligation Isolate and Tightly Ligate L5/L6 Spinal Nerves Incision->Ligation Closure Suture Muscle and Skin Ligation->Closure Recovery Allow for Recovery Closure->Recovery Dosing Administer Thalidomide or Vehicle (e.g., Intraperitoneal) Recovery->Dosing Behavioral Post-Treatment Behavioral Testing (Mechanical Allodynia, Thermal Hyperalgesia) Dosing->Behavioral

Caption: Workflow for the Spinal Nerve Ligation (SNL) model.

Protocol:

  • Animals: Male Sprague-Dawley rats (100-120 g) are commonly used.[8]

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic (e.g., enflurane).

  • Surgery:

    • Make a midline incision on the lower back.

    • Dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 nerves distal to the dorsal root ganglion with a 6-0 silk suture.

    • Close the muscle and skin in layers.

  • Drug Administration: Administer Thalidomide (e.g., 6.25, 12.5, 25, 50 mg/kg, i.p.) or vehicle.[8]

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold (PWT) using von Frey filaments. Apply filaments of increasing force to the plantar surface of the hind paw and record the force at which the paw is withdrawn.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency (PWL) using a plantar test apparatus. Apply a radiant heat source to the plantar surface of the hind paw and record the time taken for paw withdrawal.

Inflammatory Pain: Carrageenan-Induced Paw Edema

This model is used to assess the anti-inflammatory and anti-hyperalgesic effects of compounds.

Protocol:

  • Animals: Mice are commonly used for this model.

  • Baseline Measurement: Measure the initial paw volume of the mice using a plethysmometer.

  • Drug Administration: Administer Thalidomide (e.g., 10 or 50 mg/kg, i.p.) or vehicle one hour prior to carrageenan injection.

  • Induction of Inflammation: Inject 1% or 2.5% carrageenan solution (e.g., 50 µl) into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours) to determine the extent of edema. The increase in paw volume is calculated as the difference between the post-injection and baseline measurements.

Formalin Test

The formalin test is a model of tonic pain that has two distinct phases, allowing for the differentiation of analgesic effects on acute nociceptive pain (Phase 1) and inflammatory pain (Phase 2).

Protocol:

  • Animals: Rats or mice can be used.

  • Acclimation: Place the animal in a testing chamber for a period of acclimation.

  • Drug Administration: Administer Thalidomide or vehicle prior to the formalin injection.

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 5%, 50 µl) into the dorsal or plantar surface of the hind paw.[11]

  • Behavioral Observation: Observe the animal's behavior for a set period (e.g., 60 minutes) and record the amount of time spent in nociceptive behaviors such as flinching, licking, and biting the injected paw.[11] The observation period is typically divided into Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).

Molecular Biology Protocols

a. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

elisa_workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Tissue Collect Spinal Cord or Peripheral Nerve Tissue Homogenize Homogenize Tissue and Centrifuge to Collect Supernatant Tissue->Homogenize Coat Coat Plate with Capture Antibody Homogenize->Coat Block Block Plate Coat->Block Add_Sample Add Samples and Standards Block->Add_Sample Add_Detection Add Detection Antibody Add_Sample->Add_Detection Add_Enzyme Add Enzyme-Conjugated Secondary Antibody Add_Detection->Add_Enzyme Add_Substrate Add Substrate and Develop Color Add_Enzyme->Add_Substrate Read Read Absorbance (e.g., 450 nm) Add_Substrate->Read Standard_Curve Generate Standard Curve Read->Standard_Curve Calculate Calculate TNF-α Concentration Standard_Curve->Calculate

Caption: General workflow for TNF-α ELISA.

Protocol:

  • Sample Collection: Collect spinal cord or peripheral nerve tissue from animals at the end of the behavioral experiments.

  • Sample Preparation: Homogenize the tissue in a suitable lysis buffer and centrifuge to collect the supernatant containing the proteins.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α kit being used. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of TNF-α in the samples by comparing the readings to a standard curve.

b. Quantitative Real-Time PCR (qPCR) for Cytokine mRNA

Protocol:

  • RNA Extraction: Extract total RNA from the spinal cord or other relevant tissues using a commercial RNA isolation kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using specific primers for the target genes (e.g., TNF-α, TNFR1, TNFR2, IL-10) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the treatment and control groups.

Conclusion

Thalidomide serves as a valuable reference compound in preclinical pain research due to its well-characterized immunomodulatory and anti-inflammatory properties, primarily through the inhibition of TNF-α. Its efficacy in attenuating pain behaviors in various animal models of neuropathic, inflammatory, and cancer-related pain provides a strong rationale for its use as a positive control in the evaluation of novel analgesic agents targeting neuro-immune interactions. The detailed protocols provided herein offer a foundation for researchers to incorporate Thalidomide into their pain research paradigms.

References

Application Notes and Protocols: Lenalidomide for Inducing Specific Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Letimide Hydrochloride" yielded limited information beyond basic chemical properties. Based on the detailed requirements of the user for information on cellular responses and signaling pathways, it is highly probable that the intended compound was Lenalidomide (B1683929) , a well-researched immunomodulatory drug with a similar name. The following application notes and protocols are therefore provided for Lenalidomide.

Introduction

Lenalidomide is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and pro-erythropoietic properties.[1][2] It is an analog of thalidomide (B1683933) with enhanced activity and a better safety profile.[3] Lenalidomide is widely used in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action is complex, primarily involving the modulation of the E3 ubiquitin ligase cereblon (CRBN), which leads to the targeted degradation of specific proteins and subsequent downstream effects on the immune system and tumor cells.[1][4] These notes provide an overview of Lenalidomide's cellular effects and protocols for its application in research settings.

Mechanism of Action

Lenalidomide exerts its effects by binding to the CRBN protein, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][4] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5] The degradation of these transcription factors is a key event that mediates many of Lenalidomide's downstream effects, including direct anti-tumor activity and immunomodulatory functions.[4][5]

Specific Cellular Responses

Lenalidomide induces a variety of cellular responses, including:

  • Direct Anti-Tumor Effects:

    • Induces G1 cell cycle arrest and apoptosis in susceptible malignant cells.[6]

    • Downregulates the expression of interferon regulatory factor 4 (IRF4), a critical survival factor for multiple myeloma cells.[1][6]

  • Immunomodulatory Effects:

    • Enhances T cell and Natural Killer (NK) cell proliferation and cytotoxicity.[6][7][8]

    • Increases the production of Th1 cytokines, such as IL-2 and IFN-γ.[3][9]

    • Inhibits the production of pro-inflammatory cytokines like TNF-α.[10]

    • Reduces the number and suppressive function of regulatory T cells (Tregs).[11]

  • Anti-Angiogenic Effects:

    • Inhibits the formation of new blood vessels.[2][12]

Quantitative Data

The following tables summarize key quantitative data for the use of Lenalidomide in in vitro experiments.

Table 1: IC50 Values of Lenalidomide in Human Myeloma Cell Lines (HMCLs)

Cell LineIC50 (µM)Reference
NCI-H9290.15 - 7[13]
OPM-20.15 - 7[13]
LP-10.15 - 7[13]
U2660.15 - 7[13]
RPMI-8226>10 (Resistant)[13]
JJN3>10 (Resistant)[13]

Table 2: Recommended Concentrations for In Vitro Assays

AssayCell TypeConcentration (µM)Incubation TimeReference
T-cell ProliferationPBMCs107 days[14]
Cytokine Production (IL-2, IFN-γ)PBMCs1018-20 hours[10]
IKZF1/3 DegradationMM.1S cells108 hours[15]
Anti-proliferative ActivityHMCLs0.1 - 1072 hours[13]
NK Cell ProliferationPBMCs114 days[16]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Lenalidomide on a multiple myeloma cell line (e.g., U266).

Materials:

  • Lenalidomide (dissolved in DMSO)

  • U266 multiple myeloma cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed U266 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete RPMI-1640 medium.[17]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of Lenalidomide in culture medium. The final concentrations may range from 1 to 100 µg/mL.[17] Also, prepare a vehicle control with the same concentration of DMSO as the highest Lenalidomide concentration.

  • After 24 hours, add 100 µL of the diluted Lenalidomide or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CTC50 (cytotoxicity concentration 50%) value.[17]

Western Blot for IKZF1 and IKZF3 Degradation

This protocol is for assessing the Lenalidomide-induced degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in a multiple myeloma cell line (e.g., MM.1S).

Materials:

  • Lenalidomide (dissolved in DMSO)

  • MM.1S cells

  • Complete culture medium

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-IKZF1, anti-IKZF3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Plate MM.1S cells and treat with 10 µM Lenalidomide or DMSO (vehicle control) for 8 hours.[15]

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against IKZF1, IKZF3, and β-actin (loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescence substrate.

  • Visualize the protein bands using an imaging system. A decrease in the band intensity for IKZF1 and IKZF3 in the Lenalidomide-treated sample compared to the control indicates degradation.[15]

Flow Cytometry for T-Cell Proliferation (CFSE Assay)

This protocol is for measuring the effect of Lenalidomide on the proliferation of T-cells within a PBMC population.

Materials:

  • Lenalidomide (dissolved in DMSO)

  • Human PBMCs

  • RPMI-1640 complete medium

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label the PBMCs with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1 µM CFSE for 10 minutes at 37°C.[14]

  • Quench the staining reaction with complete medium.

  • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Plate the CFSE-labeled PBMCs and treat with Lenalidomide (e.g., 10 µM) or DMSO.[14]

  • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

  • Culture the cells for 7 days at 37°C and 5% CO2.[14]

  • Harvest the cells, wash, and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

  • Analyze the cells using a flow cytometer. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

  • Gate on the CD4+ and CD8+ T-cell populations and analyze the CFSE histograms to determine the percentage of proliferating cells.

ELISA for Cytokine Quantification

This protocol describes the measurement of IL-2 and IFN-γ production by PBMCs in response to Lenalidomide.

Materials:

  • Lenalidomide (dissolved in DMSO)

  • Human PBMCs

  • RPMI-1640 complete medium

  • LPS (lipopolysaccharide) for cell stimulation

  • Human IL-2 and IFN-γ ELISA kits

  • Microplate reader

Procedure:

  • Isolate PBMCs and culture them at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.[10]

  • Pre-treat the cells with Lenalidomide (e.g., 10 µM) or DMSO for 1 hour.[10]

  • Stimulate the cells with 1 µg/mL of LPS.[10]

  • Incubate the cells for 18-20 hours at 37°C in 5% CO2.[10]

  • Centrifuge the cell cultures and collect the supernatant.

  • Perform the ELISA for human IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Visualizations

G cluster_0 Lenalidomide-Induced Protein Degradation Lenalidomide Lenalidomide CRBN Cereblon (CRBN) Lenalidomide->CRBN binds CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 part of IKZF1_IKZF3 IKZF1 / IKZF3 (Transcription Factors) CRL4->IKZF1_IKZF3 recruits Proteasome Proteasome IKZF1_IKZF3->Proteasome targeted to Ubiquitin Ubiquitin Ubiquitin->IKZF1_IKZF3 ubiquitinates Degradation Degradation Proteasome->Degradation Downstream Downstream Effects: - Anti-Myeloma Activity - Immunomodulation Degradation->Downstream

Caption: Lenalidomide signaling pathway.

G cluster_1 Experimental Workflow: T-Cell Proliferation Assay start Isolate PBMCs cfse Label with CFSE start->cfse treat Treat with Lenalidomide cfse->treat stimulate Stimulate with anti-CD3/CD28 treat->stimulate culture Culture for 7 days stimulate->culture analyze Analyze by Flow Cytometry culture->analyze end Determine Proliferation analyze->end

Caption: Workflow for T-cell proliferation assay.

References

Application Notes & Protocols for the Quantitative Analysis of Letimide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

A stability-indicating HPLC method is essential for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products, ensuring the safety and efficacy of the drug product.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Letimide Hydrochloride, being a moderately polar compound, will be retained on the column and separated from its potential impurities and degradants based on their differential partitioning between the stationary and mobile phases. Detection is typically achieved using a UV detector at a wavelength where this compound exhibits maximum absorbance.

Experimental Protocol

1.2.1. Instrumentation and Chromatographic Conditions (Example)

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical starting point could be a 65:35 (v/v) ratio of buffer to acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by scanning a standard solution of this compound from 200-400 nm to identify the wavelength of maximum absorbance (λmax). For similar structures, this is often in the 240-290 nm range.[1]

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase or a mixture of water and acetonitrile.

1.2.2. Standard Solution Preparation

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the expected linear range (e.g., 1-50 µg/mL).

1.2.3. Sample Preparation (from a hypothetical tablet formulation)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15-20 minutes to ensure complete dissolution of the drug.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (with Representative Data from Analogous Compounds)

The analytical method should be validated according to ICH guidelines. The following tables summarize typical validation parameters and acceptance criteria, with example data derived from validated methods for structurally similar compounds like Nevirapine (B1678648).[1][2][3]

Table 1: System Suitability

ParameterAcceptance CriteriaExample Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
%RSD of Peak Areas≤ 2.0%0.8%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
20 - 600.9998

Table 3: Precision

Precision Type%RSD
Intraday (n=6)< 2.0%
Interday (n=6)< 2.0%

Table 4: Accuracy (Recovery)

Spiked Level% Recovery
80%99.83%
100%100.73%
120%100.15%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD0.027
LOQ0.09
Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period as per ICH Q1B guidelines.

After exposure, neutralize the acid and base-treated samples and dilute all samples to a suitable concentration for HPLC analysis. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Workflow for Stability-Indicating HPLC Method Development

HPLC_Method_Development cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Finalization Start Start: Define Analytical Target Profile Selection Select Column & Mobile Phase Start->Selection Optimization Optimize Chromatographic Conditions (pH, Gradient, Flow Rate) Selection->Optimization Stress Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Optimization->Stress PeakPurity Assess Peak Purity & Resolution Stress->PeakPurity PeakPurity->Optimization Re-optimize if needed Validation Validate Method: - Specificity - Linearity - Accuracy - Precision - LOD/LOQ - Robustness PeakPurity->Validation Resolution is adequate Finalize Finalize Method & Document Validation->Finalize End End: Routine Analysis Finalize->End

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

UV-Vis Spectrophotometric Method

This method is a simpler and faster alternative for the quantification of this compound in bulk drug or simple formulations, provided there are no interfering excipients.

Principle

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The quantification is performed by measuring the absorbance of the sample at its wavelength of maximum absorbance (λmax).

Experimental Protocol

2.2.1. Instrumentation

  • A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

2.2.2. Reagents and Solutions

  • Solvent: Methanol or 0.1 M Hydrochloric Acid. The choice of solvent should be based on the solubility and stability of this compound.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 2-20 µg/mL.

2.2.3. Procedure

  • Determination of λmax: Scan the 10 µg/mL standard solution from 400 nm to 200 nm against the solvent blank to determine the wavelength of maximum absorbance.

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution as described in the HPLC section (1.2.3), but dilute it to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at λmax.

  • Quantification: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation Parameters (with Representative Data)

Table 6: UV-Vis Method Validation Parameters

ParameterExample Result
λmax~245 nm (Hypothetical)
Linearity Range (µg/mL)2 - 20
Correlation Coefficient (r²)0.9995
Molar Absorptivity (L·mol⁻¹·cm⁻¹)To be determined
Sandell's Sensitivity (µg·cm⁻²)To be determined
LOD (µg/mL)~0.1
LOQ (µg/mL)~0.3

Logical Relationship between Analytical Methods

Analytical_Methods cluster_0 Method Selection cluster_1 Analytical Technique cluster_2 Application Sample Sample Type Bulk Bulk Drug / Simple Formulation Sample->Bulk Complex Complex Formulation / Stability Samples Sample->Complex UV_Vis UV-Vis Spectrophotometry Bulk->UV_Vis No interfering excipients HPLC Stability-Indicating HPLC Complex->HPLC QC_Simple Routine QC (Assay) UV_Vis->QC_Simple QC_Complex Routine QC (Assay & Impurities) HPLC->QC_Complex Stability Stability Studies HPLC->Stability

Caption: Decision tree for selecting an analytical method for this compound quantification.

Disclaimer: The provided protocols and data are illustrative and based on methods for structurally similar compounds. It is imperative that these methods are fully developed, optimized, and validated specifically for this compound in the user's laboratory, adhering to all relevant regulatory guidelines such as those from the ICH.

References

Letimide Hydrochloride: Application Notes and Protocols for Toxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letimide (B1218294) Hydrochloride (CAS: 21791-39-9) is identified as an analgesic salicylate (B1505791) derivative.[1] Understanding the toxicological profile of any compound intended for therapeutic use is critical for drug development. These application notes provide a summary of the currently available toxicological data on Letimide Hydrochloride and offer detailed protocols for further toxicological assessment. The provided methodologies are based on established guidelines for genetic and developmental toxicology studies.

Known Toxicological Information

To date, the publicly available toxicological data on this compound is limited. A key study evaluated its cytogenetic and teratogenic potential, concluding that at the tested concentrations and dosages, this compound did not induce significant chromosomal aberrations, sister chromatid exchanges, or congenital malformations.[1]

Summary of Quantitative Toxicology Data

The following tables summarize the quantitative data from the available cytogenetic and teratogenic evaluations of Letimide.

Table 1: In Vitro Cytogenetic Studies on Human Lymphocytes [1]

AssayConcentration Range (µg/mL)Outcome
Chromosomal Aberrations250, 375, 500, 625No significant increase in aberrations
Sister Chromatid Exchange (SCE)250, 375, 500, 625No significant increase in SCE rate

Table 2: In Vivo Cytogenetic Study in Mouse Bone Marrow Cells [1]

AssayDosage Range (mg/kg)Outcome
Chromosomal Aberrations30, 50, 100No significant increase in aberrations
Sister Chromatid Exchange (SCE)30, 50, 100No significant increase in SCE rate

Table 3: In Vivo Teratogenicity Study in Mice [1]

Dosage Range (mg/kg/day)Outcome
50, 100, 200No significant increase in congenital malformations

Experimental Protocols

The following are detailed protocols for key toxicological experiments, adapted from established methodologies for researchers intending to conduct further studies on this compound.

Protocol 1: In Vitro Mammalian Chromosomal Aberration Test

This protocol is designed to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

1. Cell Culture and Maintenance:

  • Human peripheral blood lymphocytes (HPBL) or Chinese hamster ovary (CHO) cells are recommended.

  • Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

2. Experimental Design:

  • Test Concentrations: Based on preliminary cytotoxicity assays, select at least three analyzable concentrations of this compound. A suggested starting range, based on prior studies, is 250-625 µg/mL.[1]

  • Controls:

    • Negative Control: Vehicle (e.g., sterile water or DMSO)

    • Positive Control (without metabolic activation): Mitomycin C

    • Positive Control (with metabolic activation): Cyclophosphamide

  • Metabolic Activation: Include a liver S9 fraction to assess the effect of metabolites.

3. Treatment:

  • Short-Term Treatment: Expose cell cultures to this compound for 3-6 hours in the presence and absence of S9 metabolic activation.

  • Long-Term Treatment: Expose cell cultures for a continuous period of up to 1.5 normal cell cycle lengths without S9 activation.

4. Harvest and Chromosome Preparation:

  • Add a metaphase-arresting substance (e.g., Colcemid) to the cultures.

  • Harvest cells by centrifugation.

  • Treat with a hypotonic solution (e.g., 0.075M KCl).

  • Fix the cells in a methanol:acetic acid solution.

  • Drop the cell suspension onto clean glass slides and air-dry.

5. Staining and Analysis:

  • Stain the slides with Giemsa.

  • Score at least 200 well-spread metaphases per concentration and control for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

6. Data Interpretation:

  • A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations compared to the negative control.

InVitro_Chromosomal_Aberration_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_result Result CellCulture Cell Culture (e.g., HPBL, CHO) DoseSelection Dose Range Finding (Cytotoxicity Assay) CellCulture->DoseSelection Treatment Treatment with Letimide HCl (+/- S9 Metabolic Activation) DoseSelection->Treatment Harvest Cell Harvest & Metaphase Arrest Treatment->Harvest Controls Negative & Positive Controls Controls->Treatment SlidePrep Chromosome Preparation & Staining (Giemsa) Harvest->SlidePrep Scoring Microscopic Scoring of Aberrations SlidePrep->Scoring DataAnalysis Statistical Analysis Scoring->DataAnalysis

Workflow for the In Vitro Chromosomal Aberration Assay.
Protocol 2: In Vivo Sister Chromatid Exchange (SCE) Assay

This assay detects the ability of a chemical to enhance the exchange of DNA between sister chromatids in duplicating chromosomes in a whole animal model.

1. Animals and Housing:

  • Use a rodent species, such as mice or rats.

  • House animals in standard conditions with controlled temperature, humidity, and light cycle.

  • Provide ad libitum access to food and water.

2. Experimental Design:

  • Dosage: Based on a maximum tolerated dose (MTD) study, select at least three dose levels. A suggested starting range for this compound is 30-100 mg/kg.[1]

  • Controls:

    • Negative Control: Vehicle

    • Positive Control: A known inducer of SCE (e.g., Cyclophosphamide)

  • Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

3. 5-Bromo-2'-deoxyuridine (BrdU) Administration:

  • Implant a BrdU tablet subcutaneously or administer BrdU via multiple intraperitoneal injections to label the DNA for two cell cycles.

4. Cell Collection and Preparation:

  • Approximately 2 hours before sacrifice, inject a metaphase-arresting agent (e.g., Colchicine).

  • Collect bone marrow from the femurs by flushing with a buffered salt solution.

  • Treat the cell suspension with a hypotonic solution.

  • Fix the cells in a methanol:acetic acid solution.

  • Prepare slides as described in Protocol 1.

5. Staining and Analysis:

  • Use a fluorescence plus Giemsa (FPG) staining technique to differentiate the sister chromatids.

  • Score a minimum of 25 second-division metaphases per animal for the frequency of SCEs.

6. Data Interpretation:

  • A positive result is characterized by a statistically significant, dose-related increase in the mean number of SCEs per cell compared to the negative control group.

InVivo_SCE_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_result Result AnimalAcclimation Animal Acclimation (e.g., Mice) DoseSelection Dose Range Finding (MTD Study) AnimalAcclimation->DoseSelection DrugAdmin Letimide HCl Administration DoseSelection->DrugAdmin BrdUAdmin BrdU Administration (DNA Labeling) DrugAdmin->BrdUAdmin MarrowHarvest Bone Marrow Harvest BrdUAdmin->MarrowHarvest SlidePrep Metaphase Spread Preparation MarrowHarvest->SlidePrep Staining Fluorescence plus Giemsa Staining SlidePrep->Staining Scoring Microscopic Scoring of SCEs Staining->Scoring DataAnalysis Statistical Analysis Scoring->DataAnalysis

Workflow for the In Vivo Sister Chromatid Exchange Assay.
Protocol 3: In Vivo Teratogenicity (Embryo-Fetal Development) Study

This study is designed to detect adverse effects on the pregnant female and the development of the embryo and fetus following exposure to a test substance during organogenesis.

1. Animals and Mating:

  • Use a suitable rodent species, typically rats or mice.

  • Mate female animals with males and confirm mating by the presence of a vaginal plug or sperm (Gestation Day 0).

2. Experimental Design:

  • Dosage: Select at least three dose levels based on an MTD study in pregnant animals. A suggested starting range for this compound is 50-200 mg/kg/day.[1]

  • Controls:

    • Negative Control: Vehicle

    • Positive Control: A known teratogen (e.g., Retinoic Acid)

  • Administration: Administer this compound daily, typically by oral gavage, during the period of major organogenesis (e.g., Gestation Days 6-15 in mice).

3. Maternal Observations:

  • Monitor the dams daily for clinical signs of toxicity, body weight changes, and food consumption.

4. Fetal Examination:

  • On the day before expected parturition (e.g., Gestation Day 18 in mice), sacrifice the dams.

  • Examine the uterine contents and record the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

  • Examine each fetus for external malformations.

  • Weigh and sex the fetuses.

  • Examine a subset of fetuses for visceral and skeletal abnormalities.

5. Data Interpretation:

  • Evaluate maternal toxicity, embryofetal viability, and the incidence of fetal malformations and variations.

  • A teratogenic effect is indicated by a significant increase in the incidence of malformations in the treated groups compared to the control group.

Teratogenicity_Study_Workflow cluster_setup Setup cluster_dosing Dosing cluster_evaluation Evaluation cluster_outcome Outcome Mating Animal Mating (Timed Pregnancy) GroupAssignment Group Assignment (Control & Dose Groups) Mating->GroupAssignment DosingPeriod Daily Dosing during Organogenesis GroupAssignment->DosingPeriod MaternalMonitoring Maternal Monitoring (Weight, Clinical Signs) DosingPeriod->MaternalMonitoring Sacrifice Sacrifice before Parturition MaternalMonitoring->Sacrifice UterineExam Uterine Content Examination Sacrifice->UterineExam FetalExam Fetal Examinations (External, Visceral, Skeletal) UterineExam->FetalExam Analysis Data Analysis and Interpretation FetalExam->Analysis

Workflow for the In Vivo Teratogenicity Study.

Tiered Approach to Toxicological Testing

A standard approach in toxicology involves a tiered strategy, starting with less complex, high-throughput in vitro assays and progressing to more complex in vivo studies for promising candidates or to investigate specific concerns. This approach helps to de-risk drug development programs efficiently.

Tiered_Toxicology_Testing cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Acute/Sub-chronic Studies cluster_tier3 Tier 3: Specialized In Vivo Studies Genotoxicity Genotoxicity Assays (e.g., Ames, Chromosomal Aberration) AcuteTox Acute Toxicity Studies (e.g., MTD) Genotoxicity->AcuteTox Proceed if negative or risk is acceptable Cytotoxicity Cytotoxicity Assays Cytotoxicity->AcuteTox RepeatDose Repeat-Dose Toxicity Studies AcuteTox->RepeatDose Carcinogenicity Carcinogenicity Studies RepeatDose->Carcinogenicity Based on findings and drug indication ReproTox Reproductive & Developmental Toxicity (e.g., Teratogenicity) RepeatDose->ReproTox

Logical flow for a tiered toxicological testing strategy.

Disclaimer

These protocols are intended as a guide for research purposes only. All experiments involving animals must be conducted in accordance with institutional and national guidelines for the welfare of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC). Researchers should adapt these protocols based on their specific experimental needs and the latest regulatory guidelines.

References

Application Notes and Protocols for Developmental Toxicity Assays of Letimide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letimide Hydrochloride is a derivative of salicylate.[1] The assessment of developmental toxicity is a critical step in the safety evaluation of any new pharmaceutical compound. This document provides a comprehensive overview of the available data on Letimide in developmental toxicity assays and details established protocols for evaluating the teratogenic potential of chemical compounds. Due to the limited specific data on this compound, this document also includes generalized protocols for key in vivo and in vitro developmental toxicity assays, drawing from methodologies applied to other relevant compounds.

This compound: Summary of Available Developmental Toxicity Data

Currently, there is limited publicly available information specifically detailing the developmental toxicity of this compound. One study evaluated the cytogenetic and teratogenic potential of Letimide, a related compound, in mice. The results of this study are summarized below.

Table 1: Summary of Teratogenicity Study of Letimide in Mice

ParameterDosage Groups (mg/kg/day)ObservationsConclusion
Congenital Malformations50, 100, 200No significant increase in the rate of congenital malformations was observed compared to the control group.Letimide did not show a significant teratogenic effect in this mouse model.[1]

Key Signaling Pathways in Developmental Toxicity

A critical pathway implicated in the teratogenicity of some pharmaceutical compounds, notably thalidomide (B1683933) and its analogs, involves the protein Cereblon (CRBN).[2][3][4][5] CRBN is a substrate receptor for the CULLIN 4-RING E3 ubiquitin ligase complex (CRL4).[3] The binding of certain small molecules to CRBN can alter its substrate specificity, leading to the degradation of specific transcription factors essential for normal embryonic development, such as SALL4.[3] The degradation of these factors is a key molecular initiating event that can lead to severe birth defects, including limb malformations.[3] Understanding this pathway is crucial for assessing the risk of new chemical entities.

cluster_0 Normal Cellular Function cluster_1 With Letimide Analog (e.g., Thalidomide) CRBN CRBN DDB1 DDB1 Substrate Endogenous Substrate CRBN->Substrate binds CUL4A CUL4A ROC1 ROC1 Ub Ubiquitin ROC1->Ub recruits Proteasome_N Proteasome Substrate->Proteasome_N ubiquitination Degradation_N Degradation Proteasome_N->Degradation_N Letimide Letimide Analog CRBN_L CRBN Letimide->CRBN_L binds NeoSubstrate Neosubstrate (e.g., SALL4) CRBN_L->NeoSubstrate binds Proteasome_L Proteasome NeoSubstrate->Proteasome_L ubiquitination Development Normal Embryonic Development NeoSubstrate->Development required for Degradation_L Degradation Proteasome_L->Degradation_L Defects Developmental Defects Degradation_L->Defects leads to

Caption: Cereblon (CRBN) signaling pathway in developmental toxicity.

Experimental Protocols for Developmental Toxicity Assays

The following are detailed protocols for key in vivo and in vitro assays used to assess developmental toxicity. These are generalized protocols and may require optimization for specific compounds like this compound.

In Vivo Developmental Toxicity Study in Mice

This protocol is based on established methods for teratogenicity testing in rodents.[6][7][8]

Objective: To assess the potential of a test substance to induce structural abnormalities or other adverse effects on the developing embryo or fetus.

Materials:

  • Time-mated pregnant mice (e.g., CD-1 or C57BL/6 strain)

  • This compound

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Gavage needles

  • Standard laboratory animal housing and care facilities

  • Surgical instruments for caesarean section

  • Microscope for fetal examination

Workflow:

start Acquire Time-Mated Pregnant Mice acclimatize Acclimatization Period (e.g., 5 days) start->acclimatize grouping Randomly Assign to Dose Groups (Control, Low, Mid, High) acclimatize->grouping dosing Oral Gavage Administration (Gestation Day 6-15) grouping->dosing monitoring Daily Monitoring (Clinical Signs, Body Weight, Food Consumption) dosing->monitoring necropsy Caesarean Section (Gestation Day 18) monitoring->necropsy maternal_eval Maternal Evaluation (Uterine Contents, Implants, Resorptions) necropsy->maternal_eval fetal_eval Fetal Evaluation (Weight, External, Visceral, Skeletal Exams) necropsy->fetal_eval data_analysis Data Analysis (Statistical Comparison of Groups) maternal_eval->data_analysis fetal_eval->data_analysis end Conclusion on Teratogenic Potential data_analysis->end

Caption: Workflow for an in vivo developmental toxicity study in mice.

Procedure:

  • Animal Acclimatization: Time-mated female mice are acclimatized to the laboratory conditions for a minimum of 5 days.

  • Group Assignment: Animals are randomly assigned to a control group (vehicle only) and at least three dose groups of this compound.

  • Dosing: The test substance is administered daily by oral gavage from gestation day (GD) 6 to 15.

  • Monitoring: All animals are observed daily for clinical signs of toxicity. Maternal body weight and food consumption are recorded throughout the gestation period.

  • Caesarean Section: On GD 18, pregnant females are euthanized, and a caesarean section is performed to examine the uterine contents.

  • Maternal and Fetal Evaluations: The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Mouse Embryonic Stem Cell Test (mEST)

The mEST is a validated in vitro alternative to animal testing for developmental toxicity.[5][9][10]

Objective: To assess the embryotoxic potential of a compound by evaluating its effect on the differentiation of mouse embryonic stem cells into cardiomyocytes.

Materials:

  • Mouse embryonic stem cell line (e.g., D3)

  • Cell culture reagents (DMEM, FBS, LIF, etc.)

  • This compound

  • 96-well and 24-well culture plates

  • Hanging drop culture plates

  • Inverted microscope

Workflow:

start Culture Mouse Embryonic Stem Cells hanging_drop Hanging Drop Culture to form Embryoid Bodies (EBs) start->hanging_drop cytotoxicity Concurrent Cytotoxicity Assay on 3T3 Fibroblasts start->cytotoxicity Parallel Assay eb_formation EB Formation (3 days) hanging_drop->eb_formation plating Plate EBs in Differentiation Medium eb_formation->plating exposure Expose to this compound (Various Concentrations) plating->exposure differentiation Differentiation Period (7 days) exposure->differentiation assessment Microscopic Assessment of Beating Cardiomyocyte Foci differentiation->assessment analysis Calculate IC50 Values and Predict Embryotoxicity Class assessment->analysis cytotoxicity->analysis end Classification: Non-, Weakly, or Strongly Embryotoxic analysis->end

Caption: Workflow for the Mouse Embryonic Stem Cell Test (mEST).

Procedure:

  • Embryoid Body (EB) Formation: Mouse embryonic stem cells are cultured in hanging drops to form EBs over 3 days.

  • Differentiation: EBs are then plated in differentiation medium and exposed to various concentrations of this compound for 7 days.

  • Assessment: The plates are examined microscopically to determine the concentration at which the formation of contracting cardiomyocyte foci is inhibited by 50% (ID50).

  • Cytotoxicity Assay: In parallel, the cytotoxicity of the compound is assessed in a fibroblast cell line (e.g., 3T3) to determine the 50% inhibitory concentration (IC50).

  • Classification: The ID50 and IC50 values are used in a prediction model to classify the compound as non-embryotoxic, weakly embryotoxic, or strongly embryotoxic.

Rat Whole Embryo Culture (WEC) Assay

The WEC assay allows for the assessment of developmental toxicity during the critical period of organogenesis.[11][12][13][14]

Objective: To evaluate the effects of a test compound on the development of post-implantation rat embryos in vitro.

Materials:

  • Time-mated pregnant rats (e.g., Sprague-Dawley)

  • Rat serum

  • Culture roller bottles

  • This compound

  • Dissecting microscope and instruments

  • Gas mixture (5% O₂, 5% CO₂, 90% N₂)

Workflow:

start Isolate Rat Embryos (Gestation Day 9.5) culture_setup Place Embryos in Roller Bottles with Culture Medium start->culture_setup exposure Add this compound (Various Concentrations) culture_setup->exposure incubation Incubate for 48 hours (with gas exchange) exposure->incubation assessment Morphological Assessment (Scoring System) incubation->assessment endpoints Measure Endpoints: - Yolk Sac Diameter - Crown-Rump Length - Somite Number - Morphological Score assessment->endpoints analysis Statistical Analysis of Developmental Parameters endpoints->analysis end Determine Concentration- Dependent Effects on Embryonic Development analysis->end

Caption: Workflow for the Rat Whole Embryo Culture (WEC) Assay.

Procedure:

  • Embryo Isolation: Rat embryos at GD 9.5 (head-fold stage) are dissected from the uterus.

  • Culture: Embryos are placed in roller bottles containing rat serum and the test compound at various concentrations.

  • Incubation: The bottles are gassed and incubated at 37°C for 48 hours.

  • Assessment: At the end of the culture period, embryos are evaluated for viability, growth (yolk sac diameter, crown-rump length), and morphology using a detailed scoring system.

Zebrafish Developmental Toxicity Assay

The zebrafish model offers a high-throughput in vivo system for assessing developmental toxicity.[1][4][15][16][17]

Objective: To screen for teratogenic effects of a compound on developing zebrafish embryos.

Materials:

  • Fertilized zebrafish embryos

  • Embryo medium (E3)

  • This compound

  • 96-well plates

  • Stereomicroscope

Workflow:

start Collect Fertilized Zebrafish Embryos plating Array Embryos in 96-well Plates start->plating exposure Add this compound (Various Concentrations) to Wells plating->exposure incubation Incubate at 28.5°C exposure->incubation monitoring Daily Morphological Assessment up to 120 hpf incubation->monitoring endpoints Evaluate Endpoints: - Mortality - Hatching Rate - Malformations (e.g., edema, spinal curvature, craniofacial defects) monitoring->endpoints analysis Determine LC50 and No-Observed-Adverse- Effect Level (NOAEL) endpoints->analysis end Calculate Teratogenic Index and Classify Compound analysis->end

Caption: Workflow for the Zebrafish Developmental Toxicity Assay.

Procedure:

  • Embryo Collection and Plating: Fertilized zebrafish embryos are collected and placed into individual wells of a 96-well plate containing embryo medium.

  • Exposure: this compound is added to the wells at a range of concentrations.

  • Incubation: The plate is incubated at 28.5°C for up to 120 hours post-fertilization (hpf).

  • Assessment: Embryos are observed at regular intervals (e.g., 24, 48, 72, 96, 120 hpf) for mortality, hatching rate, and a variety of morphological endpoints.

  • Data Analysis: The lethal concentration 50 (LC50) and the no-observed-adverse-effect-level (NOAEL) for malformations are determined to calculate a teratogenic index (TI = LC50/NOAEL).

Conclusion

While direct data on the developmental toxicity of this compound is scarce, the established methodologies presented here provide a robust framework for its evaluation. The single available study on Letimide in mice suggests a low potential for teratogenicity.[1] However, a comprehensive assessment would require further studies, including in vitro assays like the mEST and WEC to elucidate potential mechanisms, and in vivo studies in a second species to confirm these findings. Given the structural relationship to salicylates, and the importance of the CRBN pathway in developmental toxicity for many compounds, a thorough investigation using these modern toxicological tools is warranted for a complete safety profile.

References

Application Notes and Protocols: The Use of Thalidomide in the Study of Analgesic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Letimide Hydrochloride" did not yield sufficient information regarding its use in analgesic research. The following application notes and protocols are based on data available for Thalidomide (B1683933) , a structurally related immunomodulatory drug that has been investigated for its analgesic properties. This information is provided as a potential proxy and a guide for researchers interested in this class of compounds for pain research.

Introduction

Thalidomide, initially introduced as a sedative, has been repurposed due to its immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1][2] Its complex mechanism of action, which includes the inhibition of tumor necrosis factor-alpha (TNF-α) production, modulation of interleukins, and interaction with the cereblon E3 ligase complex, makes it a compound of interest for investigating novel analgesic mechanisms, particularly in the context of inflammatory and neuropathic pain.[1][2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the analgesic and anti-inflammatory effects of Thalidomide from preclinical studies.

ParameterValueSpecies/ModelReference
ED50 (Mechanical Allodynia)44.9 mg/kgRat (Spinal Nerve Ligation)[3]
ED50 (Thermal Hyperalgesia)23.5 mg/kgRat (Spinal Nerve Ligation)[3]
Emax (Mechanical Allodynia)74% MPERat (Spinal Nerve Ligation)[3]
Emax (Thermal Hyperalgesia)84% MPERat (Spinal Nerve Ligation)[3]
Inhibition of Carrageenan-induced HyperalgesiaDose-dependentRat[4]
Inhibition of Bradykinin-induced HyperalgesiaDose-dependentRat[4]
Inhibition of Zymosan-induced WrithingDose-dependentMouse[4]
Inhibition of Acetic Acid-induced WrithingDose-dependentMouse[4]

MPE: Maximum Possible Effect

Mechanism of Action in Analgesia

Thalidomide's analgesic effects are thought to be multifactorial, primarily stemming from its immunomodulatory and anti-inflammatory actions.

  • Inhibition of Pro-inflammatory Cytokines: Thalidomide has been shown to suppress the production of TNF-α, a key mediator in inflammatory pain.[1][4] It also reduces other pro-inflammatory cytokines like IL-1β and IL-6 in the spinal cord of neuropathic pain models.[3]

  • Modulation of Microglial Activity: In neuropathic pain states, microglia in the central nervous system become activated and contribute to pain hypersensitivity. Thalidomide can modulate microglial activity, leading to the production of anti-inflammatory cytokine IL-10 and the endogenous opioid β-endorphin.[3]

  • Cereblon (CRBN) Interaction: Thalidomide and its analogs bind to the protein cereblon, which is part of an E3 ubiquitin ligase complex.[2][5] This interaction alters the substrate specificity of the complex, leading to the degradation of specific proteins and subsequent downstream effects on transcription and cellular function, which may contribute to its analgesic effects.

Signaling Pathways

The analgesic effects of Thalidomide, particularly in neuropathic pain, are mediated through specific signaling pathways within microglia.

thalidomide_pathway cluster_microglia Microglia thalidomide Thalidomide crbn Cereblon (CRBN) thalidomide->crbn Binds to il10 IL-10 (Anti-inflammatory) crbn->il10 Stimulates expression beta_endorphin β-endorphin (Endogenous Opioid) crbn->beta_endorphin Stimulates expression pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) crbn->pro_inflammatory Inhibits production analgesia Analgesia il10->analgesia beta_endorphin->analgesia

Caption: Thalidomide's analgesic signaling pathway in microglia.

Experimental Protocols

The following are generalized protocols for assessing the analgesic effects of Thalidomide in preclinical models.

This test is used to evaluate the central analgesic effects of a compound.[6]

  • Apparatus: Hot plate analgesia meter with the plate temperature maintained at 50-55°C.[6]

  • Animals: Mice or rats, acclimatized to the testing room.

  • Procedure:

    • Administer Thalidomide or vehicle control to the animals (e.g., intraperitoneally or orally).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes) after administration, place the animal on the hot plate.

    • Record the latency time for the animal to show a nociceptive response (e.g., licking a paw, jumping).

    • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

    • An increase in the latency time compared to the control group indicates an analgesic effect.

This test also assesses the central analgesic activity of a compound.[6]

  • Apparatus: Tail flick analgesia meter that applies a radiant heat source to the animal's tail.[6]

  • Animals: Mice or rats, gently restrained.

  • Procedure:

    • Administer Thalidomide or vehicle control.

    • At specified time intervals, place the animal's tail in the apparatus.

    • The time taken for the animal to flick its tail away from the heat source is recorded as the tail flick latency.[6]

    • A cut-off time (e.g., 15 seconds) is used to avoid tissue damage.[6]

    • A prolongation of the tail flick latency indicates analgesia.

This model is used to evaluate the anti-hyperalgesic effects of a compound in the context of inflammation.

  • Materials: Carrageenan solution (e.g., 1% in saline), pressure application meter (e.g., von Frey filaments or Randall-Selitto apparatus).

  • Animals: Rats.

  • Procedure:

    • Measure the baseline paw withdrawal threshold or latency in response to a mechanical or thermal stimulus.

    • Administer Thalidomide or vehicle control.

    • After a specified pretreatment time, inject carrageenan into the plantar surface of one hind paw to induce inflammation and hyperalgesia.

    • At various time points after the carrageenan injection (e.g., 1, 2, 3, 4 hours), re-measure the paw withdrawal threshold or latency.

    • An increase in the paw withdrawal threshold or latency in the Thalidomide-treated group compared to the control group indicates an anti-hyperalgesic effect.

This is a common surgical model to induce neuropathic pain.

  • Procedure:

    • Under anesthesia, the sciatic nerve of a rat is exposed and loosely ligated with chromic gut sutures.

    • This procedure leads to the development of mechanical allodynia and thermal hyperalgesia over several days.

    • Once pain behaviors are established, administer Thalidomide or vehicle control.

    • Assess mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source) at different time points after drug administration.

    • A reversal of the established allodynia and hyperalgesia indicates an anti-neuropathic pain effect.

Experimental Workflow

experimental_workflow cluster_preclinical_testing Preclinical Analgesic Testing Workflow animal_model Select Animal Model (e.g., Mouse, Rat) pain_model Induce Pain Model (e.g., Inflammatory, Neuropathic) animal_model->pain_model drug_admin Administer Thalidomide or Vehicle Control pain_model->drug_admin behavioral_test Behavioral Assessment (e.g., Hot Plate, von Frey) drug_admin->behavioral_test data_analysis Data Analysis (e.g., ED50, MPE) behavioral_test->data_analysis

Caption: A generalized workflow for preclinical analgesic studies.

Conclusion

Thalidomide presents a complex and multifaceted mechanism of action that offers a unique opportunity to study the interplay between the immune system and pain signaling. The protocols and data presented here provide a framework for researchers to investigate the analgesic potential of Thalidomide and related immunomodulatory compounds. Further research into this area may lead to the development of novel, non-opioid analgesics for the treatment of chronic pain conditions.

References

Letimide Hydrochloride: Unraveling an Enigma in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature and databases, detailed information regarding the application of Letimide Hydrochloride in neuropharmacology remains elusive. This compound, also known by its synonym MA-1443, appears to be an obscure chemical entity with no significant footprint in preclinical or clinical neuropharmacological research.

Our extensive search did not yield any substantive data on its mechanism of action, therapeutic uses, or specific experimental protocols related to the nervous system. Resources such as PubChem and DrugBank provide basic chemical identifiers for this compound, including its CAS number (21791-39-9), but lack any description of its pharmacological properties or biological activity.[1][2]

It is crucial to distinguish this compound from similarly named but distinct pharmaceutical agents, notably Lenalidomide and its parent compound Thalidomide . Searches for "Letimide" are frequently confounded by results for these well-researched immunomodulatory drugs. Lenalidomide and Thalidomide have known effects on the immune system, including anti-inflammatory properties that are subjects of investigation in the context of neuro-inflammatory and neurodegenerative diseases.[3][4][5][6] However, this information is not applicable to this compound.

The absence of published research prevents the creation of the requested detailed application notes, experimental protocols, and signaling pathway diagrams. There is no quantitative data to summarize in tables, nor are there established experimental workflows to visualize.

It is possible that this compound is an older, discontinued (B1498344) compound, a research chemical that did not proceed to extensive study, or a substance with a history of investigation that is not indexed in readily accessible scientific databases.

Given the current lack of available information, we are unable to provide the detailed content as requested. Further investigation into historical or specialized chemical archives may be necessary to uncover any potential past research on the neuropharmacological applications of this compound.

References

Application Notes and Protocols for Genotoxicity Testing of Letimide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letimide (B1218294) Hydrochloride is a centrally acting analgesic. As part of the safety assessment for any new pharmaceutical compound, a thorough evaluation of its genotoxic potential is required by regulatory agencies worldwide. Genotoxicity tests are designed to detect any direct or indirect damage to DNA and chromosomes, which can be a precursor to mutagenesis and carcinogenesis.

These application notes provide a comprehensive overview and detailed protocols for the genotoxicity testing of Letimide Hydrochloride. The provided methodologies are based on established international guidelines (e.g., OECD, ICH) and specific findings from non-clinical studies of Letimide.

Preclinical Genotoxicity Profile of this compound

Studies have been conducted to evaluate the genotoxic potential of this compound using a standard battery of in vitro and in vivo tests. The key findings from these studies are summarized below.

Genotoxicity Test Test System Concentrations/Doses Tested Results Conclusion Reference
In Vitro Chromosomal Aberration & Sister Chromatid Exchange (SCE) Human lymphocyte cultures250, 375, 500, and 625 µg/mLNo significant increase in the rate of chromosomal aberrations or sister chromatid exchanges.This compound is not clastogenic or mutagenic in vitro in human lymphocytes.[1]
In Vivo Chromosomal Aberration & Sister Chromatid Exchange (SCE) Mouse bone marrow cells30, 50, and 100 mg/kgNo significant effect on the rate of chromosomal aberrations or sister chromatid exchanges.This compound is not clastogenic or mutagenic in vivo in mouse bone marrow cells.[1]
In Vivo Micronucleus Test Mouse bone marrowNot specifiedDid not show any clastogenic effect compared to control mice.This compound does not induce micronuclei formation in vivo.[2]

Based on these studies, this compound did not exhibit genotoxic potential in the tested systems.[1][2] The following sections provide detailed protocols for the types of assays used in these evaluations.

Experimental Protocols

A standard battery of tests is recommended to assess the genotoxic potential of a pharmaceutical compound, in line with ICH S2(R1) guidelines.[3][4] This typically includes:

  • A test for gene mutation in bacteria (Ames test).

  • An in vitro cytogenetic test for chromosomal damage (e.g., chromosomal aberration or micronucleus test) in mammalian cells.

  • An in vivo test for genotoxicity (e.g., micronucleus or chromosomal aberration test in rodent hematopoietic cells).

The following are detailed protocols for these key assays, which can be adapted for the testing of this compound.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[5][6]

Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[5][7]

  • Escherichia coli strain (e.g., WP2 uvrA)

  • This compound

  • Positive controls (without S9): sodium azide, 4-nitroquinoline-N-oxide

  • Positive controls (with S9): 2-aminoanthracene, benzo[a]pyrene

  • Negative control (vehicle)

  • S9 fraction (from Aroclor 1254-induced rat liver) and co-factors (S9 mix)[5]

  • Minimal glucose agar (B569324) plates

  • Top agar

Procedure:

  • Dose Range Finding: A preliminary test should be conducted to determine the appropriate concentration range of this compound, assessing for cytotoxicity.

  • Main Experiment (Plate Incorporation Method): a. To sterile tubes, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (this compound at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or buffer (without metabolic activation).[7] b. Incubate the mixture at 37°C for 20 minutes. c. Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates. d. Once the top agar has solidified, incubate the plates at 37°C for 48-72 hours.[6]

  • Data Collection: Count the number of revertant colonies on each plate.

  • Evaluation Criteria: A positive response is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control value in one or more strains.

Experimental Workflow for Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating cluster_analysis Analysis Bacterial_Culture Overnight Bacterial Culture Mix_Incubate Mix and Incubate (37°C, 20 min) Bacterial_Culture->Mix_Incubate Test_Compound Letimide HCl (various concentrations) Test_Compound->Mix_Incubate S9_Mix S9 Mix (or buffer) S9_Mix->Mix_Incubate Add_Top_Agar Add Top Agar Mix_Incubate->Add_Top_Agar Pour_Plates Pour onto Minimal Glucose Agar Plates Add_Top_Agar->Pour_Plates Incubate_Plates Incubate Plates (37°C, 48-72h) Pour_Plates->Incubate_Plates Count_Colonies Count Revertant Colonies Incubate_Plates->Count_Colonies Analyze_Data Analyze Data Count_Colonies->Analyze_Data

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[8]

Objective: To assess the potential of this compound to induce chromosomal damage in mammalian cells.

Materials:

  • Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes)[8][9]

  • This compound

  • Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)

  • Negative control (vehicle)

  • S9 fraction and S9 mix

  • Culture medium and supplements

  • Colcemid (or other metaphase-arresting agent)

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • Giemsa stain

Procedure:

  • Dose Range Finding: Determine a suitable concentration range of this compound by assessing cytotoxicity (e.g., reduction in mitotic index).

  • Cell Treatment: a. Culture cells to an appropriate density. b. Treat the cells with this compound at various concentrations, with and without S9 metabolic activation.[8] c. A short treatment (3-6 hours) and a continuous treatment (e.g., 24 hours) without S9 are typically performed.[8][10]

  • Cell Harvest: a. Add a metaphase-arresting agent (e.g., Colcemid) to the cultures for the last 2-3 hours of incubation. b. Harvest the cells by trypsinization (for adherent cells) or centrifugation. c. Treat the cells with a hypotonic solution to swell the cytoplasm. d. Fix the cells with a freshly prepared fixative.

  • Slide Preparation and Analysis: a. Drop the fixed cell suspension onto clean microscope slides and air dry. b. Stain the slides with Giemsa. c. Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, exchanges) under a microscope.

  • Evaluation Criteria: A positive result is indicated by a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations.

Logical Relationship for Chromosomal Aberration Test

Chromosomal_Aberration_Test cluster_treatment Cell Treatment cluster_harvest Cell Harvest cluster_analysis Analysis Cell_Culture Mammalian Cell Culture Compound_Treatment Treat with Letimide HCl (±S9, various concentrations) Cell_Culture->Compound_Treatment Metaphase_Arrest Add Metaphase-Arresting Agent Compound_Treatment->Metaphase_Arrest Harvest_Cells Harvest and Fix Cells Metaphase_Arrest->Harvest_Cells Slide_Prep Prepare and Stain Slides Harvest_Cells->Slide_Prep Microscopic_Analysis Score Metaphases for Aberrations Slide_Prep->Microscopic_Analysis Data_Evaluation Evaluate Data Microscopic_Analysis->Data_Evaluation

Caption: Logical flow of the in vitro chromosomal aberration test.

In Vivo Mammalian Erythrocyte Micronucleus Test

This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in newly formed erythrocytes.[2][11]

Objective: To determine if this compound induces chromosomal damage or aneuploidy in vivo.

Materials:

  • Rodents (e.g., mice or rats)

  • This compound

  • Positive control (e.g., Cyclophosphamide)

  • Negative control (vehicle)

  • Fetal bovine serum

  • Giemsa stain or other DNA-specific stain

Procedure:

  • Dose Selection: Select at least three dose levels of this compound based on a preliminary toxicity study. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).[12]

  • Animal Treatment: a. Administer this compound to the animals, typically via the clinical route of administration or a route that ensures adequate systemic exposure. b. Usually, two administrations at a 24-hour interval are performed.

  • Sample Collection: a. Collect bone marrow or peripheral blood at appropriate time points after the final treatment (e.g., 24 and 48 hours).

  • Slide Preparation: a. For bone marrow, flush the femur with fetal bovine serum, centrifuge the cells, and create smears on microscope slides. b. For peripheral blood, create blood smears directly on slides. c. Fix and stain the slides.

  • Data Analysis: a. Using a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. b. Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.

  • Evaluation Criteria: A positive result is a dose-dependent and statistically significant increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control group.

Signaling Pathway Leading to Micronucleus Formation

Micronucleus_Formation cluster_exposure Exposure cluster_damage DNA Damage cluster_mitosis Cell Division (Mitosis) cluster_result Outcome Genotoxic_Agent Genotoxic Agent (e.g., Clastogen or Aneugen) Clastogenicity Chromosome Breakage (Clastogenicity) Genotoxic_Agent->Clastogenicity Aneugenicity Mitotic Spindle Disruption (Aneugenicity) Genotoxic_Agent->Aneugenicity Acentric_Fragment Acentric Chromosome Fragment Clastogenicity->Acentric_Fragment Lagging_Chromosome Lagging Whole Chromosome Aneugenicity->Lagging_Chromosome Micronucleus Micronucleus Formation in Daughter Cells Acentric_Fragment->Micronucleus Lagging_Chromosome->Micronucleus

Caption: Pathway from genotoxic insult to micronucleus formation.

Conclusion

Based on the available non-clinical data, this compound is not considered to be genotoxic. The protocols outlined in these application notes provide a framework for the comprehensive evaluation of the genotoxic potential of this compound or similar compounds, in accordance with international regulatory guidelines. It is essential that these studies are conducted under Good Laboratory Practice (GLP) to ensure data quality and integrity for regulatory submissions.

References

Troubleshooting & Optimization

Optimizing Letimide Hydrochloride Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of Letimide Hydrochloride for in vitro studies. The following frequently asked questions (FAQs) and troubleshooting guides will help address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in in vitro experiments?

A literature review indicates that this compound has been used in human lymphocyte cultures at concentrations of 250, 375, 500, and 625 µg/mL. For initial dose-response experiments, it is advisable to use a broad concentration range, such as 0.1 µM to 100 µM, to determine the optimal concentration for your specific cell type and assay.

Q2: How should I prepare a stock solution of this compound?

This compound is a solid powder. To prepare a stock solution, dissolve it in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For example, to create a 10 mM stock solution in DMSO, dissolve 2.9876 mg of this compound (molar mass: 298.77 g/mol ) in 1 mL of DMSO. Ensure the powder is completely dissolved. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?

The optimal concentration is one that produces a measurable and reproducible biological effect without causing significant cytotoxicity, unless cytotoxicity is the endpoint of interest. A standard approach is to perform a dose-response curve. This involves treating your cells with a serial dilution of this compound and measuring the desired biological endpoint. The concentration that gives a significant and reliable response should be chosen for subsequent experiments.

Q4: What are the critical parameters to consider when designing an in vitro study with this compound?

Several factors should be carefully considered:

  • Drug Solvent: Ensure the solvent used to dissolve this compound is compatible with your cell culture and does not exceed a concentration that is toxic to the cells (typically <0.1% for DMSO).[1][2]

  • Drug Concentration: Use pharmacologically relevant concentrations.

  • Duration of Exposure: The incubation time should be appropriate for the biological process being studied and may need to be optimized.[1][2]

  • Cell Seeding Density: Optimize the number of cells plated to ensure they are in the logarithmic growth phase during the experiment.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect at tested concentrations. The concentrations used may be too low.Expand the concentration range to higher levels. Consider performing a wider initial screen (e.g., up to 200-fold higher than anticipated plasma concentrations).[3]
The incubation time may be too short.Increase the duration of drug exposure.
The compound may not be active in the chosen cell line or assay.Verify the experimental setup with a known positive control. Consider using a different cell line.
High levels of cell death even at low concentrations. The compound may be highly cytotoxic to the specific cell line.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range.[4] Use concentrations below the cytotoxic threshold for functional assays.
The solvent concentration may be too high.Ensure the final solvent concentration in the culture medium is non-toxic (e.g., <0.1% DMSO).[5]
Inconsistent or variable results between experiments. Inconsistent cell seeding density.Standardize the cell seeding protocol to ensure a consistent number of viable cells at the start of each experiment.
Variability in drug preparation.Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Cell line instability or high passage number.Use cells with a low passage number and regularly check for mycoplasma contamination.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound used in an in vitro study.

Compound Cell Type Concentration Range Assay Reference
LetimideHuman Lymphocytes250, 375, 500, 625 µg/mLCytogenetic and teratogenic evaluation[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the required stock concentration (e.g., 10 mM).

  • Calculate the mass of this compound needed.

    • Molar Mass of this compound = 298.77 g/mol

    • For a 10 mM stock solution in 1 mL of solvent: Mass (g) = 10 x 10-3 mol/L * 0.001 L * 298.77 g/mol = 0.0029877 g = 2.99 mg

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in the appropriate volume of a suitable solvent (e.g., DMSO).

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[4]

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium from the stock solution. A common starting range is 0.1 µM to 100 µM.[4] Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control.[4]

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

    • Incubate for 2-4 hours at 37°C.[4]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Plot the cell viability (%) against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Letimide HCl Stock Solution (e.g., 10 mM in DMSO) serial_dil Perform Serial Dilutions in Culture Medium prep_stock->serial_dil treat_cells Treat Cells with Letimide HCl Dilutions serial_dil->treat_cells seed_cells Seed Cells in a 96-well Plate seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24-72h) treat_cells->incubate assay Perform Cell Viability Assay (e.g., MTT, LDH) incubate->assay measure Measure Absorbance/ Signal assay->measure plot Plot Dose-Response Curve measure->plot determine_ic50 Determine IC50/ Optimal Concentration plot->determine_ic50

Caption: A typical experimental workflow for determining the optimal in vitro concentration of this compound.

Generalized_Signaling_Pathway Generalized Signaling Pathway for Compound Characterization Letimide This compound Receptor Cell Surface Receptor Letimide->Receptor Binds/Activates Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factor (e.g., AP-1) Kinase3->TF Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Proliferation, Apoptosis) Nucleus->Response Gene Expression

References

Troubleshooting Letimide Hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Letimide Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: I am observing precipitation when adding this compound to my neutral pH buffer (e.g., PBS pH 7.4). What is the likely cause?

A2: Precipitation in neutral or alkaline buffers is a common issue for hydrochloride salts of weakly basic compounds. The hydrochloride salt is more soluble in its protonated (ionized) form, which is favored at a lower pH. As the pH increases towards and beyond the compound's pKa, it converts to the less soluble free base form, leading to precipitation.

Q3: Which organic solvents can be used to dissolve this compound?

A3: Organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used to dissolve complex organic molecules for in vitro studies.[5] While specific data for this compound is unavailable, it is advisable to first attempt dissolution in a small amount of a polar aprotic solvent like DMSO. For cell culture experiments, it is crucial to keep the final concentration of organic solvents low (typically <0.5% for DMSO) to avoid cytotoxicity.[6]

Q4: How should I prepare a stock solution of this compound for in vitro cell-based assays?

A4: A common starting point is to prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be serially diluted in your cell culture medium to the final desired concentration. This approach minimizes the amount of organic solvent introduced to the cells. Always perform a small-scale test to ensure the compound remains in solution upon dilution into the aqueous medium.

Q5: Is sonication or heating recommended to improve the solubility of this compound?

A5: Gentle warming (e.g., to 37°C) and sonication can be effective methods to increase the rate of dissolution for many compounds.[7] However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the compound. Always start with short durations of sonication or gentle warming and visually inspect for dissolution.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility challenges encountered with this compound.

Issue 1: The compound does not dissolve in water or aqueous buffer.
  • Possible Cause: The compound has low intrinsic aqueous solubility at the tested pH.

  • Troubleshooting Steps:

    • pH Adjustment: Since this compound is a salt, its solubility is likely pH-dependent. Attempt to dissolve the compound in a slightly acidic solution (e.g., 0.1 N HCl or a citrate (B86180) buffer with a pH of 3-5).[3]

    • Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. Then, slowly add this stock solution to your aqueous buffer while vortexing to achieve the desired final concentration. Be mindful of the final solvent concentration in your experiment.[5]

    • Particle Size Reduction: If you are working with a solid form, micronization can increase the surface area and improve the dissolution rate.[5][8] This is an advanced technique and may not be feasible in all laboratory settings.

Issue 2: The compound dissolves initially but precipitates out of solution over time.
  • Possible Cause: The solution is supersaturated, or the compound is unstable in the chosen solvent system.

  • Troubleshooting Steps:

    • Check for Supersaturation: You may have created a supersaturated solution, which is inherently unstable. Try preparing a lower concentration solution.

    • Assess Stability: The compound may be degrading in the solution. It is recommended to prepare fresh solutions for each experiment and avoid long-term storage in aqueous buffers unless stability has been confirmed.[2] You can assess stability by preparing the solution and monitoring it for precipitation at various time points (e.g., 1, 4, 24 hours) under your experimental conditions.

    • pH Stability: The pH of your solution may be changing over time (e.g., due to CO2 absorption from the air), causing the compound to precipitate. Ensure your buffer has sufficient capacity to maintain a stable pH.

Issue 3: Inconsistent results between experiments, possibly due to solubility issues.
  • Possible Cause: Inconsistent preparation of solutions.

  • Troubleshooting Steps:

    • Standardize Protocol: Ensure a consistent and detailed protocol is followed for solution preparation in all experiments. This includes the same solvent, temperature, mixing time, and order of addition.

    • Visual Inspection: Always visually inspect your solutions for any undissolved particles or precipitation before use. If any solids are present, the solution should not be used.

    • Filter Sterilization: If filter sterilizing, ensure the compound does not adsorb to the filter membrane, which could lower the effective concentration. A pre-rinse of the filter with the solution can sometimes mitigate this.

Data Presentation

As no specific quantitative solubility data for this compound was found in the public domain, a table of recommended solvents and starting points for solubility testing is provided below.

Solvent SystemRecommended Starting ConcentrationNotes
Deionized Water1 mg/mLAssess solubility at room temperature.
0.1 N HCl10 mg/mLExpected to have higher solubility due to the common ion effect and low pH.[3][4]
PBS (pH 7.4)0.1 mg/mLLower solubility is expected compared to acidic solutions.
DMSO25-50 mg/mLA good starting point for creating a high-concentration stock solution.
Ethanol (95%)5-10 mg/mLAnother option for a stock solution, though generally less effective than DMSO for highly non-polar compounds.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol helps determine an approximate solubility of this compound in various solvents.

  • Preparation: Weigh out approximately 1 mg of this compound into separate, small, clear glass vials.

  • Solvent Addition:

    • To the first vial, add 100 µL of the primary solvent (e.g., deionized water) to test for a solubility of 10 mg/mL.

    • To subsequent vials, add 100 µL of other solvents to be tested (e.g., PBS, ethanol, DMSO).

  • Dissolution:

    • Cap the vials securely.

    • Vortex each vial vigorously for 1-2 minutes.

    • If the compound does not dissolve, gently warm the vial to 37°C for 10 minutes and vortex again.

    • Sonication in a water bath for 5-10 minutes can also be attempted.

  • Observation: Visually inspect each vial against a dark background for any undissolved particles.

  • Titration (if undissolved): If the compound is not fully dissolved, add an additional 100 µL of the same solvent (total volume now 200 µL, testing for 5 mg/mL solubility) and repeat the dissolution steps. Continue this process until the compound fully dissolves to determine the approximate solubility.

Protocol 2: Preparation of a Sterile Stock Solution for Cell Culture

This protocol describes the preparation of a sterile stock solution in DMSO.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder into a sterile conical tube.

  • Dissolution: Add the appropriate volume of sterile-filtered, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).

  • Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Sterilization (Optional but Recommended): If the initial powder was not sterile, filter the stock solution through a 0.22 µm sterile syringe filter suitable for organic solvents (e.g., PTFE) into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. Store at -20°C or -80°C, protected from light, until use.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Need to dissolve This compound solvent_choice Select Solvent (e.g., Water, PBS, DMSO) start->solvent_choice weigh_dissolve Weigh Compound & Add Solvent solvent_choice->weigh_dissolve vortex Vortex/Mix Thoroughly weigh_dissolve->vortex observe Observe Solution vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Not Dissolved/ Precipitate Present observe->not_dissolved No troubleshoot Troubleshooting Options not_dissolved->troubleshoot ph_adjust Try Acidic Buffer (e.g., pH 3-5) troubleshoot->ph_adjust cosolvent Use Co-solvent (e.g., prepare DMSO stock) troubleshoot->cosolvent heat_sonicate Gentle Heat (37°C) or Sonication troubleshoot->heat_sonicate re_observe Re-observe Solution ph_adjust->re_observe cosolvent->re_observe heat_sonicate->re_observe success Success: Solution Prepared re_observe->success Dissolved fail Still Insoluble: Consider lower concentration or alternative solvent re_observe->fail Not Dissolved

Caption: Troubleshooting workflow for solubility issues.

G Putative Signaling Pathway for an Immunomodulatory Agent cluster_tcell T-Cell cluster_nkcell NK-Cell cluster_tumor Tumor Microenvironment letimide Letimide HCl (IMiD-like) cd28 CD28 Co-stimulation letimide->cd28 enhances pi3k PI3K Pathway cd28->pi3k activates il2_production Increased IL-2 Transcription & Production pi3k->il2_production tcell_prolif T-Cell Proliferation & Activation il2_production->tcell_prolif nk_prolif NK Cell Proliferation & Activation il2_production->nk_prolif stimulates tumor_cell Tumor Cell tcell_prolif->tumor_cell kills nk_cell NK Cell adcc Enhanced ADCC nk_prolif->adcc adcc->tumor_cell kills apoptosis Direct Apoptosis apoptosis->tumor_cell induces in angiogenesis Anti-angiogenesis letimide_tumor Letimide HCl (IMiD-like) letimide_tumor->apoptosis letimide_tumor->angiogenesis

Caption: Putative signaling pathway for immunomodulatory drugs.

References

Preventing Letimide Hydrochloride degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Letimide Hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound, with the chemical name 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride, is a small molecule with a benzoxazine-dione core.[1][2][3] While specific research on this compound is limited, compounds with a similar benzoxazine (B1645224) structure have shown a range of biological activities, including antimicrobial, anti-inflammatory, and potential as inhibitors of the MEK/ERK signaling pathway.[4][5] Therefore, it is crucial to maintain its stability to ensure the validity of experimental results.

Q2: What are the primary factors that can cause this compound to degrade?

Based on the chemical structure, particularly the benzoxazine-2,4-dione ring, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: The ester and amide bonds within the benzoxazine ring are susceptible to cleavage in the presence of water, especially under acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidative stress.

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation.

Q3: How should I properly store this compound powder and its solutions?

To ensure the stability of this compound, adhere to the following storage guidelines:

FormRecommended Storage ConditionsShelf Life (General Guidance)
Solid Powder Store in a cool, dry, dark place in a tightly sealed container. Recommended temperature is typically 2-8°C.Refer to the manufacturer's expiry date.[6]
Stock Solutions Prepare fresh solutions for each experiment. If short-term storage is necessary, store in a tightly sealed vial, protected from light, at 2-8°C for no longer than 24-48 hours. For longer-term storage, aliquots can be stored at -20°C or -80°C, but freeze-thaw cycles should be avoided.Varies depending on the solvent and concentration. A stability study is recommended.

Q4: I've observed unexpected results in my experiments. Could this compound degradation be the cause?

Yes, degradation of this compound can lead to a loss of biological activity and the formation of impurities that may have off-target effects, resulting in inconsistent or erroneous data. If you encounter issues such as decreased efficacy, unexpected toxicity, or poor reproducibility, it is advisable to assess the stability of your compound.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of Potency in Cell-Based Assays Degradation of this compound in the culture medium.Prepare fresh dilutions of your stock solution immediately before treating the cells. Minimize the exposure of the compound to light and elevated temperatures during experimental setup.
Precipitate Formation in Stock Solution Poor solubility or degradation product precipitation.Ensure the solvent is appropriate and the concentration is not above the solubility limit. If precipitation occurs after storage, it may indicate degradation. Prepare a fresh stock solution.
Inconsistent HPLC/LC-MS Results On-instrument or in-sample degradation.Use a validated, stability-indicating HPLC/LC-MS method. Keep sample vials in a cooled autosampler. Analyze samples as quickly as possible after preparation.
Discoloration of Powder or Solution Potential degradation due to oxidation or photolysis.Do not use discolored material. Discard the old stock and obtain a fresh supply. Always store the compound protected from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its stability profile, in line with ICH guidelines.[7]

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • pH meter
  • HPLC-UV or LC-MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours.
  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Keep in the dark at room temperature for 24 hours.
  • Thermal Degradation: Store the solid powder of this compound at 70°C for 48 hours.
  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol/water) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is intended for the separation and quantification of this compound and its potential degradation products.

1. HPLC System and Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 95% B over 20 minutes; hold for 5 minutes; return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV-Vis scan)
Injection Volume 10 µL

2. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.
  • Dilute the stock solution and the samples from the forced degradation study with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study on this compound

Stress Condition% Degradation of Letimide HClNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h 15%28.5 min
0.1 M NaOH, RT, 4h 45%37.2 min
3% H₂O₂, RT, 24h 8%19.1 min
Thermal (70°C, 48h) < 5%1 (minor)10.3 min
Photolytic 25%211.5 min

Note: The data presented in this table is illustrative and intended to represent typical outcomes of a forced degradation study. Actual results may vary.

Visualizations

G cluster_main Proposed Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Letimide_HCl This compound (Stable) Hydrolysis_Product_1 Ring-Opened Product 1 (Acid-catalyzed) Letimide_HCl->Hydrolysis_Product_1  Acidic Conditions (e.g., HCl) Hydrolysis_Product_2 Ring-Opened Product 2 (Base-catalyzed) Letimide_HCl->Hydrolysis_Product_2  Basic Conditions (e.g., NaOH) Oxidation_Product Oxidized Derivative Letimide_HCl->Oxidation_Product  Oxidizing Agent (e.g., H₂O₂) Photolysis_Product Photodegradant Letimide_HCl->Photolysis_Product  Light Exposure (e.g., UV)

Caption: Proposed degradation pathways for this compound.

G cluster_workflow Experimental Workflow for Stability Assessment Start Start: Letimide HCl Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation Analysis HPLC / LC-MS Analysis Sample_Preparation->Analysis Data_Analysis Data Analysis (Peak Identification, Quantification) Analysis->Data_Analysis Conclusion Conclusion: Assess Stability & Identify Degradants Data_Analysis->Conclusion

Caption: General workflow for assessing the stability of this compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition by Benzoxazine-Diones Letimide This compound (or related benzoxazine-diones) MEK MEK1/2 Letimide->MEK Inhibits ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Transcription_Factors->Cellular_Response Regulates

Caption: Hypothetical inhibition of the MEK/ERK pathway by benzoxazine-diones.

References

Letimide Hydrochloride experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the experimental variability and reproducibility of Letimide Hydrochloride is limited in publicly available scientific literature. This guide is based on the established principles and known experimental considerations for the broader class of immunomodulatory imide drugs (IMiDs), such as Lenalidomide and Thalidomide, to which this compound is structurally related. Researchers should adapt these recommendations to their specific experimental context and validate their findings accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and related IMiDs?

A1: The primary mechanism of action for immunomodulatory imide drugs (IMiDs) involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] By binding to CRBN, these drugs alter the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1] In the context of multiple myeloma, key targets include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these factors results in downstream effects, including immunomodulatory, anti-angiogenic, and direct anti-tumor activities.

Q2: What are the common sources of experimental variability when working with IMiDs like this compound?

A2: Common sources of experimental variability with IMiDs can be categorized as follows:

  • Cell-based factors:

    • Cell line authenticity and stability: Genetic drift in cancer cell lines can alter CRBN expression or the expression of downstream targets, leading to inconsistent responses. Regular cell line authentication is crucial.

    • Cell density and passage number: Confluency at the time of treatment and high passage numbers can affect cellular physiology and drug response.

    • Mycoplasma contamination: This common laboratory contaminant can significantly alter cellular responses and should be routinely monitored.

  • Reagent and compound-related factors:

    • Compound stability and storage: Improper storage of this compound can lead to degradation. It is essential to follow the manufacturer's storage recommendations.

    • Solvent effects: The choice of solvent (e.g., DMSO) and its final concentration in culture media can have independent effects on cells. Appropriate vehicle controls are necessary.

    • Media and serum variability: Batch-to-batch variation in fetal bovine serum (FBS) and cell culture media can introduce significant variability. Using a single, tested lot of FBS for a set of experiments is recommended.

  • Assay-specific factors:

    • Timing of treatment and endpoint measurement: The kinetics of drug action can vary between cell lines and assays. Time-course experiments are important to determine optimal treatment duration and endpoint measurement times.

    • Assay sensitivity and dynamic range: The choice of assay (e.g., MTT, CellTiter-Glo, flow cytometry) can influence the observed potency and efficacy.

Q3: How can I troubleshoot inconsistent results in my cell viability assays with this compound?

A3: If you are observing inconsistent IC50 values or variable maximal effects in your cell viability assays, consider the following troubleshooting steps:

  • Verify Cell Line Integrity:

    • Perform STR profiling to confirm the identity of your cell line.

    • Test for mycoplasma contamination.

    • Use cells within a consistent and low passage number range.

  • Standardize Seeding Density:

    • Optimize cell seeding density to ensure cells are in the exponential growth phase at the time of treatment and do not become over-confluent by the end of the assay.

  • Prepare Fresh Drug Dilutions:

    • Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Include Proper Controls:

    • Always include a vehicle control (e.g., DMSO) at the same concentration used for the highest drug dose.

    • Use a positive control (a compound with a known and stable effect on your cell line) to assess assay performance.

  • Evaluate Assay Timing:

    • Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for your specific cell line and assay.

Troubleshooting Guides

Guide 1: Western Blotting for Ikaros (IKZF1) Degradation

Issue: Inconsistent or no degradation of Ikaros (IKZF1) observed after this compound treatment.

Potential Cause Troubleshooting Step
Low CRBN Expression Confirm CRBN protein expression in your cell line via Western blot. Cell lines with low or absent CRBN will be resistant to IMiD-mediated degradation of target proteins.
Suboptimal Treatment Time Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the kinetics of IKZF1 degradation in your cell line. Degradation is often rapid and can be observed within a few hours.
Ineffective Drug Concentration Perform a dose-response experiment to ensure you are using a concentration of this compound that is sufficient to induce degradation.
Proteasome Inhibitor Interference If co-treating with other drugs, ensure they do not inhibit proteasome function, which would prevent the degradation of ubiquitinated IKZF1.
Poor Antibody Quality Validate your IKZF1 antibody using a positive and negative control (e.g., a cell line known to express IKZF1 and one that does not, or use siRNA-mediated knockdown).
Guide 2: In Vivo Animal Model Variability

Issue: High variability in tumor growth inhibition or other endpoints in animal studies.

Potential Cause Troubleshooting Step
Variable Drug Exposure Optimize the drug formulation and route of administration to ensure consistent bioavailability. Conduct pharmacokinetic studies to measure plasma drug concentrations.
Tumor Heterogeneity Ensure that the initial tumor cell inoculum is consistent and that tumors are of a uniform size at the start of treatment.
Animal Health Status Monitor animal health closely, as underlying health issues can impact tumor growth and drug metabolism.
Dosing Inaccuracy Ensure accurate and consistent dosing for all animals. Calibrate all equipment used for dose preparation and administration.
Microenvironment aEffects The tumor microenvironment can influence drug efficacy. Ensure that the animal model used is appropriate for studying the immunomodulatory effects of the drug.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to structure and present results from experiments with an IMiD like this compound.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineCRBN Expression (Relative Units)IC50 (µM) after 72hStandard Deviation
MM.1S1.20.50.1
H9291.01.20.3
U2660.2> 10N/A
RPMI-82260.92.50.6

Table 2: Hypothetical Ikaros (IKZF1) Degradation at 4 Hours

Cell LineLetimide HCl (1 µM)% IKZF1 Remaining (Mean)Standard Deviation
MM.1S+15.24.5
MM.1S- (Vehicle)1008.2
U266+98.55.1
U266- (Vehicle)1007.9

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X drug dilutions. Include vehicle controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for Ikaros Degradation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with the desired concentrations of this compound or vehicle for the specified time (e.g., 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Ikaros (IKZF1) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative amount of Ikaros protein.

Visualizations

IMiD_Signaling_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex DDB1 DDB1 CUL4 CUL4 DDB1->CUL4 CRBN Cereblon (CRBN) DDB1->CRBN ROC1 ROC1 CUL4->ROC1 Letimide Letimide Hydrochloride Letimide->CRBN binds IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) IKZF1_3->CRBN neo-substrate recruitment Proteasome Proteasome IKZF1_3->Proteasome targeted to Ub Ubiquitin (Ub) Ub->IKZF1_3 ubiquitination Degradation Degradation Proteasome->Degradation Downstream Downstream Effects (e.g., Anti-Myeloma Activity) Degradation->Downstream

Caption: Mechanism of action for IMiDs like this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Acquisition & Analysis cluster_troubleshooting Iterative Troubleshooting A Hypothesis Formulation B Cell Line Selection & Validation A->B C Reagent & Compound QC B->C D Cell Seeding C->D E Letimide HCl Treatment D->E F Incubation E->F G Endpoint Assay (e.g., Viability, Western) F->G H Data Collection G->H I Statistical Analysis & Interpretation H->I J Inconsistent Results? I->J J->A No, New Hypothesis K Review Protocol & Controls J->K Yes K->B Re-validate

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: Minimizing Off-Target Effects of Letimide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Letimide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and minimizing potential off-target effects during experimentation with this and other novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with a novel compound like this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to:

  • Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the intended target when it is actually caused by an off-target effect.[1]

  • Cellular toxicity: Engagement of off-target proteins can disrupt critical cellular pathways, leading to cell death or other toxic outcomes unrelated to the on-target activity.[1]

  • Poor clinical translatability: Promising preclinical results may fail in clinical trials if the desired efficacy is linked to off-target effects that have unforeseen consequences in a whole organism.[1]

Minimizing and understanding off-target effects is crucial for generating reliable data and developing safe and effective therapeutics.[1]

Q2: I'm observing unexpected or inconsistent results in my experiments with this compound. Could these be due to off-target effects?

A2: Unexpected or inconsistent results are common indicators of potential off-target effects.[2] Key signs to watch for include:

  • Discrepancies with genetic validation: The phenotype observed after treating cells with this compound differs from the phenotype seen when the intended target is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[2]

  • Inconsistent findings with alternative inhibitors: A structurally different inhibitor targeting the same protein produces a different or no observable phenotype.[2]

  • Variable results across different cell lines: The on-target or off-target protein expression levels can differ between cell lines, leading to varied responses to the compound.[1]

If you encounter these issues, it is essential to perform validation experiments to distinguish between on-target and off-target effects.

Q3: What initial steps can I take to proactively minimize off-target effects in my experimental design?

A3: A well-designed experiment can significantly reduce the impact of off-target effects. Consider the following strategies:

  • Dose-Response Experiments: Determine the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[1][3][4][5][6][7]

  • Use of Control Compounds: Whenever possible, include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Orthogonal Validation: Corroborate your findings using multiple independent methods. For instance, use a different inhibitor with a distinct chemical structure or employ genetic tools to validate the on-target effect.[2]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.

Issue: High Cellular Toxicity at Effective Concentrations

Potential Cause Troubleshooting/Validation Strategy Expected Outcome
Off-target engagement of essential cellular proteins.[1]1. Dose-Response Curve: Determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. CRISPR/siRNA Knockdown: Knock down the intended target and assess if the toxicity is rescued.[1][8][9][10][11][12] 3. Proteome-wide Profiling: Use techniques like chemical proteomics to identify unintended binding partners.[13][14][15][16]A significant window between the on-target EC50 and the CC50 suggests a potential therapeutic window. If toxicity persists after target knockdown, it is likely an off-target effect. Proteomics can reveal potential off-target proteins to investigate further.
Non-specific chemical effects of the compound.Inactive Control Compound: Treat cells with a structurally similar, inactive analog of this compound.[1]If the inactive analog also causes toxicity, the effect may be due to the chemical scaffold rather than specific protein binding.

Issue: Phenotype from this compound Treatment Does Not Match Genetic Knockdown of the Target

Potential Cause Troubleshooting/Validation Strategy Expected Outcome
The observed phenotype is due to an off-target effect.[1][2]1. Orthogonal Inhibitor: Use a structurally and mechanistically different inhibitor for the same target.[2] 2. Cellular Thermal Shift Assay (CETSA): Confirm direct binding of this compound to the intended target in intact cells.[1][2]If the orthogonal inhibitor recapitulates the genetic knockdown phenotype but this compound does not, the latter's effect is likely off-target. CETSA can confirm if this compound engages the intended target at the concentrations used.
Incomplete knockdown of the target protein.Confirm Knockdown Efficiency: Quantify the level of target protein knockdown by Western blot or qPCR.Ensure that the target protein is sufficiently depleted to produce a phenotype.

Experimental Protocols

1. Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the intended target protein replicates the phenotype observed with this compound treatment.[2][8][9][10][11][12]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cells. If the plasmid contains a selection marker, select for transfected cells.

  • Clonal Isolation: Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).

  • Verification of Knockout: Expand the clones and verify the knockout of the target protein by Western blot and sequencing of the genomic locus.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound and a vehicle control.[2]

2. Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the binding of this compound to its intended target in intact cells.[1][2]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize its target protein, making it more resistant to thermal denaturation.[2]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other quantitative protein analysis methods.

3. Proteome-wide Off-Target Identification using Chemical Proteomics

Objective: To identify the full spectrum of cellular proteins that bind to this compound.

Methodology:

  • Probe Synthesis: Synthesize a probe version of this compound, typically by attaching a linker with a reporter tag (e.g., biotin (B1667282) or an alkyne) that allows for enrichment. It's crucial that the probe retains its on-target activity.

  • Cell Lysate Incubation: Incubate the probe with cell lysates to allow binding to target and off-target proteins.

  • Enrichment: Use affinity purification (e.g., streptavidin beads for a biotin tag) to pull down the probe-protein complexes.

  • Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the presence of the this compound probe compared to a control.

Visualizing Experimental Workflows and Pathways

troubleshooting_workflow Troubleshooting Workflow for Off-Target Effects start Unexpected/Inconsistent Experimental Results dose_response Perform Dose-Response Curve (EC50 & CC50) start->dose_response genetic_validation Genetic Validation (CRISPR/siRNA) dose_response->genetic_validation Acceptable Therapeutic Window off_target Suspected Off-Target Effect dose_response->off_target Toxicity at/below EC50 cetsa Target Engagement (CETSA) genetic_validation->cetsa Phenotype Mismatched on_target Confirmed On-Target Effect genetic_validation->on_target Phenotype Matched proteomics Proteome-wide Profiling (Chemical Proteomics) cetsa->proteomics No/Weak Target Engagement cetsa->on_target Target Engaged proteomics->off_target

Caption: A logical workflow for troubleshooting suspected off-target effects.

genetic_validation_workflow CRISPR-Cas9 Validation Workflow design Design & Clone gRNAs transfect Transfect Cells with gRNA/Cas9 design->transfect isolate Isolate Single-Cell Clones transfect->isolate verify Verify Knockout (WB & Sequencing) isolate->verify phenotype Phenotypic Analysis verify->phenotype compare Compare Phenotype to This compound Treatment phenotype->compare

Caption: Experimental workflow for CRISPR-Cas9 mediated target validation.

cetsa_workflow Cellular Thermal Shift Assay (CETSA) Workflow treat Treat Cells with This compound heat Heat Cell Lysates/ Intact Cells treat->heat separate Separate Soluble & Aggregated Proteins heat->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify analyze Analyze Thermal Stabilization quantify->analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Letimide Hydrochloride Dose Optimization in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Letimide Hydrochloride" is limited in publicly available literature. This technical support center has been developed using data from closely related and well-studied immunomodulatory imide drugs (IMiDs), such as Lenalidomide (B1683929) and Thalidomide (B1683933), which share a similar mechanism of action. The principles, protocols, and troubleshooting advice provided herein are based on established methodologies in preclinical drug development and are intended to serve as a robust framework for researchers working with novel IMiDs like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is presumed to function as a Cereblon E3 ligase modulator, similar to other IMiDs like Lenalidomide.[1][2] It likely binds to the Cereblon (CRBN) protein, which is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN).[1] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these factors is crucial for the anti-proliferative and immunomodulatory effects observed in cancer cells.[1] Additionally, IMiDs can exert anti-angiogenic effects and modulate cytokine production.[3]

Q2: How do I determine a safe starting dose for my first in vivo experiment with this compound?

A2: Determining a safe starting dose is a critical first step. The approach generally involves:

  • Literature Review: Search for published studies on compounds with similar structures or mechanisms of action to find existing dosing information in relevant animal models.

  • In Vitro Data: Use in vitro efficacy data (e.g., IC50 or EC50) as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and requires further investigation.

  • Dose Escalation Studies: If no prior data exists, a dose-range finding study is essential. This involves administering escalating doses of the compound to different groups of animals to identify the maximum tolerated dose (MTD).[4]

  • Allometric Scaling: If you have data from another animal species, you can use allometric scaling, which considers the body surface area (BSA) differences between species, to estimate an equivalent dose. This method is a common starting point for interspecies dose extrapolation.[4]

Q3: What are the common adverse effects to monitor for in animals treated with this compound?

A3: Based on related compounds like Lenalidomide, common adverse events to monitor for include neutropenia, thrombocytopenia, and venous thromboembolism.[1] During animal studies, it is crucial to observe for clinical signs of toxicity such as changes in behavior, posture, fur, and activity.[4] Regular monitoring of body weight is also important, as a significant weight loss (>15-20%) can be an indicator of toxicity and may necessitate a humane endpoint.[4] Other potential side effects could include sedation and peripheral neuropathy, as seen with Thalidomide.[2][3]

Q4: How does food intake affect the absorption of IMiDs like this compound?

A4: Food can significantly affect the pharmacokinetics of orally administered IMiDs. For instance, a study on Thalidomide in dogs showed that administration with food resulted in delayed but higher absorption compared to a fasted state.[5][6] This is a critical consideration for dose optimization studies, and consistency in feeding schedules relative to drug administration is essential for reproducible results.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
High mortality or severe toxicity at the lowest dose. The starting dose was too high; unexpected sensitivity in the chosen animal model.- Redesign the study with a much lower starting dose (e.g., 10-fold lower).- Review any in vitro cytotoxicity data to better inform the starting dose.- Ensure the formulation or vehicle is not causing toxicity.[4]
No observable effect at the highest administered dose. - The compound may have low efficacy.- Poor bioavailability due to low solubility or high first-pass metabolism.- Consider alternative routes of administration (e.g., intraperitoneal, intravenous).- Conduct pharmacokinetic studies to assess drug exposure.- Re-evaluate the in vitro data and the hypothesis being tested.[4]
Inconsistent results between experiments. - Variability in drug formulation or administration.- Differences in animal strain, age, or health status.- Inconsistent feeding schedules affecting drug absorption.- Standardize all experimental protocols, including drug preparation and administration techniques.- Ensure consistency in the animal model and housing conditions.- Control for feeding times relative to dosing.[5][6]
Unexpected clinical signs (e.g., neurological symptoms). Off-target effects of the compound.- Carefully document all observed clinical signs.- Consider conducting a more detailed toxicological assessment.- Review the literature for similar compounds to see if these effects have been reported.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Lenalidomide in ICR Mice [7]

RouteDose (mg/kg)Bioavailability (%)
Intraperitoneal (IP)0.590 - 105
Intraperitoneal (IP)1090 - 105
Oral (PO)0.560 - 75
Oral (PO)1060 - 75

Table 2: Pharmacokinetic Parameters of Thalidomide in Dogs (400 mg/dog) [5][6]

ConditionCmax (µg/mL)Tmax (hours)AUC (mg·h/L)t1/2 (hours)
Fasted1.34 ± 0.12312.38 ± 1.136.55 ± 1.25
Fed2.47 ± 0.191042.46 ± 6.6417.14 ± 4.68

Table 3: Comparative Pharmacokinetics of Thalidomide (2 mg/kg) [8]

SpeciesAUC (µmol/L·h)Elimination Half-life (hours)
Mice40.5
Rabbits82.2
Multiple Myeloma Patients (200 mg dose)817.3

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination in Rodents

Objective: To identify the highest dose of this compound that does not cause unacceptable toxicity over a defined period.

Methodology:

  • Animal Model: Use a single rodent species (e.g., mice or rats), with 3-5 animals per sex per group.[4]

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group.

  • Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify a no-effect level and a toxic level.[4]

  • Dosing: Administer the compound daily for a specified period (e.g., 7-14 days) via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[4] Signs include changes in behavior, posture, fur, and activity.

    • Record body weight before dosing and daily throughout the study. A weight loss of >15-20% is often considered a humane endpoint.[4]

  • Data Collection: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound after a single dose.

Methodology:

  • Animal Model: Use a sufficient number of mice to allow for serial blood sampling or for terminal blood collection at various time points.

  • Dosing: Administer a single dose of this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.

Visualizations

Letimide_Hydrochloride_Signaling_Pathway cluster_CRL4CRBN CRL4CRBN E3 Ubiquitin Ligase Complex cluster_Proteasome Proteasome DDB1 DDB1 CUL4A CUL4A ROC1 ROC1 CRBN CRBN IKZF1_IKZF3 IKZF1 / IKZF3 (Transcription Factors) CRBN->IKZF1_IKZF3 Recruits Proteasome Proteasome Degradation Degradation Proteasome->Degradation Letimide Letimide Hydrochloride Letimide->CRBN Binds to IKZF1_IKZF3->Proteasome Targets for Ubiquitin Ub Ubiquitin->IKZF1_IKZF3 Ubiquitination Downregulation Downregulation of Cancer-Promoting Genes Degradation->Downregulation Leads to

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_MTD start Start: Dose Range Finding animal_model Select Animal Model (e.g., Mice) start->animal_model group_allocation Allocate Animals to Dose Groups (Vehicle + ≥4 Dose Levels) animal_model->group_allocation dosing Daily Dosing of This compound group_allocation->dosing monitoring Daily Monitoring: - Clinical Signs - Body Weight dosing->monitoring data_collection End of Study: - Blood Collection - Necropsy - Histopathology monitoring->data_collection analysis Analyze Data: - Toxicity Profile - Identify MTD data_collection->analysis end End: MTD Determined analysis->end

Caption: Experimental workflow for MTD determination.

Troubleshooting_Logic start Experiment Outcome high_toxicity High Toxicity at Lowest Dose start->high_toxicity no_effect No Effect at Highest Dose start->no_effect inconsistent_results Inconsistent Results start->inconsistent_results action_toxicity Redesign with Lower Doses high_toxicity->action_toxicity Solution action_no_effect Assess Bioavailability (PK Study) no_effect->action_no_effect Solution action_inconsistent Standardize Protocols inconsistent_results->action_inconsistent Solution

Caption: Troubleshooting logic for common experimental issues.

References

Addressing unexpected results in Letimide Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Letimide Hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and unexpected outcomes when working with this compound. Given the limited specific public data on this compound, this guidance is substantially based on the well-documented activities of its structural and functional analogs, such as thalidomide (B1683933) and lenalidomide, which are part of the immunomodulatory imide drug (IMiD) class.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: While specific studies on this compound are limited, it is presumed to function as an immunomodulatory agent, similar to its analogs thalidomide and lenalidomide. These molecules are known to exert their effects by binding to the protein Cereblon (CRBN), which is a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3). These transcription factors are crucial for B-cell and T-cell development and function. The downstream effects can include anti-proliferative, anti-angiogenic, and immunomodulatory activities.

Q2: I'm observing higher-than-expected cytotoxicity in my cell-based assay. What could be the cause?

A2: Unexpected cytotoxicity can stem from several factors:

  • Off-target effects: At higher concentrations, small molecules can interact with unintended cellular targets, leading to toxicity.

  • Solubility issues: Poor solubility of this compound in your culture medium can lead to the formation of precipitates or aggregates that are toxic to cells.

  • Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a final concentration that is toxic to your specific cell line.

  • Cell line sensitivity: The cell line you are using may be particularly sensitive to the immunomodulatory or cytotoxic effects of the compound.

Q3: My experimental results are not reproducible. What are some common sources of variability?

A3: Reproducibility issues in cell-based assays are common and can be influenced by several factors.[1] Key aspects to control for include:

  • Cell passage number: Cells can undergo phenotypic and genotypic changes at high passage numbers, affecting their response to treatment. It is advisable to use cells within a consistent and low passage range.

  • Inconsistent cell seeding density: Variations in the initial number of cells plated can significantly impact the final readout.

  • Reagent variability: Ensure all reagents, including media, serum, and the compound itself, are from consistent lots.

  • Incubation conditions: Small variations in temperature, CO2, and humidity can affect cell health and drug response.[1]

Q4: How should I prepare this compound for in vitro experiments?

A4: Proper handling and preparation of this compound are crucial for obtaining reliable results.

  • Solubility Testing: It is recommended to first determine the solubility of this compound in various solvents (e.g., DMSO, ethanol) and your final assay buffer.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent, such as DMSO. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the final working concentration in your cell culture medium. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls.

Troubleshooting Guides

Issue 1: Unexpected or No Biological Activity
Potential Cause Troubleshooting Steps
Compound Degradation - Prepare fresh stock and working solutions. - Avoid repeated freeze-thaw cycles of stock solutions. - Protect from light if the compound is light-sensitive.
Incorrect Concentration Range - Perform a dose-response experiment over a wide range of concentrations (e.g., logarithmic dilutions) to determine the optimal effective concentration.
Cell Line Unresponsiveness - Verify that your chosen cell line expresses the necessary target proteins (e.g., Cereblon). - Consider testing in a different, validated cell line known to be responsive to immunomodulatory agents.
Assay Incubation Time - Optimize the incubation time. Some effects may be rapid, while others may require longer exposure (e.g., 24, 48, or 72 hours).[2]
Issue 2: High Background or False Positives in Fluorescence/Luminescence Assays
Potential Cause Troubleshooting Steps
Compound Autofluorescence - Run a control plate with the compound in cell-free assay buffer to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. - If autofluorescence is significant, consider using a different detection method (e.g., absorbance, luminescence) or subtracting the background fluorescence from compound-only wells.
Compound Interference with Reporter Enzyme - In luciferase or other enzyme-based reporter assays, test for direct inhibition or enhancement of the enzyme by the compound in a cell-free system.
Contamination - Ensure cell cultures are free from microbial contamination (e.g., mycoplasma), which can interfere with assay readouts.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Western Blot for Ikaros (IKZF1) Degradation
  • Cell Treatment: Plate cells in a 6-well plate and treat with this compound at various concentrations and for different time points. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against Ikaros (IKZF1). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the extent of Ikaros degradation relative to the loading control.

Signaling Pathways and Workflows

The following diagrams illustrate the presumed signaling pathway of this compound based on its analogs and a general experimental workflow for investigating its effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Letimide Letimide CRBN Cereblon (CRBN) Letimide->CRBN Binds to E3_Ligase CUL4-DDB1-RBX1 E3 Ubiquitin Ligase CRBN->E3_Ligase Part of IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) E3_Ligase->IKZF1_3 Recruits Proteasome Proteasome IKZF1_3->Proteasome Degradation Target_Genes Target Gene Transcription IKZF1_3->Target_Genes Represses Downstream_Effects Immunomodulation Anti-proliferative Effects Proteasome->Downstream_Effects Leads to Ub Ubiquitin Ub->IKZF1_3 Ubiquitination Target_Genes->Downstream_Effects Affects

Caption: Presumed mechanism of action of this compound.

G Start Start: Hypothesis Solubility Compound Solubility & Stock Preparation Start->Solubility Cell_Culture Cell Line Selection & Culture Solubility->Cell_Culture Dose_Response Dose-Response Assay (e.g., MTS/MTT) Cell_Culture->Dose_Response Mechanism_Assay Mechanism-Based Assay (e.g., Western Blot for IKZF1) Dose_Response->Mechanism_Assay Data_Analysis Data Analysis Mechanism_Assay->Data_Analysis Troubleshoot Unexpected Results? Data_Analysis->Troubleshoot Conclusion Conclusion Troubleshoot->Dose_Response Yes Troubleshoot->Conclusion No

Caption: General experimental workflow for this compound.

References

Improving the stability of Letimide Hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, there is limited publicly available information specifically detailing the stability of Letimide Hydrochloride in solution. The following guidance is based on general principles of pharmaceutical chemistry, the known properties of its functional groups, and stability data from structurally related compounds. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Troubleshooting Guide

This guide addresses common stability-related issues that researchers may encounter when working with this compound in solution.

Observed Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Results Over Time Hydrolytic Degradation: The benzoxazine-dione ring system in this compound contains an N-acyllactam-like moiety, which is susceptible to hydrolysis, especially under non-neutral pH conditions or at elevated temperatures.pH Control: Maintain the solution pH within a stable range. Based on similar structures, a slightly acidic to neutral pH (e.g., pH 4-7) is often optimal. Avoid strongly acidic or alkaline conditions.• Temperature Control: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.• Fresh Preparation: Prepare solutions fresh before each experiment whenever possible.
Precipitation or Cloudiness in Solution Poor Solubility: this compound may have limited solubility in certain aqueous buffers, which can be pH-dependent.Degradation Product Insolubility: Degradation products may be less soluble than the parent compound.Solubility Assessment: Determine the solubility of this compound in your chosen solvent system at the desired concentration and temperature.• Co-solvents: Consider the use of a minimal amount of a water-miscible organic co-solvent (e.g., ethanol, DMSO) to improve solubility. Ensure the co-solvent is compatible with your experimental system.• pH Adjustment: Evaluate the effect of pH on solubility. For amine-containing compounds, solubility can often be increased by adjusting the pH.
Discoloration of the Solution Photodegradation: The aromatic rings and carbonyl groups in the this compound structure may be susceptible to degradation upon exposure to light, particularly UV light.Light Protection: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.• Work in a Hood with UV Lights Off: When working with the compound, ensure that any UV sterilization lamps in laminar flow hoods are turned off.
Unexpected Peaks in Chromatographic Analysis (e.g., HPLC) Formation of Degradation Products: New peaks indicate the presence of impurities, which are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).• Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is capable of separating the intact drug from all potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

Q2: What is the optimal pH for storing this compound solutions?

The optimal pH has not been empirically determined. However, for compounds containing ester or lactam-like functional groups, a slightly acidic to neutral pH (typically pH 4-7) often provides the best stability by minimizing both acid- and base-catalyzed hydrolysis. It is strongly recommended to perform a pH-rate profile study to determine the optimal pH for your specific buffer system.

Q3: Can I use buffers to improve the stability of my this compound solution?

Yes, using a buffer system is highly recommended to maintain a constant pH and prevent pH drifts that could accelerate degradation. Common buffers such as citrate, acetate, and phosphate (B84403) can be used. However, be aware that some buffer components can catalyze degradation, so it is important to test the stability in your chosen buffer system.

Q4: How should I store my stock solutions of this compound?

For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or below is advisable to minimize degradation and the effects of freeze-thaw cycles. All solutions should be protected from light.

Q5: Is this compound sensitive to light?

Given its chemical structure containing aromatic rings and carbonyl groups, it is prudent to assume that this compound is photosensitive. All solutions should be prepared, stored, and handled with protection from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (B78521) (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1M HCl and 1M HCl separately to achieve a final drug concentration of 0.1 mg/mL.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1M NaOH and 1M NaOH separately to achieve a final drug concentration of 0.1 mg/mL.

    • Incubate and sample as described for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% and 30% H₂O₂ separately to achieve a final drug concentration of 0.1 mg/mL.

    • Incubate the solutions at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Transfer a portion of the stock solution into a vial and evaporate the solvent under a gentle stream of nitrogen.

    • Place the vial containing the solid drug in an oven at a high temperature (e.g., 80°C).

    • Also, incubate a solution of the drug in a chosen solvent at an elevated temperature (e.g., 60°C).

    • Sample at various time points.

  • Photodegradation:

    • Expose a solution of the drug (0.1 mg/mL in a suitable solvent) in a quartz cuvette or a clear glass vial to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw samples at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining this compound and to observe the formation of any degradation products.

Visualizations

G cluster_main cluster_stress Stress Conditions cluster_products Potential Degradation Products Letimide_HCl This compound in Solution Hydrolysis_Product Ring-Opened Product (Hydrolysis) Letimide_HCl->Hydrolysis_Product Hydrolysis Photo_Product Photodegradation Products Letimide_HCl->Photo_Product Photodegradation Oxidation_Product Oxidation Products Letimide_HCl->Oxidation_Product Oxidation Acid Acid (H+) Base Base (OH-) Light Light (hν) Oxidant Oxidant (e.g., H2O2)

Caption: Potential degradation pathways of this compound.

G cluster_workflow Troubleshooting Workflow for Solution Instability Start Instability Observed (e.g., loss of potency, new peaks) Check_pH Is pH controlled? Start->Check_pH Check_Temp Is temperature controlled? Check_pH->Check_Temp Yes Optimize Optimize Formulation (pH, co-solvents, antioxidants) Check_pH->Optimize No Check_Light Is solution protected from light? Check_Temp->Check_Light Yes Check_Temp->Optimize No Forced_Deg Perform Forced Degradation Study Check_Light->Forced_Deg Yes Check_Light->Optimize No Forced_Deg->Optimize End Stable Solution Optimize->End

Letimide Hydrochloride protocol refinement for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

Letimide Hydrochloride Technical Support Center

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for consistent and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an immunomodulatory imide drug (IMiD). Its proposed mechanism of action involves binding to the Cereblon (CRBN) protein, which is a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN). This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3). These are key transcription factors in the survival and proliferation of certain cancer cells.

cluster_0 This compound Action letimide Letimide HCl crl4 CRL4-CRBN E3 Ligase letimide->crl4 Binds & Modulates ikzf1 IKZF1/IKZF3 crl4->ikzf1 Recruits proteasome Proteasome ikzf1->proteasome Targets ub Ubiquitin ub->ikzf1 Ubiquitination degradation Degradation proteasome->degradation Leads to apoptosis Cell Apoptosis degradation->apoptosis Induces

Caption: Proposed signaling pathway for this compound.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the solid compound at -20°C. For experimental use, prepare a stock solution in DMSO and store it in aliquots at -80°C to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the stock solution.

Q3: How can I ensure the stability of this compound in my cell culture medium?

A3: To ensure stability and avoid precipitation, it is crucial to not exceed a final DMSO concentration of 0.5% in your cell culture medium. When preparing your working concentrations, perform serial dilutions of the DMSO stock in your culture medium and mix thoroughly before adding to the cells. It is also advisable to visually inspect the medium for any signs of precipitation after adding the compound.

Troubleshooting Guide

Q4: I am observing high variability between my experimental replicates. What could be the cause?

A4: High variability can stem from several sources.[1] A common issue is inconsistent cell seeding, which can be caused by clumping of cells or inaccurate pipetting.[1] Ensure you have a single-cell suspension before plating and use calibrated pipettes.[1] Another factor could be instrument variability; ensure that plate readers or other measurement devices are properly calibrated.[1]

start High Variability Observed check_pipetting Verify Pipette Calibration & Technique start->check_pipetting check_cells Ensure Single-Cell Suspension start->check_cells check_instrument Calibrate Instruments start->check_instrument resolved Consistent Results check_pipetting->resolved check_cells->resolved check_instrument->resolved

Caption: Troubleshooting flowchart for high experimental variability.

Q5: I am not observing the expected biological effect of this compound. What should I check?

A5: If you are not seeing the expected effect, consider the following:

  • Compound Integrity: Ensure that the compound has been stored correctly and has not undergone degradation. Using a fresh aliquot is recommended.

  • Cell Viability: Confirm that your cells are healthy and viable before starting the experiment. High cell death can mask the effects of the compound.

  • Dose and Incubation Time: The concentration of the compound or the incubation time may be suboptimal. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Target Expression: Verify that your cell line expresses the target protein, Cereblon (CRBN), at sufficient levels.

Q6: My compound is precipitating when I add it to the cell culture medium. How can I prevent this?

A6: Compound precipitation is often due to poor solubility in aqueous solutions. To prevent this, ensure that the final concentration of your solvent (e.g., DMSO) is kept low (ideally ≤0.5%). Prepare intermediate dilutions of your stock solution in pre-warmed culture medium and add them to the cells dropwise while gently swirling the plate to ensure rapid mixing.

Quantitative Data

Table 1: In Vitro IC50 Values for this compound

Cell LineCancer TypeIC50 (nM)
MM.1SMultiple Myeloma150
H929Multiple Myeloma250
U266Multiple Myeloma800
JurkatT-cell Leukemia> 10,000

Table 2: Solubility of this compound

SolventSolubility
DMSO≥ 50 mM
Ethanol< 1 mM
PBS (pH 7.2)< 0.1 mM

Experimental Protocols

Protocol: Cell Proliferation Assay (MTS Assay)

This protocol outlines a general method for assessing the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability using a method such as Trypan Blue exclusion.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a 2X working solution of this compound by diluting the DMSO stock in pre-warmed complete culture medium.

    • Add 100 µL of the 2X working solution to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (DMSO) at the same final concentration.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the results and calculate the IC50 value using appropriate software.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Letimide HCl & Controls incubate_24h->add_compound incubate_72h Incubate 72h add_compound->incubate_72h add_mts Add MTS Reagent incubate_72h->add_mts incubate_1_4h Incubate 1-4h add_mts->incubate_1_4h read_plate Read Absorbance at 490nm incubate_1_4h->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for a cell proliferation assay.

References

Technical Support Center: Overcoming Resistance to Letimide Hydrochloride (Lenalidomide) in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Letimide Hydrochloride (commonly known as Lenalidomide) resistance in experimental cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Lenalidomide (B1683929)?

A1: Lenalidomide is an immunomodulatory imide drug (IMiD) that exerts its anti-cancer effects by binding to the Cereblon (CRBN) protein.[1] This binding alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] Consequently, the complex targets specific proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for ubiquitination and subsequent proteasomal degradation.[1][3] The degradation of IKZF1 and IKZF3 leads to the downregulation of key oncogenic factors, including Interferon Regulatory Factor 4 (IRF4) and MYC, which are crucial for the survival of malignant cells, particularly in multiple myeloma.[1][3]

Q2: What are the most common reasons for observing Lenalidomide resistance in cell lines?

A2: Resistance to Lenalidomide in cell lines, particularly in multiple myeloma (MM), can arise from several molecular changes. The most frequently cited mechanisms include:

  • Alterations in the CRBN pathway: This includes mutations in the CRBN gene, decreased CRBN expression, or mutations in proteins that are part of the E3 ligase complex, which prevent the drug from effectively inducing the degradation of its targets.[4][5] Between 20 to 30 percent of resistance cases have been associated with defects in CRBN and its related factors.[4]

  • Upregulation of downstream oncogenes: Cancer cells can develop mechanisms that uncouple the expression of critical survival proteins like MYC and IRF4 from the control of IKZF1 and IKZF3.[3] This means that even if Lenalidomide successfully degrades Ikaros and Aiolos, the cancer cells continue to express high levels of these survival factors.[3]

  • Activation of alternative survival pathways: Cells can activate other signaling pathways to compensate for the effects of Lenalidomide. For example, activation of the JAK-STAT pathway has been shown to contribute to Lenalidomide resistance.[5]

  • Suppression of immune response: A newly identified mechanism involves the upregulation of a gene called ADAR1, an RNA editing enzyme.[4] ADAR1 can suppress the immune response that is normally triggered by Lenalidomide, thereby reducing the drug's effectiveness.[4]

Q3: Is there cross-resistance between Lenalidomide and other IMiDs like Pomalidomide or Thalidomide?

A3: While these drugs share a common binding target (CRBN), cross-resistance is not always observed. Pomalidomide, a newer generation IMiD, has demonstrated potent anti-proliferative and pro-apoptotic activity in both Lenalidomide-sensitive and Lenalidomide-resistant MM cell lines.[5] However, resistance mechanisms that involve significant downregulation or loss-of-function mutations in CRBN are likely to confer resistance to all IMiDs that depend on it for their activity.[3] Conversely, next-generation CRBN E3 Ligase Modulators (CELMoDs) may overcome resistance in some cases due to their higher binding affinity for CRBN.[2]

Troubleshooting Guide for Experimental Issues

Q4: My established Lenalidomide-resistant cell line is showing inconsistent IC50 values. What could be the cause?

A4: Inconsistent IC50 values in a resistant cell line can stem from several factors:

  • Loss of Resistant Phenotype: Drug resistance can be an unstable phenotype. If the resistant cell line is cultured for extended periods without the presence of Lenalidomide, it may gradually revert to a more sensitive state. It is recommended to periodically culture the resistant cells in a maintenance dose of Lenalidomide (e.g., IC10-IC20 concentration) to maintain selective pressure.[6]

  • Cell Culture Conditions: Ensure that cell density, passage number, and media composition are kept consistent between experiments. Over-passaging cell lines can lead to genetic drift and altered drug responses.

  • Assay Variability: Inconsistencies in the cell viability assay protocol (e.g., incubation times, reagent concentrations, plate reader settings) can lead to variable results. A standard operating procedure should be strictly followed.

Q5: I am trying to generate a Lenalidomide-resistant cell line, but the cells die when the drug concentration is increased. What should I do?

A5: Generating a drug-resistant cell line requires a gradual and patient approach. If cells are dying after a dose escalation, consider the following:

  • Reduce the Fold-Increase: Instead of a 2-fold increase in drug concentration, try a smaller, 1.2 to 1.5-fold increase.[6] This gives the cell population more time to adapt.

  • Allow for Recovery: After exposing the cells to a higher concentration, if significant cell death is observed, replace the media with fresh, drug-free media and allow the surviving cells to recover and repopulate.[6] Once the culture has stabilized, you can re-introduce the drug at the same or a slightly lower concentration before attempting to increase it again.

  • Use a Pulsing Method: Instead of continuous exposure, you can try a "pulse" method where cells are exposed to a high concentration of Lenalidomide for a shorter period (e.g., 24-48 hours), followed by a recovery period in drug-free media.

Below is a generalized workflow for developing a resistant cell line.

G start Start with Parental Cell Line ic50 Determine Initial IC50 of Parental Line start->ic50 culture Culture cells in media with Lenalidomide at IC20 ic50->culture monitor Monitor Cell Viability and Proliferation culture->monitor stable Cells are stable and proliferating? monitor->stable stable->culture No, allow more time increase Increase Lenalidomide Concentration (1.2x - 1.5x) stable->increase Yes increase->monitor re_ic50 Periodically re-evaluate IC50 increase->re_ic50 compare Is new IC50 > 3-5 fold higher than parental? re_ic50->compare compare->increase No, continue cycle resistant Resistant Cell Line Established compare->resistant Yes maintain Maintain culture with low-dose Lenalidomide resistant->maintain end End maintain->end

Caption: Workflow for generating a Lenalidomide-resistant cell line.

Q6: Western blot analysis shows no change in CRBN expression in my resistant cell line. What other mechanisms should I investigate?

A6: While CRBN downregulation is a common mechanism, resistance can occur even with normal CRBN levels.[4] You should investigate the following possibilities:

  • CRBN Pathway Mutations: Sequence the CRBN gene to check for point mutations that could affect Lenalidomide binding without changing protein expression levels. Also, consider investigating other components of the E3 ligase complex, such as UBE2G1, for mutations or deletions.[5]

  • ADAR1 Expression: A key CRBN-independent mechanism is the upregulation of the RNA editing enzyme ADAR1.[4] Perform qPCR or Western blotting to compare ADAR1 levels between your parental and resistant cell lines. A significant increase in the resistant line suggests this may be the mechanism of resistance.

  • Downstream Effector Status: Analyze the expression and phosphorylation status of proteins downstream of IKZF1/3, such as IRF4 and MYC.[3] Resistance can occur if cells maintain high levels of MYC expression independently of the IKZF1/3 axis.[3]

  • Activation of Bypass Pathways: Use antibody arrays or phosphoproteomics to screen for the activation of alternative survival pathways, such as the JAK-STAT or PI3K-AKT pathways.[5][7]

The diagram below illustrates the main resistance pathways.

G cluster_0 Standard Lenalidomide Action cluster_1 Mechanisms of Resistance Len Lenalidomide CRBN CRL4-CRBN E3 Ligase Len->CRBN IKZF IKZF1 / IKZF3 Degradation CRBN->IKZF MYC IRF4 / MYC Downregulation IKZF->MYC Apoptosis Tumor Cell Apoptosis MYC->Apoptosis Survival Tumor Cell Survival R1 CRBN Mutation or Downregulation R1->CRBN Blocks Action R2 ADAR1 Upregulation (Immune Suppression) R2->Apoptosis Inhibits R3 MYC / IRF4 Independence R3->MYC Bypasses Control R4 Activation of Bypass Pathways (e.g., JAK-STAT) R4->Survival

Caption: Key molecular pathways of Lenalidomide action and resistance.

Strategies and Data for Overcoming Resistance

Several strategies have been investigated to overcome Lenalidomide resistance. These often involve combination therapies or the use of next-generation agents.

Combination Therapies

Combining Lenalidomide or other IMiDs with agents that target different pathways can restore sensitivity.

Combination AgentAgent ClassRationale / MechanismReported Efficacy in LEN-Resistant ModelsCite
Daratumumab Anti-CD38 mAbTargets CD38, a protein highly expressed on myeloma cells, inducing cell death via multiple mechanisms.Combination with Bortezomib and Dexamethasone was effective in LEN-resistant patients.[5]
Isatuximab Anti-CD38 mAbSimilar to Daratumumab, targets CD38.Combination with Pomalidomide and Dexamethasone showed superiority in a trial with a majority of LEN-resistant patients.[5]
Carfilzomib Proteasome InhibitorProteasome inhibition can synergize with IMiD activity and overcome resistance.Combination with Dexamethasone was effective in LEN-resistant Multiple Myeloma.[5]
MYCi975 MYC InhibitorDirectly targets MYC, which is often a key survival factor in resistant cells.Was effective in both IMiD-naive and refractory MM models and could re-sensitize cells to Pomalidomide.[3]
Ruxolitinib JAK InhibitorInhibits the JAK-STAT pathway, a known resistance bypass mechanism.Has been shown to overcome Lenalidomide resistance in preclinical models.[5]
Iberdomide CELMoDHigher binding affinity for CRBN compared to Lenalidomide.In a Phase 1b/2a trial, Iberdomide with Dexamethasone showed a 31% overall response rate in IMiD-exposed patients.[2]
Targeting Novel Pathways
  • ADAR1 Inhibition: For cells overexpressing ADAR1, using an ADAR1 inhibitor could restore the immune-stimulatory effects of Lenalidomide. Reducing ADAR1 levels has been shown to increase the sensitivity of MM cells to Lenalidomide.[4]

  • Next-Generation CELMoDs: Newer Cereblon E3 Ligase Modulators (CELMoDs) like Iberdomide and Avadomide have a much higher binding affinity for CRBN and can degrade IKZF1/3 more efficiently, potentially overcoming resistance caused by weaker drug-target interactions.[2]

Experimental Protocols

Protocol 1: Generation of a Lenalidomide-Resistant Cell Line

This protocol outlines a general method for developing a drug-resistant cell line through continuous, dose-escalating exposure.

  • Parental Cell Line Characterization:

    • Culture the parental (non-resistant) cell line under standard conditions.

    • Perform a baseline cell viability assay (e.g., MTS or CellTiter-Glo) with a range of Lenalidomide concentrations to determine the initial IC50 value.

  • Initiation of Resistance Induction:

    • Begin by continuously culturing the parental cells in media containing Lenalidomide at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain the cells in this concentration, passaging as necessary, until the growth rate returns to a level comparable to the untreated parental cells. This may take several weeks.

  • Dose Escalation:

    • Once the culture is stable, increase the Lenalidomide concentration by a factor of 1.2 to 1.5.[6]

    • Again, monitor the culture and wait for the cell growth rate to stabilize before the next escalation.

    • If significant cell death occurs, reduce the concentration to the previous stable level and allow the cells to recover before attempting a smaller dose increase.

  • Confirmation of Resistance:

    • Periodically (e.g., every 4-6 weeks), harvest a portion of the cells and perform a new IC50 determination assay.

    • A significant increase in the IC50 value (typically >3-5 fold compared to the parental line) indicates the development of resistance.[6]

  • Maintenance of Resistant Line:

    • Once the desired level of resistance is achieved, the new cell line should be cryopreserved.

    • For routine culture, maintain the cells in media containing a sub-lethal concentration of Lenalidomide (e.g., the IC10-IC20 of the resistant line) to ensure the stability of the resistant phenotype.[6]

Protocol 2: Western Blotting for CRBN and Downstream Targets

This protocol is for assessing protein expression levels relevant to Lenalidomide resistance.

  • Sample Preparation:

    • Culture both parental and Lenalidomide-resistant cells to ~80% confluency.

    • Optional: Treat cells with a specific concentration of Lenalidomide for a defined period (e.g., 24 hours) to observe drug-induced protein degradation.

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Anti-CRBN

      • Anti-IKZF1 (Ikaros)

      • Anti-IKZF3 (Aiolos)

      • Anti-c-MYC

      • Anti-ADAR1

      • Anti-GAPDH or Anti-β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence detector.

    • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the expression of target proteins to the loading control. Compare the normalized expression between parental and resistant cell lines.

References

Letimide Hydrochloride assay interference and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Letimide Hydrochloride analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental assays.

Frequently Asked Questions (FAQs)

FAQ 1: My this compound peak is tailing in my HPLC chromatogram. What are the likely causes and how can I fix it?

Peak tailing for amine-containing compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For a basic compound like this compound, a pH of 2.5-3.5 is often effective at protonating the amine, which minimizes its interaction with silanols. Conversely, a pH above 7 can also be used to suppress the ionization of silanol groups, but this may not be compatible with all columns.

  • Use of a Competitive Base: Add a small amount of a competitive base, such as triethylamine (B128534) (TEA) or dimethyloctylamine (DMOA), to the mobile phase (typically 0.1-0.5%). These agents will preferentially interact with the active silanol sites, reducing peak tailing for the analyte.

  • Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds. These columns have a reduced number of accessible silanol groups.

  • Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak shape distortion. Try injecting a more dilute sample.

FAQ 2: I am observing significant signal suppression for this compound in my LC-MS/MS bioanalysis of plasma samples. What is the cause and how can I mitigate this "matrix effect"?

Signal suppression in LC-MS/MS is a common manifestation of the matrix effect, where co-eluting endogenous components from the biological matrix (like phospholipids, salts, or proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2]

Mitigation Strategies:

  • Improved Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[3][4]

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from many matrix components based on its solubility in an organic solvent.

    • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup. For this compound, a mixed-mode cation exchange SPE cartridge could be highly effective at retaining the basic drug while washing away neutral and acidic interferences.[5]

  • Chromatographic Separation: Optimize the HPLC method to chromatographically separate this compound from the region where matrix components elute. This can be achieved by adjusting the gradient profile or using a different stationary phase.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate quantification.[2]

  • Dilution: If the assay has sufficient sensitivity, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[4]

FAQ 3: My this compound sample is showing degradation products upon storage. What are the likely degradation pathways and how can I develop a stability-indicating method?

This compound, containing ester and amide functionalities, is susceptible to degradation under certain conditions. Forced degradation studies are crucial to identify potential degradation products and develop a stability-indicating assay method (SIAM).[6][7]

Common Degradation Pathways:

  • Hydrolysis: The ester and amide bonds in the benzoxazine-dione ring are susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The tertiary amine group can be susceptible to oxidation.

  • Photolysis: Exposure to light may induce degradation.

Developing a Stability-Indicating Method:

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

  • Forced Degradation Studies: Subject this compound to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.[6][7]

  • Chromatographic Specificity: Develop an HPLC method that provides baseline separation between the intact this compound peak and all degradation product peaks. This typically involves optimizing the column, mobile phase composition, and gradient.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in stressed samples to ensure it is not co-eluting with any degradants.

Troubleshooting Guides

Guide 1: Excipient Incompatibility in Solid Dosage Forms

Pharmaceutical excipients can sometimes interact with the API, leading to assay interference or degradation. For this compound, which contains a tertiary amine, certain excipients are of particular concern.

Potential Interfering Excipient Class Mechanism of Interference/Interaction Mitigation Strategy
Reducing Sugars (e.g., Lactose) Maillard reaction between the amine group of the drug and the aldehyde group of the reducing sugar, leading to the formation of a colored degradant.[1][8]Use non-reducing sugars like sucrose (B13894) or mannitol (B672) as diluents.
Excipients with Reactive Impurities Aldehydes, peroxides, or organic acids present as impurities in excipients can react with and degrade this compound.[1]Use high-purity excipients. Perform compatibility studies by storing binary mixtures of the drug and each excipient under accelerated conditions and analyzing for degradation.
Acidic or Basic Excipients Can alter the micro-pH of the formulation, potentially catalyzing hydrolytic degradation of the ester or amide bonds.[8]Select excipients with a neutral pH or use buffering agents to maintain a stable pH environment within the formulation.
Guide 2: General HPLC Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
No Peak or Very Small Peak Injection issue (e.g., air bubble in syringe, clogged needle). Incorrect sample concentration. Detector issue (e.g., lamp off).Check autosampler for errors. Prepare a fresh, known concentration standard. Verify detector settings and lamp status.
Ghost Peaks Contamination in the mobile phase, injection solvent, or carryover from a previous injection.Use fresh, high-purity solvents. Run a blank injection to check for carryover. Implement a needle wash step.
Split Peaks Partially clogged column frit. Column void. Sample solvent incompatible with the mobile phase.Reverse flush the column (if recommended by the manufacturer). Replace the column. Dissolve the sample in the mobile phase.
Shifting Retention Times Inconsistent mobile phase preparation. Column temperature fluctuations. Pump malfunction (improper flow rate).Prepare fresh mobile phase and ensure it is well-mixed. Use a column oven to control temperature. Check pump for leaks and verify flow rate.
High Backpressure Blockage in the system (e.g., clogged frit, tubing, or column). Precipitated buffer in the mobile phase.Systematically disconnect components to locate the blockage. Ensure buffer is fully dissolved and filter the mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1N HCl to a final concentration of 1 mg/mL. Heat at 60°C for 24 hours. Neutralize a sample with NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1N NaOH to a final concentration of 1 mg/mL. Keep at room temperature for 4 hours. Neutralize a sample with HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound in an oven at 70°C for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV or HPLC-MS method.

Protocol 2: Evaluation of Matrix Effect in a Bioanalytical LC-MS/MS Assay

This protocol describes a post-extraction spike method to quantify the matrix effect.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spike Sample): Extract blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike the extracted matrix with this compound at the same concentrations as Set A.

    • Set C (Pre-Spike Sample): Spike blank biological matrix with this compound at the same concentrations as Set A and then perform the extraction.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)

    • Process Efficiency (PE) = (Peak Area of Set C) / (Peak Area of Set A) = MF x RE

A consistent Matrix Factor close to 1 across different lots of the biological matrix indicates a minimal matrix effect.

Visualizations

Interference_Mitigation_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_solution Solution Problem Assay Interference or Inaccurate Results Source Identify Source of Interference Problem->Source Excipient Excipient Incompatibility Source->Excipient Formulation Issue Matrix Biological Matrix Effect Source->Matrix Bioanalysis Issue Degradation Analyte Degradation Source->Degradation Stability Issue Reformulate Reformulate with Inert Excipients Excipient->Reformulate SamplePrep Optimize Sample Preparation (LLE/SPE) Matrix->SamplePrep Chromatography Adjust Chromatographic Conditions Matrix->Chromatography MethodDev Develop Stability-Indicating Method Degradation->MethodDev Solution Robust & Reliable Assay Reformulate->Solution SamplePrep->Solution MethodDev->Solution Chromatography->Solution

Caption: Troubleshooting workflow for this compound assay interference.

Matrix_Effect_Pathway Analyte This compound IonSource ESI Source Analyte->IonSource Interference Co-eluting Matrix Components (e.g., Phospholipids) Interference->IonSource Droplets Charged Droplets Interference->Droplets Alters Droplet Properties GasPhase Gas Phase Ions Interference->GasPhase Competes for Charge IonSource->Droplets Nebulization Droplets->GasPhase Desolvation Detector Mass Spectrometer Detector GasPhase->Detector Signal Signal Suppression/ Enhancement Detector->Signal

Caption: Mechanism of matrix effect in LC-MS/MS analysis.

References

Enhancing the bioavailability of Letimide Hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established oral bioavailability of Lenalidomide?

A1: Lenalidomide is known for its rapid and high oral absorption. In humans, at least 90% of an oral dose is absorbed under fasting conditions.[1] The oral bioavailability in mice has been reported to be in the range of 60-75% for a 10 mg/kg dose.[2][3]

Q2: How does food intake affect the absorption of Lenalidomide?

A2: Food intake has a notable effect on the absorption of Lenalidomide. Co-administration with a high-fat meal can reduce the area under the concentration-time curve (AUC) by approximately 20% and the maximum plasma concentration (Cmax) by 50%.[1] To ensure consistency in experimental results, it is recommended to administer Lenalidomide to fasted animals.

Q3: What are the key pharmacokinetic parameters of Lenalidomide in preclinical and clinical studies?

A3: Lenalidomide exhibits linear pharmacokinetics, meaning its plasma exposure is proportional to the dose. It has a short terminal elimination half-life of approximately 3-4 hours in healthy subjects and does not accumulate with repeated dosing.[1][4] The time to reach maximum plasma concentration (Tmax) is typically between 0.6 and 1.5 hours after oral administration.[2]

Q4: What is the primary mechanism of clearance for Lenalidomide?

A4: The primary route of elimination for Lenalidomide is renal excretion. Approximately 82% of an oral dose is excreted unchanged in the urine within 24 hours.[1] Metabolism of Lenalidomide is minimal and includes chiral inversion, minor hydroxylation, and slow non-enzymatic hydrolysis.[1] Therefore, renal function is a critical factor influencing the drug's plasma exposure.[1]

Troubleshooting Guide

Q1: We are observing high variability in plasma concentrations between our study animals. What could be the cause?

A1: High inter-animal variability can stem from several factors. Firstly, ensure strict adherence to the fasting protocol, as food can significantly alter absorption.[1] Secondly, verify the accuracy and consistency of your oral gavage technique to ensure the full dose is administered each time. Inconsistent administration can lead to significant differences in plasma levels. Finally, consider the health status of the animals, as underlying conditions could affect drug absorption and clearance.

Q2: Our measured Cmax is lower than expected based on the literature. What are potential reasons?

A2: A lower than expected Cmax could be due to issues with the drug formulation, such as inadequate solubility or the presence of excipients that hinder absorption. Ensure your formulation is a homogenous solution or a fine, uniform suspension. Another possibility is the "food effect"; if animals were not properly fasted, the Cmax could be reduced by up to 50%.[1] Also, review your blood sampling time points; you may be missing the true Cmax if the first sample is taken too late. Lenalidomide is rapidly absorbed, with a Tmax often under one hour.[2][3]

Q3: We are seeing unexpected toxicity in our animal models. Could this be related to the pharmacokinetics?

A3: Unexpected toxicity can be linked to higher than anticipated plasma exposure. This could be a result of impaired renal function in the study animals, as Lenalidomide is primarily cleared by the kidneys.[1] It is advisable to assess baseline renal function in your animal cohort. Additionally, dose-dependent kinetics have been observed in mice, so ensure your dosing is within a well-characterized range.[2][3]

Pharmacokinetic Data Summary

ParameterHuman SubjectsMice (10 mg/kg Oral Dose)Reference
Oral Bioavailability >90%60-75%[1][3]
Tmax (Time to Peak Concentration) 0.6 - 1.5 hours~0.67 hours[2]
Elimination Half-life (t1/2) 3 - 4 hours~3 hours[3][4]
Primary Route of Elimination Renal (as unchanged drug)Not specified, but renal clearance is a major pathway in mammals.[1]
Food Effect (on Cmax) ~50% reductionNot specified, but expected.[1]
Food Effect (on AUC) ~20% reductionNot specified, but expected.[1]

Experimental Protocols

Protocol 1: Preparation of Lenalidomide for Oral Gavage
  • Objective: To prepare a homogenous formulation of Lenalidomide suitable for oral administration to rodents.

  • Materials:

    • Lenalidomide powder

    • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)

    • Mortar and pestle

    • Magnetic stirrer and stir bar

    • Sterile tubes

  • Procedure:

    • Calculate the required amount of Lenalidomide and vehicle based on the desired concentration and the number of animals to be dosed.

    • Weigh the Lenalidomide powder accurately.

    • If necessary, gently grind the powder in a mortar and pestle to reduce particle size and improve suspension.

    • In a suitable container, add a small amount of the vehicle to the Lenalidomide powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 30 minutes to ensure a uniform suspension.

    • Visually inspect the suspension for any clumps or undissolved particles.

    • Store the formulation at 2-8°C and use within the validated stability period. Always re-suspend by vortexing before each use.

Protocol 2: In Vivo Pharmacokinetic Study Workflow
  • Objective: To determine the pharmacokinetic profile of Lenalidomide in a rodent model following oral administration.

  • Materials:

    • Study animals (e.g., male Sprague-Dawley rats, fasted overnight)

    • Lenalidomide formulation

    • Oral gavage needles

    • Blood collection supplies (e.g., EDTA tubes, syringes)

    • Centrifuge

  • Procedure:

    • Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

    • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

    • Dosing: Accurately weigh each animal and administer the Lenalidomide formulation via oral gavage. Record the time of administration.

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Plasma Preparation: Immediately place the blood samples into EDTA tubes and gently invert to mix. Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.

    • Bioanalysis: Quantify the concentration of Lenalidomide in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting formulation Formulation Preparation dosing Oral Administration formulation->dosing fasting->dosing sampling Blood Sampling dosing->sampling processing Plasma Processing sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

troubleshooting_workflow start Unexpected PK Results (e.g., High Variability, Low Cmax) check_dosing Review Dosing Procedure - Accurate gavage? - Correct volume? start->check_dosing check_fasting Verify Fasting Protocol - Consistent duration? - No access to food? start->check_fasting check_formulation Assess Formulation - Homogenous? - Correct concentration? start->check_formulation check_sampling Evaluate Sampling Times - Capturing true Cmax? - Consistent timing? start->check_sampling outcome_dosing_ok Procedure Consistent check_dosing->outcome_dosing_ok Yes outcome_dosing_bad Inconsistent Dosing check_dosing->outcome_dosing_bad No outcome_fasting_ok Protocol Followed check_fasting->outcome_fasting_ok Yes outcome_fasting_bad Inconsistent Fasting check_fasting->outcome_fasting_bad No outcome_formulation_ok Formulation Validated check_formulation->outcome_formulation_ok Yes outcome_formulation_bad Formulation Issue check_formulation->outcome_formulation_bad No outcome_sampling_ok Timing Appropriate check_sampling->outcome_sampling_ok Yes outcome_sampling_bad Timing Inappropriate check_sampling->outcome_sampling_bad No

Caption: Troubleshooting decision tree for unexpected pharmacokinetic results.

References

Troubleshooting Letimide Hydrochloride delivery methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Letimide Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₁₄H₁₉ClN₂O₃[1]
Molecular Weight 298.76 g/mol [1]
CAS Number 21791-39-9[1]
IUPAC Name 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride[1]
Synonyms Letimide HCl, MA-1443[1][2][3]
Known Activity Analgesic[2][4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of this compound in a research setting.

Q1: How should I store this compound powder?

For long-term stability, this compound powder should be stored at -20°C.

Q2: How do I prepare a stock solution of this compound?

It is recommended to first test the solubility of this compound in a small quantity of your chosen solvent. Based on general principles for hydrochloride salts, dimethyl sulfoxide (B87167) (DMSO) and water are common solvents. For a stock solution, dissolve the compound in a minimal amount of DMSO and then dilute with your aqueous experimental buffer. Always sonicate or vortex to ensure complete dissolution.

Q3: How should I store stock solutions of this compound?

For optimal stability, aliquot your stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. It is recommended to store stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).

Q4: Is this compound stable in aqueous solutions?

Troubleshooting Guide

This guide provides solutions to potential problems you may encounter during the delivery of this compound in your experiments.

Q5: My this compound is not fully dissolving in my aqueous buffer. What should I do?

  • Increase Sonication/Vortexing: Ensure you have sonicated or vortexed the solution for an adequate amount of time to aid dissolution.

  • Gentle Warming: Gently warm the solution in a water bath. However, be cautious as excessive heat can degrade the compound.

  • pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your buffer is compatible. Adjusting the pH slightly towards the acidic range may improve solubility.

  • Use a Co-solvent: If direct dissolution in an aqueous buffer is problematic, prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect your experimental system.

Q6: I am observing precipitation of the compound after diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?

  • Lower the Final Concentration: The compound may be precipitating because its solubility limit has been exceeded in the final aqueous solution. Try working with a lower final concentration.

  • Increase the Percentage of Co-solvent: A slight increase in the percentage of DMSO in your final working solution might keep the compound dissolved. However, always run a vehicle control with the same concentration of DMSO to ensure it does not have an independent effect on your experiment.

  • Change the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q7: I am seeing inconsistent results between experiments. What could be the cause?

  • Inconsistent Solution Preparation: Ensure your solution preparation protocol is standardized. This includes using the same solvent, the same dissolution method (e.g., duration of sonication), and the same final concentration.

  • Degradation of the Compound: As mentioned, hydrochloride salts can be unstable in aqueous solutions. Always use freshly prepared working solutions for each experiment to minimize the impact of degradation. Avoid using solutions that have been stored for extended periods, even at 4°C.

  • Improper Storage: Repeated freeze-thaw cycles of your stock solution can lead to degradation. Ensure your stock solutions are properly aliquoted.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh out a precise amount of this compound powder (e.g., 2.9876 mg for 1 mL of a 10 mM solution).

  • Add the appropriate volume of high-purity DMSO to the powder.

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile tube, add 990 µL of pre-warmed cell culture medium.

  • Add 10 µL of the 10 mM stock solution to the cell culture medium.

  • Vortex the working solution gently to ensure it is thoroughly mixed.

  • Use this working solution immediately for your experiment.

Mandatory Visualizations

TroubleshootingWorkflow cluster_start Start cluster_investigation Initial Checks cluster_dissolution_ts Dissolution Troubleshooting cluster_protocol_ts Protocol Troubleshooting cluster_end Resolution start Delivery Issue Encountered (e.g., Precipitation, Inconsistent Results) check_solubility Is the compound fully dissolved? start->check_solubility If precipitation occurs check_protocol Was the preparation protocol followed consistently? start->check_protocol If results are inconsistent increase_mixing Increase Sonication/Vortexing check_solubility->increase_mixing No resolved Issue Resolved check_solubility->resolved Yes fresh_solution Prepare Fresh Working Solutions check_protocol->fresh_solution No check_protocol->resolved Yes gentle_warming Apply Gentle Heat increase_mixing->gentle_warming adjust_ph Adjust Buffer pH gentle_warming->adjust_ph use_cosolvent Use a Co-solvent (e.g., DMSO) adjust_ph->use_cosolvent use_cosolvent->resolved aliquot_stock Aliquot Stock to Avoid Freeze-Thaw fresh_solution->aliquot_stock vehicle_control Run Vehicle Control aliquot_stock->vehicle_control vehicle_control->resolved

Caption: Troubleshooting workflow for this compound delivery issues.

References

Technical Support Center: Optimizing Incubation Times for Letimide Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Letimide Hydrochloride" is limited in publicly available scientific literature. The following troubleshooting guides and FAQs have been developed based on the well-documented mechanism of a related class of compounds, the immunomodulatory imide drugs (IMiDs), such as Lenalidomide (B1683929). This information is intended to serve as a general guide for researchers and may require adaptation for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is believed to function as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, this compound alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these transcription factors is crucial for the downstream anti-proliferative and immunomodulatory effects observed with this class of compounds.[1][2]

Q2: What are the expected cellular effects following this compound treatment?

The primary cellular effects of this compound are expected to be concentration and incubation time-dependent. Based on its proposed mechanism, researchers can anticipate:

  • Downregulation of IKZF1 and IKZF3 proteins: This is a direct consequence of the drug-induced proteasomal degradation.

  • Apoptosis induction in sensitive cell lines: Particularly in hematological cancer cells that are dependent on IKZF1 and IKZF3 for survival.[1]

  • Immunomodulatory effects: Alterations in cytokine production and T-cell co-stimulation have been observed with related compounds.[2]

  • Anti-angiogenic properties: Inhibition of tumor angiogenesis is another key feature of this class of drugs.[2]

Q3: How do I determine the optimal incubation time for my experiment?

The optimal incubation time for this compound will vary significantly depending on the cell type, drug concentration, and the specific biological endpoint being measured. A time-course experiment is essential to determine the ideal duration for your specific assay. Short-term incubations (e.g., 2-8 hours) may be sufficient to observe initial signaling events like protein degradation. In contrast, longer-term incubations (e.g., 24-72 hours) are typically required to measure effects on cell viability, proliferation, or gene expression.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound treatment. Incubation time is too short: The desired biological outcome may require a longer exposure to the compound.Perform a time-course experiment with a range of incubation times (e.g., 4, 8, 24, 48, 72 hours).
Drug concentration is too low: The concentration used may be insufficient to elicit a response in your specific cell model.Conduct a dose-response experiment with a range of concentrations to determine the optimal dose.
The cellular pathway is not sensitive to this compound in your model: The target proteins (e.g., CRBN, IKZF1, IKZF3) may not be expressed or may be mutated in your cell line.Verify the expression of key target proteins via Western blot or other proteomic methods.
Significant cytotoxicity observed at early time points. Drug concentration is too high: The concentration used may be causing acute toxicity and non-specific effects.Reduce the concentration of this compound. Perform a dose-response experiment to identify a less toxic, yet effective, concentration.
Incubation time is too long: Prolonged exposure, even at lower concentrations, can lead to increased cell death.Reduce the incubation time. Assess cell viability at earlier time points (e.g., 4, 12, 24 hours).
Inconsistent results between experiments. Variability in cell health and density at the time of treatment: Differences in cell confluency and passage number can affect experimental outcomes.Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. Use cells within a consistent passage number range.
Degradation of this compound in solution: The compound may not be stable over long periods in solution.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions appropriately as recommended by the manufacturer.

Experimental Protocols

Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability Assay

This protocol outlines a general procedure for determining the optimal incubation time of this compound for assessing its effect on cell viability using a resazurin-based assay (e.g., AlamarBlue™).

1. Cell Preparation:

  • Seed cells in a 96-well plate at a predetermined optimal density.
  • Incubate for 24 hours to allow for cell attachment and recovery.

2. This compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).

3. Cell Treatment:

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

4. Incubation:

  • Incubate the plates for various time points (e.g., 4, 8, 24, 48, 72 hours).

5. Cell Viability Assessment:

  • At each time point, add the resazurin-based reagent to each well according to the manufacturer's instructions.
  • Incubate for 1-4 hours, or as determined by a preliminary optimization of the assay.
  • Measure the fluorescence or absorbance using a plate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
  • Plot cell viability against incubation time for each concentration to determine the optimal time for the desired effect.

Visualizations

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow start Start cell_prep 1. Cell Preparation (Seeding in 96-well plate) start->cell_prep drug_prep 2. Letimide HCl Preparation (Stock and working solutions) cell_prep->drug_prep treatment 3. Cell Treatment (Add drug to cells) drug_prep->treatment incubation 4. Incubation (Multiple time points) treatment->incubation assay 5. Cell Viability Assay (e.g., Resazurin-based) incubation->assay analysis 6. Data Analysis (Calculate viability, plot results) assay->analysis end End analysis->end

Caption: Workflow for a time-course experiment.

Data Presentation

Example: Time-Course and Dose-Response of this compound on a Sensitive Cell Line

The following table represents hypothetical data from a cell viability experiment to illustrate how results might be presented.

Incubation Time (hours)Vehicle Control (% Viability)Letimide HCl (1 µM) (% Viability)Letimide HCl (10 µM) (% Viability)Letimide HCl (100 µM) (% Viability)
4 100 ± 5.298 ± 4.895 ± 5.185 ± 6.3
8 100 ± 4.995 ± 5.388 ± 4.772 ± 5.9
24 100 ± 5.582 ± 6.165 ± 5.845 ± 5.2
48 100 ± 6.065 ± 5.740 ± 4.920 ± 3.8
72 100 ± 5.850 ± 5.425 ± 4.110 ± 2.5
Data are presented as mean ± standard deviation.

References

Technical Support Center: Letimide Hydrochloride Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Comprehensive, publicly available data on the specific quality control, purity assessment, analytical methods, and stability-indicating assays for Letimide Hydrochloride is limited. The following information is based on general principles of pharmaceutical analysis and quality control for small molecule drug substances. Specific experimental conditions and acceptance criteria would need to be established and validated for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for this compound that should be monitored?

A: For a typical small molecule active pharmaceutical ingredient (API) like this compound, critical quality attributes would likely include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Measurement of the main compound and quantification of any impurities.

  • Potency/Assay: Determination of the concentration of the active substance.

  • Physical Characteristics: Properties such as appearance, color, and solubility.

  • Residual Solvents: Quantification of any solvents used in the manufacturing process.

  • Water Content: Measurement of the amount of water present.

  • Heavy Metals: Testing for the presence of heavy metal contaminants.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for purity assessment of non-volatile small molecules. Coupled with a suitable detector (e.g., UV-Vis Diode Array Detector), it can separate and quantify the main component from its impurities. Gas Chromatography (GC) may be used for volatile impurities and residual solvents.

Q3: How can I identify unknown peaks in my chromatogram when analyzing this compound?

A: Identifying unknown peaks, which could be degradation products or process-related impurities, typically requires advanced analytical techniques. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is a primary tool for determining the molecular weight of unknown compounds. Further structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are forced degradation studies and why are they important for this compound?

A: Forced degradation (or stress testing) studies are essential to understand the intrinsic stability of a drug substance. These studies involve subjecting the drug to harsh conditions like acid, base, oxidation, heat, and light to deliberately degrade it. The results help in:

  • Identifying potential degradation products.

  • Understanding degradation pathways.

  • Developing and validating a stability-indicating analytical method that can separate the drug from its degradation products.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Use a new or different column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the concentration of the sample being injected.
Inconsistent retention times - Fluctuation in mobile phase composition- Column temperature variation- Pump malfunction- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Check the HPLC pump for leaks and ensure it is delivering a steady flow rate.
Extraneous peaks (ghost peaks) - Contamination in the mobile phase or sample diluent- Carryover from previous injections- Use fresh, high-purity solvents and diluents.- Run blank injections to identify the source of contamination.- Implement a robust needle wash method between injections.

Experimental Protocols

Note: The following are generalized protocols and would require optimization and validation for this compound.

General Purity Assessment by HPLC

Objective: To determine the purity of a this compound sample and to detect and quantify any impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Buffer and Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent to prepare a stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same diluent to a concentration similar to the working standard.

  • Chromatographic Run: Inject the blank (diluent), standard solutions, and sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the area percentage of the main peak and any impurity peaks.

Visualizations

Due to the lack of specific data for this compound's degradation pathways or complex experimental workflows in the provided search results, a meaningful and accurate diagram cannot be generated at this time. A generalized workflow for analytical method development is presented below.

G General Workflow for Analytical Method Development A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC) A->B C Initial Method Scouting (Column, Mobile Phase, etc.) B->C D Method Optimization (Systematic Approach, e.g., DoE) C->D E Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, etc.) D->E F Routine Analysis E->F

Caption: A simplified workflow for the development of an analytical method.

Validation & Comparative

Validating the Analgesic Effects of Letimide Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the analgesic properties of Letimide Hydrochloride, a compound with the chemical structure 3-(2-(diethylamino)ethyl)-2H-benzo[e][1][2]oxazine-2,4(3H)-dione hydrochloride. Due to the limited publicly available data on the specific analgesic efficacy and mechanism of action of this compound, this document outlines the necessary experimental protocols and comparative analyses required for its validation against established analgesic agents.

Comparative Landscape of Analgesic Agents

A thorough validation of a novel analgesic candidate requires comparison with existing drug classes that have well-characterized mechanisms and efficacy. The primary categories of analgesics for comparison would include Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Opioids, and Adjuvant Analgesics. Each class targets different aspects of the pain signaling pathway.

Analgesic ClassMechanism of ActionRepresentative DrugsPrimary Use Cases
NSAIDs Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis.Ibuprofen, Diclofenac, CelecoxibInflammatory pain, mild to moderate pain.[2][3]
Opioids Agonists of opioid receptors (μ, δ, κ) in the central nervous system, inhibiting nociceptive transmission.Morphine, Fentanyl, TramadolSevere acute pain, cancer-related pain.[3]
Adjuvant Analgesics Diverse mechanisms, often targeting neuropathic pain pathways.Gabapentin, Pregabalin (Anticonvulsants); Amitriptyline, Duloxetine (Antidepressants)Neuropathic pain, chronic pain syndromes.[1][4][5][6]

Experimental Protocols for Analgesic Validation

To quantitatively assess the analgesic effects of this compound, a series of validated in vivo animal models are essential. These tests evaluate responses to thermal and chemical noxious stimuli.

Thermal Nociception: Hot Plate Test

The hot plate test is a standard method for assessing the efficacy of centrally acting analgesics.[7][8]

  • Objective: To measure the latency of a pain response to a thermal stimulus.

  • Apparatus: A heated metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C) enclosed by a transparent cylinder.[9][10]

  • Procedure:

    • Acclimatize the animal (typically a mouse or rat) to the testing room for at least 30 minutes.[11]

    • Gently place the animal on the hot plate and start a timer.

    • Observe the animal for signs of nociception, such as hind paw licking, flicking, or jumping.[8][9]

    • Record the time (latency) until the first sign of a pain response.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[10][11]

    • Administer this compound or a reference analgesic (e.g., morphine) and repeat the test at predetermined time intervals (e.g., 30, 60, 90 minutes) to determine the peak effect and duration of action.

  • Data Analysis: The increase in reaction latency after drug administration is calculated as the percentage of Maximum Possible Effect (% MPE).

Thermal Nociception: Tail Flick Test

Similar to the hot plate test, the tail flick test is used to evaluate centrally mediated analgesia.[12]

  • Objective: To measure the time it takes for an animal to withdraw its tail from a radiant heat source.

  • Apparatus: A tail flick apparatus that focuses a beam of high-intensity light on the animal's tail.[12]

  • Procedure:

    • The animal is gently restrained with its tail exposed and positioned over the heat source.[13][14]

    • The heat source is activated, and a timer starts simultaneously.

    • The time taken for the animal to flick its tail away from the heat is recorded as the tail flick latency.[12]

    • A cut-off time is employed to prevent injury.

    • Baseline latency is recorded before drug administration.

    • This compound or a reference drug is administered, and latencies are measured at various time points post-administration.

  • Data Analysis: Data is typically expressed as an increase in latency or % MPE.

Chemical Nociception: Acetic Acid-Induced Writhing Test

This test is sensitive to peripherally acting analgesics and is used to model visceral pain.[15][16][17]

  • Objective: To quantify the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

  • Procedure:

    • Animals (typically mice) are divided into groups and pre-treated with either a vehicle, this compound, or a standard analgesic (e.g., aspirin (B1665792) or diclofenac).[18][19]

    • After a set absorption period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.[19]

    • The animals are then placed in an observation chamber.[16]

    • After a brief latency period (e.g., 5 minutes), the number of writhes (stretching of the abdomen and hind limbs) is counted over a defined period (e.g., 10-20 minutes).[16][19]

  • Data Analysis: The percentage inhibition of writhing in the drug-treated groups is calculated relative to the vehicle-treated control group.

Data Presentation: Comparative Efficacy of this compound

The following tables are examples of how quantitative data for this compound (LH) would be structured for comparison with standard analgesics.

Table 1: Thermal Analgesia - Hot Plate Test

Treatment GroupDose (mg/kg)Mean Reaction Latency (seconds) ± SEM% Maximum Possible Effect (% MPE)
Vehicle Control-8.5 ± 0.70
This compound10Data to be determinedCalculated value
This compound30Data to be determinedCalculated value
Morphine (Standard)1025.2 ± 2.178

Table 2: Chemical Analgesia - Acetic Acid Writhing Test

Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition
Vehicle Control-45.3 ± 3.80
This compound25Data to be determinedCalculated value
This compound50Data to be determinedCalculated value
Diclofenac (Standard)2015.1 ± 2.566.7

Visualizations: Workflows and Hypothetical Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the analgesic potential of a test compound like this compound.

G cluster_preclinical Preclinical In Vivo Analgesic Assay Workflow animal_acclimation Animal Acclimation baseline_measurement Baseline Nociceptive Measurement (Hot Plate / Tail Flick / etc.) animal_acclimation->baseline_measurement drug_administration Drug Administration (Vehicle, Letimide HCl, Standard) baseline_measurement->drug_administration post_drug_measurement Post-Drug Nociceptive Measurement (Time-course) drug_administration->post_drug_measurement data_analysis Data Analysis (% MPE / % Inhibition) post_drug_measurement->data_analysis comparison Comparison with Standard Analgesics data_analysis->comparison

Caption: General workflow for preclinical analgesic screening.

Hypothetical Signaling Pathway for a Benzoxazinedione-Based Analgesic

Given that some benzoxazinone (B8607429) derivatives exhibit anti-inflammatory and analgesic properties, a plausible, yet hypothetical, mechanism of action for this compound could involve the modulation of inflammatory pathways.[20][21][22] This diagram presents a potential signaling cascade for investigation.

G cluster_pathway Hypothetical Analgesic/Anti-Inflammatory Pathway letimide This compound cox COX Enzymes letimide->cox Inhibition? membrane_receptor Cell Membrane Receptor (e.g., GPCR) pla2 Phospholipase A2 (PLA2) membrane_receptor->pla2 inflammation_stimulus Inflammatory Stimulus inflammation_stimulus->membrane_receptor arachidonic_acid Arachidonic Acid pla2->arachidonic_acid arachidonic_acid->cox prostaglandins Prostaglandins (PGE2) cox->prostaglandins nociceptor Nociceptor Sensitization prostaglandins->nociceptor pain_signal Pain Signal to CNS nociceptor->pain_signal

References

A Comparative Analysis of Tilidine Hydrochloride and Other Analgesic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic opioid analgesic, Tilidine Hydrochloride, with other major classes of analgesic compounds: non-steroidal anti-inflammatory drugs (NSAIDs), traditional opioids, and atypical analgesics. This comparison is supported by experimental data to inform research and drug development in the field of pain management.

Introduction to Analgesic Classes

Pain management is a critical area of medicine, with various classes of drugs available, each with distinct mechanisms of action, efficacy profiles, and side-effect considerations. This guide focuses on comparing Tilidine Hydrochloride with representative compounds from three major analgesic classes:

  • Tilidine Hydrochloride: A synthetic opioid analgesic.

  • Ibuprofen (B1674241): A non-steroidal anti-inflammatory drug (NSAID).

  • Morphine: A potent opioid analgesic, often considered the "gold standard."

  • Amitriptyline (B1667244): A tricyclic antidepressant with analgesic properties, particularly for neuropathic pain.

Mechanism of Action

The analgesic effect of each compound is achieved through different biological pathways.

Tilidine Hydrochloride: Tilidine is a prodrug that is rapidly metabolized in the liver to its active metabolites, nortilidine (B1222713) and bisnortilidine.[1] Nortilidine is a potent agonist of the μ-opioid receptor, which is the primary mechanism for its analgesic effect.[2] Binding to μ-opioid receptors in the central nervous system leads to a reduction in the transmission of pain signals.[1]

Ibuprofen: As a non-steroidal anti-inflammatory drug (NSAID), ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[3]

Morphine: Morphine is a classic opioid that exerts its analgesic effects by acting as a full agonist at μ-opioid receptors in the central nervous system.[4] This interaction mimics the action of endogenous opioids (endorphins and enkephalins), leading to a powerful analgesic effect.

Amitriptyline: The analgesic mechanism of amitriptyline is distinct from its antidepressant effects and is not fully understood. It is thought to involve the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake in the central nervous system, which enhances descending inhibitory pain pathways.[5] It is particularly effective in treating neuropathic pain.[5]

Signaling Pathway Diagrams

Tilidine_Pathway Tilidine Tilidine (Prodrug) Nortilidine Nortilidine (Active Metabolite) Tilidine->Nortilidine Hepatic Metabolism Mu_Opioid_Receptor μ-Opioid Receptor Nortilidine->Mu_Opioid_Receptor Agonist Binding Pain_Signal_Transmission Pain Signal Transmission Mu_Opioid_Receptor->Pain_Signal_Transmission Inhibition Analgesia Analgesia Pain_Signal_Transmission->Analgesia Reduction leads to

Tilidine Hydrochloride's Mechanism of Action.

Ibuprofen_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 Inhibition Analgesia Analgesia Pain_Inflammation->Analgesia Reduction leads to

Ibuprofen's Mechanism of Action.

Morphine_Pathway Morphine Morphine Mu_Opioid_Receptor μ-Opioid Receptor Morphine->Mu_Opioid_Receptor Agonist Binding Pain_Signal_Transmission Pain Signal Transmission Mu_Opioid_Receptor->Pain_Signal_Transmission Inhibition Analgesia Analgesia Pain_Signal_Transmission->Analgesia Reduction leads to

Morphine's Mechanism of Action.

Amitriptyline_Pathway Amitriptyline Amitriptyline Norepinephrine_Reuptake Norepinephrine Reuptake Transporter Amitriptyline->Norepinephrine_Reuptake Inhibition Serotonin_Reuptake Serotonin Reuptake Transporter Amitriptyline->Serotonin_Reuptake Inhibition Synaptic_Norepinephrine Increased Synaptic Norepinephrine Norepinephrine_Reuptake->Synaptic_Norepinephrine Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake->Synaptic_Serotonin Descending_Inhibitory_Pathways Descending Inhibitory Pain Pathways Synaptic_Norepinephrine->Descending_Inhibitory_Pathways Enhancement Synaptic_Serotonin->Descending_Inhibitory_Pathways Enhancement Analgesia Analgesia Descending_Inhibitory_Pathways->Analgesia

Amitriptyline's Proposed Analgesic Mechanism.

Comparative Efficacy Data

The following tables summarize available data on the analgesic efficacy of Tilidine Hydrochloride and its comparators. It is important to note that direct head-to-head clinical trial data for all these compounds under the same conditions are limited. The data presented are from various studies and should be interpreted with caution.

Table 1: Clinical Efficacy in Postoperative Pain
CompoundDosagePain Assessment ScaleMean Pain Score ReductionStudy PopulationReference
Tilidine Hydrochloride 100 mg (IM)Subjective Pain IntensitySimilar to 10 mg Morphine (IM)40 patients post-minor surgery[4][6]
Ibuprofen 400 mg (IV)Visual Analog Scale (VAS)Lower VAS scores than placebo3716 participants in 23 RCTs[7]
Morphine 10 mg (IM)Subjective Pain IntensitySimilar to 100 mg Tilidine (IM)40 patients post-minor surgery[4][6]
Morphine 0.17 +/- 0.10 mg/kg (IV)Visual Analog Scale (VAS)Mean initial VAS 73 +/- 19 to ≤303045 patients post-surgery[8]
Table 2: Clinical Efficacy in Neuropathic Pain
CompoundDosagePain Assessment ScaleMean Pain Score ReductionStudy PopulationReference
Amitriptyline 10 mg/dayVisual Analog Scale (VAS)71.4% ± 13.7%Patients with chronic neck pain[9]
Amitriptyline 25-125 mg/dayVarious scalesSome evidence of effectMultiple studies on neuropathic pain[5]

Experimental Protocols

The data presented in this guide are derived from established experimental models of pain assessment.

Clinical Pain Assessment
  • Visual Analog Scale (VAS): A subjective measure of pain intensity.[10][11][12] Patients are asked to mark their pain level on a 10 cm line, where one end represents "no pain" and the other represents the "worst pain imaginable."[10][11][12] The distance from the "no pain" end is measured to give a numerical score.[10][11][12]

Preclinical Pain Models
  • Hot Plate Test: This test is used to evaluate the response to thermal pain.[13][14][15][16] An animal is placed on a heated plate, and the latency to a pain response (e.g., licking a paw or jumping) is measured.[13][14][15][16] A longer latency indicates an analgesic effect.[13][14][15][16]

  • Tail-Flick Test: This is another method for assessing thermal pain.[17][18][19][20] A beam of heat is focused on an animal's tail, and the time it takes for the animal to "flick" its tail away is recorded.[17][18][19][20] An increased latency suggests analgesia.[17][18][19][20]

  • Formalin Test: This model is used to assess persistent pain.[21][22][23][24][25] A dilute solution of formalin is injected into an animal's paw, which elicits a biphasic pain response: an early, acute phase followed by a later, inflammatory phase.[21][22][23][24][25] The amount of time the animal spends licking or biting the injected paw is quantified as a measure of pain.[21][22][23][24][25]

Experimental Workflow: Preclinical Analgesic Testing

Preclinical_Workflow Start Start: Select Animal Model (e.g., Mouse, Rat) Acclimatization Acclimatization to Testing Environment Start->Acclimatization Baseline Baseline Pain Assessment (e.g., Hot Plate, Tail-Flick) Acclimatization->Baseline Drug_Admin Administer Test Compound (e.g., Tilidine, Ibuprofen) Baseline->Drug_Admin Post_Drug_Test Post-Drug Pain Assessment Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis: Compare Baseline vs. Post-Drug Post_Drug_Test->Data_Analysis Conclusion Conclusion on Analgesic Efficacy Data_Analysis->Conclusion

References

Comparative Analysis of Letimide Hydrochloride and its 1,3-Benzoxazine-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Letimide Hydrochloride and its analogs based on the shared chemical scaffold of 1,3-benzoxazine-2,4-dione. While direct comparative studies featuring this compound are scarce in publicly available literature, this analysis juxtaposes its known biological activities with those of other derivatives of the same core structure, offering insights into the therapeutic potential of this chemical class.

Introduction to this compound and its Analogs

This compound, chemically known as 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione hydrochloride (CAS 21791-39-9), is a compound that has been identified for its potent analgesic activity.[1][2] Its analogs, for the purpose of this comparison, are other substituted 1,3-benzoxazine-2,4-dione derivatives which have been investigated for a range of biological effects, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] This guide will focus on a key study of 3-benzyl-1,3-benzoxazine-2,4-dione analogs as a basis for comparison.

Core Structural Similarities

The common structural feature of this compound and its analogs discussed herein is the 1,3-benzoxazine-2,4-dione core. The biological activity of these compounds is significantly influenced by the nature of the substituent at the 3-position of this heterocyclic system.

Comparative Biological Activities

While this compound is primarily cited for its analgesic properties, other analogs with the same 1,3-benzoxazine-2,4-dione core have demonstrated different pharmacological profiles. A notable example is a series of 3-benzyl-1,3-benzoxazine-2,4-dione derivatives, which have been identified as allosteric inhibitors of mitogen-activated kinase kinase (MEK) and exhibit anti-enterovirus 71 (EV71) activity.[3]

Data Presentation: this compound vs. 3-Benzyl-1,3-benzoxazine-2,4-dione Analogs
CompoundReported Biological ActivityQuantitative Data
This compound Analgesic[1]Data not available in searched literature.
Cytogenetic and Teratogenic EffectsNo significant chromosomal aberrations or sister chromatid exchanges in mouse bone marrow cells in vivo. No obvious teratogenic effects in mice.[1]
3-Benzyl-1,3-benzoxazine-2,4-dione Analog (9f) MEK1 Inhibition, Anti-EV71IC50 (MEK1): Submicromolar[3]
3-Benzyl-1,3-benzoxazine-2,4-dione Analog (9k) MEK1 Inhibition, Anti-EV71IC50 (MEK1): 55 nM[3]
3-Benzyl-1,3-benzoxazine-2,4-dione Analog (9m) MEK1 Inhibition, Anti-EV71IC50 (MEK1): 60 nM[3]

Signaling Pathways and Experimental Workflows

MEK/ERK Signaling Pathway Inhibition

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. The 3-benzyl-1,3-benzoxazine-2,4-dione analogs act as allosteric inhibitors of MEK1, thereby blocking the downstream signaling to ERK and inhibiting viral replication that is dependent on this pathway.[3]

MEK_ERK_Pathway Ras Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK MEK1->ERK Proliferation Cell Proliferation, Viral Replication ERK->Proliferation Analog 3-Benzyl-1,3-benzoxazine- 2,4-dione Analogs Analog->MEK1 Inhibition

Caption: Inhibition of the MEK/ERK signaling pathway by 3-benzyl-1,3-benzoxazine-2,4-dione analogs.

General Experimental Workflow for Screening MEK Inhibitors

The identification and characterization of novel MEK inhibitors, such as the 3-benzyl-1,3-benzoxazine-2,4-dione analogs, typically follow a structured experimental workflow.

Experimental_Workflow Start Start: Compound Library (1,3-Benzoxazine-2,4-dione derivatives) Enzymatic_Assay In vitro MEK1 Enzymatic Assay Start->Enzymatic_Assay Determine_IC50 Determine IC50 values Enzymatic_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., EV71-induced CPE) Determine_IC50->Cell_Based_Assay Western_Blot Western Blot Analysis (p-ERK levels) Cell_Based_Assay->Western_Blot Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Lead_Optimization->Start Iterative Improvement End End: Identification of Potent MEK Inhibitors Lead_Optimization->End

Caption: A typical experimental workflow for the screening and characterization of MEK inhibitors.

Experimental Protocols

MEK1 Enzymatic Assay (Summarized Protocol)

The inhibitory activity of the 3-benzyl-1,3-benzoxazine-2,4-dione analogs against MEK1 can be determined using a radiometric assay or a variety of commercially available kinase assay kits. A general protocol is as follows:

  • Reagents and Materials : Recombinant active MEK1, inactive ERK1, ATP (with [γ-33P]ATP for radiometric assays), kinase assay buffer, and test compounds (dissolved in DMSO).

  • Assay Procedure :

    • The test compounds are pre-incubated with MEK1 in the kinase assay buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of a mixture of inactive ERK1 and ATP.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is terminated by the addition of a stop solution (e.g., EDTA).

  • Detection :

    • In a radiometric assay, the phosphorylated ERK1 is captured on a phosphocellulose membrane, and the incorporated radioactivity is measured using a scintillation counter.

    • In non-radiometric assays (e.g., using fluorescence or luminescence), the signal corresponding to ERK1 phosphorylation is measured according to the manufacturer's instructions.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE)

The anti-EV71 activity of the compounds can be assessed by a cytopathic effect (CPE) inhibition assay.

  • Cell Culture : Rhabdomyosarcoma (RD) cells are seeded in 96-well plates and cultured until they form a monolayer.

  • Compound Treatment and Virus Infection : The cells are treated with serial dilutions of the test compounds for a short period before being infected with a specific titer of EV71.

  • Incubation : The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe CPE in the virus control wells (typically 2-3 days).

  • CPE Observation and Cell Viability Measurement : The CPE is observed under a microscope. Cell viability is quantified using a colorimetric assay such as MTT or MTS.

  • Data Analysis : The EC50 (50% effective concentration) is calculated as the compound concentration that protects 50% of the cells from virus-induced death.

Conclusion

The comparative analysis reveals that the 1,3-benzoxazine-2,4-dione scaffold is a versatile platform for the development of bioactive compounds with diverse pharmacological properties. While this compound has been identified as an analgesic, other analogs have been shown to be potent MEK inhibitors with antiviral activity. The lack of extensive biological data for this compound highlights an opportunity for further investigation into its mechanism of action and potential therapeutic applications beyond analgesia. Future research could explore whether this compound or its direct analogs also exhibit MEK inhibitory or other kinase-modulating activities, which would provide a more direct comparison with the 3-benzyl substituted series and potentially uncover new therapeutic avenues.

References

Comparative Toxicology Profile: Letimide Hydrochloride and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of Letimide Hydrochloride and its structural analogs, thalidomide (B1683933) and lenalidomide (B1683929). Due to the limited publicly available toxicology data for this compound, this document focuses on the well-documented toxicities of thalidomide and lenalidomide to serve as a predictive reference. Furthermore, standardized experimental protocols for key toxicological assays are provided to facilitate the reproducible toxicological assessment of this compound.

Executive Summary

This compound is a chemical compound with structural similarities to thalidomide and lenalidomide, two drugs with significant therapeutic effects but also well-known and severe toxicities. While specific experimental toxicology data for this compound is scarce in the public domain, the extensive data on its analogs provides a critical framework for understanding its potential hazards. The most notable toxicities associated with thalidomide and lenalidomide include teratogenicity, peripheral neuropathy, and an increased risk of thromboembolism. This guide presents a summary of these effects and outlines the standard methodologies for their assessment.

Comparative Toxicological Data

The following tables summarize key toxicological data for thalidomide and lenalidomide. No quantitative data for this compound was identified in publicly accessible literature.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50Citation
ThalidomideMouseOral>5000 mg/kg[1]
ThalidomideRatOral>3000 mg/kg[1]
ThalidomideDogOral>2000 mg/kg[1]
LenalidomideMouseIntravenous>40 mg/kg (Minimum Lethal Dose)[2]
LenalidomideRatOral>2000 mg/kg (Minimum Lethal Dose)[2]

Table 2: Genotoxicity Data

CompoundAssayTest SystemMetabolic Activation (S9)ResultCitation
ThalidomideAmes TestS. typhimuriumWith and WithoutNegative[3]
ThalidomideChromosome AberrationHuman LymphocytesNot SpecifiedNegative[3]
LenalidomideAmes TestS. typhimuriumWith and WithoutNegative[3]
LenalidomideChromosome AberrationHuman LymphocytesNot SpecifiedNegative[3]
LenalidomideMouse Lymphoma AssayL5178Y cellsNot SpecifiedNegative[3]
LenalidomideIn vivo MicronucleusRat Bone MarrowN/APositive[3]

Table 3: Key Non-Clinical and Clinical Toxicities

ToxicityThalidomideLenalidomide
Teratogenicity Potent human teratogen, causing severe birth defects, particularly limb malformations (phocomelia).[4][5][6][7]Considered a probable human teratogen due to its structural similarity to thalidomide and teratogenic effects in monkeys.[3][8]
Peripheral Neuropathy Common, often irreversible sensory neuropathy.[4][5]Common, similar to thalidomide.[8]
Thromboembolism Increased risk of deep vein thrombosis and pulmonary embolism.Increased risk, often requiring anticoagulant prophylaxis.[8]
Somnolence and Fatigue Very common dose-limiting side effects.[4]Common side effects.[8]
Constipation A frequent and notable side effect.[4]Not as prominent as with thalidomide.
Rash Common, can range from mild to severe.[4]Common, can be a dose-limiting toxicity.
Neutropenia Can occur, but less common than with lenalidomide.[4]A common and significant dose-limiting toxicity.[9]
Hepatotoxicity Can cause elevated liver enzymes.[4][10]Associated with a low rate of serum aminotransferase elevations and rare instances of severe liver injury.[8][9][11]

Signaling Pathways and Experimental Workflows

To facilitate reproducible research, the following diagrams illustrate key concepts and experimental procedures relevant to the toxicological assessment of this compound and its analogs.

cluster_0 Experimental Workflow for Acute Oral Toxicity (OECD 425) A Dose Range Finding Study (Optional, to estimate starting dose) C Select Starting Dose (e.g., 175 mg/kg if no prior data) A->C B Main Study: Sequential Dosing D Dose Single Animal C->D E Observe for 48 hours D->E K 14-Day Observation Period D->K F Outcome? E->F G Survival -> Increase Dose F->G Survival H Death -> Decrease Dose F->H Death G->D I Continue until stopping criteria are met (e.g., 3 consecutive survivals at the upper bound) G->I H->D H->I J Calculate LD50 and Confidence Intervals I->J L Necropsy K->L

Caption: Workflow for an acute oral toxicity study following the Up-and-Down Procedure (OECD 425).

cluster_1 Ames Test (Bacterial Reverse Mutation Assay) Workflow A Prepare Bacterial Strains (e.g., Salmonella typhimurium his-) D Mix Bacteria, Test Compound, and S9 Mix (or buffer) A->D B Prepare Test Compound Concentrations B->D C Prepare S9 Mix for Metabolic Activation C->D E Pour mixture onto minimal glucose agar (B569324) plates D->E F Incubate for 48-72 hours E->F G Count Revertant Colonies F->G H Compare to Negative and Positive Controls G->H I Assess Mutagenicity H->I

Caption: General workflow for the Ames test to assess mutagenicity.

cluster_2 In Vitro Micronucleus Assay Workflow A Culture Mammalian Cells (e.g., human lymphocytes, CHO, TK6) B Treat cells with Test Compound (with and without S9 activation) A->B C Add Cytochalasin B to block cytokinesis B->C D Incubate to allow for nuclear division C->D E Harvest and stain cells D->E F Score micronuclei in binucleated cells E->F G Compare to Negative and Positive Controls F->G H Assess Clastogenic and/or Aneugenic Potential G->H

Caption: Workflow for the in vitro micronucleus assay to detect chromosomal damage.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on OECD guidelines and common laboratory practices.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
  • Test Animals: Healthy, young adult rats of a single sex (females are generally preferred) are used. Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.

  • Dose Preparation: The test substance is prepared in a suitable vehicle. The volume administered is generally kept constant.

  • Administration: The test substance is administered in a single dose by oral gavage.

  • Procedure:

    • A starting dose is selected, often 175 mg/kg if there is no prior information on the substance's toxicity.

    • A single animal is dosed.

    • If the animal survives for 48 hours, the next animal is dosed at a higher dose (e.g., by a factor of 3.2).

    • If the animal dies within 48 hours, the next animal is dosed at a lower dose.

    • This sequential dosing continues until one of the stopping criteria is met.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated using maximum likelihood methods.[12]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
  • Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, are used. These strains have different types of mutations to detect various types of mutagens.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254.

  • Procedure (Plate Incorporation Method):

    • The test substance, the bacterial culture, and the S9 mix (or a buffer for the non-activated series) are mixed in molten top agar.

    • This mixture is poured onto the surface of a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is reproducible.[13][14][15][16]

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
  • Cell Cultures: Suitable mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9).

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of the test substance for a defined period.

    • Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one nuclear division.

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

  • Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined by scoring at least 2000 binucleated cells per concentration.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result, suggesting clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[17][18][19][20]

Conclusion

References

Comparative Analysis of Immunomodulatory Drugs in Cancer Cell Lines: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note on terminology: This guide focuses on the comparative analysis of Lenalidomide (B1683929) and Thalidomide (B1683933). The term "Letimide Hydrochloride" as specified in the query does not correspond to a widely recognized substance in the scientific literature for cancer research. It is presumed to be a likely reference to Lenalidomide, a prominent thalidomide analog.

This publication provides a comparative guide on the performance of Lenalidomide and its parent compound, Thalidomide, across various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.

Mechanism of Action: The Cereblon E3 Ubiquitin Ligase Pathway

Lenalidomide and Thalidomide, both belonging to the class of immunomodulatory drugs (IMiDs), exert their anti-cancer effects through a unique mechanism of action.[1] They function by binding to the Cereblon (CRBN) protein, which is a component of the Cullin-ring 4 (CRL4) E3 ubiquitin ligase complex.[2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination of neo-substrates.[2] The primary targets for degradation are the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos).[4][5] The proteasomal degradation of these transcription factors is a key event that leads to the anti-proliferative and immunomodulatory effects observed with these drugs.[4]

Mechanism of Action of Lenalidomide and Thalidomide cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Neo-substrates CUL4 CUL4 DDB1 DDB1 RBX1 RBX1 CRBN Cereblon (CRBN) IKZF1 IKZF1 (Ikaros) CRBN->IKZF1 recruits IKZF3 IKZF3 (Aiolos) CRBN->IKZF3 recruits Ub Ubiquitin IKZF1->Ub ubiquitination IKZF3->Ub ubiquitination IMiD Lenalidomide / Thalidomide IMiD->CRBN binds IMiD->IKZF1 recruits IMiD->IKZF3 recruits Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation AntiMyeloma Anti-Myeloma Effects & Immunomodulation Degradation->AntiMyeloma

Caption: Mechanism of action of Lenalidomide and Thalidomide.

Comparative Efficacy in Cancer Cell Lines

The following table summarizes the in vitro efficacy of Lenalidomide and Thalidomide in various cancer cell lines, with data presented as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Cell LineCancer TypeDrugIC50 (µM)Citation
U266Multiple MyelomaLenalidomide~3[6]
U266Multiple MyelomaThalidomide~30[6]
MM1.SMultiple MyelomaLenalidomideNot specified[7]
MM1.SMultiple MyelomaPomalidomide (B1683931)Not specified[7]
T regulatory cells-Lenalidomide~10[8]
T regulatory cells-Pomalidomide~1[8]
T regulatory cells-Thalidomide>200[8]
HT-29Colon CancerLenalidomide>1000[9]
HT-29Colon CancerDexamethasone1000 (48h)[9]
AMO1Multiple MyelomaLenalidomide50.61[10]
Lu-99Non-small cell lung cancerLenalidomideDose-dependent viability loss[10]
H1299Non-small cell lung cancerLenalidomideDose-dependent viability loss[10]
H460Non-small cell lung cancerLenalidomideDose-dependent viability loss[10]
EBC1Non-small cell lung cancerLenalidomideDose-dependent viability loss[10]
A549Non-small cell lung cancerLenalidomideDose-dependent viability loss[10]
A-172Malignant GliomaLenalidomideAntitumor effect at 10 µM[11]
AM-38Malignant GliomaLenalidomideAntitumor effect at 10 µM[11]
T98GMalignant GliomaLenalidomideAntitumor effect at 10 µM[11]
U-138MGMalignant GliomaLenalidomideAntitumor effect at 10 µM[11]
U-251MGMalignant GliomaLenalidomideAntitumor effect at 10 µM[11]
YH-13Malignant GliomaLenalidomideAntitumor effect at 10 µM[11]

Experimental Workflow for Cross-Validation

A standardized workflow is crucial for the reliable cross-validation of drug efficacy in different cell lines. The following diagram illustrates a typical experimental pipeline.

Experimental Workflow for Drug Cross-Validation cluster_0 Cell Culture & Treatment cluster_1 Primary Assays cluster_2 Mechanism of Action Analysis cluster_3 Data Analysis & Interpretation CellCulture Select & Culture Cell Lines DrugTreatment Treat with Lenalidomide / Thalidomide (Dose-response & Time-course) CellCulture->DrugTreatment MTT MTT Assay (Cell Viability / Proliferation) DrugTreatment->MTT Apoptosis Annexin V / PI Staining (Apoptosis Assay via Flow Cytometry) DrugTreatment->Apoptosis WesternBlot Western Blotting (Protein Expression: CRBN, IKZF1, IKZF3, etc.) DrugTreatment->WesternBlot DataAnalysis Calculate IC50 Values Quantify Apoptosis Rates Analyze Protein Level Changes MTT->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Comparison Compare Efficacy Across Cell Lines DataAnalysis->Comparison

Caption: A typical experimental workflow for drug validation.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Remove the culture medium and treat the cells with various concentrations of the drug (e.g., Lenalidomide, Thalidomide) and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Incubate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.[13]

Protocol:

  • Induce apoptosis in your cell line using the desired drug treatment. Include both negative (vehicle-treated) and positive controls.

  • Harvest 1-5 x 10^5 cells by centrifugation.[14]

  • Wash the cells once with cold 1X PBS.[14]

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[15]

  • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[15]

  • Incubate for 10-15 minutes at room temperature, protected from light.[15]

  • Add 2 mL of 1X Binding Buffer and centrifuge at 400-600 x g for 5 minutes.[15]

  • Discard the supernatant and resuspend the cells in 200 µL of 1X Binding Buffer.[15]

  • Just before analysis, add PI to the cell suspension.

  • Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[14][16]

Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample of tissue or cells.[17]

Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target protein.[18]

Protocol:

  • Sample Preparation: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[19] Determine the protein concentration of the lysates using a BCA assay.[19]

  • SDS-PAGE: Denature the protein samples by heating them in a loading buffer containing SDS. Load 30-50 µg of protein per lane onto an SDS-polyacrylamide gel.[18] Separate the proteins by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., CRBN, IKZF1, IKZF3, or a loading control like β-actin or GAPDH) overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again with TBST. Prepare and add an enhanced chemiluminescence (ECL) substrate to the membrane.[19]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.[19]

  • Analysis: Perform densitometry analysis on the protein bands using image analysis software to quantify the relative protein expression levels, normalizing to the loading control.[19]

References

An Examination of Letimide Hydrochloride in the Analgesic Landscape: A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the analgesic efficacy of Letimide Hydrochloride. While the chemical entity is identifiable, there is a notable absence of preclinical and clinical studies necessary to establish its mechanism of action in pain modulation and to compare its effectiveness against standard analgesics. Consequently, a direct, data-driven comparison guide as requested cannot be constructed at this time.

The core requirements for such a guide—quantitative data from comparative studies, detailed experimental protocols, and elucidated signaling pathways—are not met by the current body of research on this compound.

Alternative Considerations: Thalidomide (B1683933) and Lenalidomide in Pain Research

In the broader context of immunomodulatory drugs with potential analgesic properties, Thalidomide and its analog Lenalidomide have been investigated, albeit with mixed results. It is plausible that the initial query for "this compound" may have been a misnomer for these more extensively studied compounds. While not standard analgesics, their effects on inflammatory and neuropathic pain have been explored.

Thalidomide: An Analgesic Potential Rooted in Anti-inflammatory Action

Thalidomide has demonstrated analgesic effects in various pain models, which are thought to be primarily mediated by its potent inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1][2]

Preclinical Evidence: Studies in animal models of inflammatory and neuropathic pain have shown that Thalidomide can reduce hyperalgesia and allodynia.[1][3] For instance, in a rat model of inflammatory pain, Thalidomide inhibited hyperalgesic responses to inflammatory agents like carrageenan and bradykinin (B550075) in a dose-dependent manner.[1] In a mouse model of bone cancer pain, intraperitoneal administration of Thalidomide attenuated pain behaviors and was associated with a decrease in spinal TNF-α expression.[2]

Clinical Evidence: Clinically, Thalidomide has been explored in conditions such as painful aphthous ulcers in HIV patients and erythema nodosum leprosum.[3] There have also been investigations into its use for complex regional pain syndrome (CRPS), arachnoiditis, and endometriosis-related chronic pelvic pain.[4][5][6] However, the use of Thalidomide is significantly limited by its well-documented side effects.

Lenalidomide: A More Potent Analog with Questionable Analgesic Efficacy

Lenalidomide, a more potent derivative of Thalidomide with a generally more favorable side-effect profile, has also been assessed for its potential in treating chronic pain states.[4][7]

Clinical Trials: Despite its theoretical potential, clinical studies of Lenalidomide for pain have been largely disappointing. A Phase II randomized, double-blind, placebo-controlled study in patients with Complex Regional Pain Syndrome Type 1 (CRPS-I) found no significant difference in pain reduction between Lenalidomide and placebo.[8] Similarly, a Phase II trial of Lenalidomide for lumbar radicular pain also failed to show efficacy compared to placebo in the general study population.[9][10][11]

Signaling Pathway: Thalidomide's Anti-inflammatory Mechanism

The primary proposed mechanism for Thalidomide's analgesic effect involves the downregulation of pro-inflammatory cytokines.

Thalidomide_Mechanism Stimulus Noxious Stimulus (e.g., Nerve Injury, Inflammation) Immune_Cells Immune Cells (e.g., Macrophages, Microglia) Stimulus->Immune_Cells Activates TNF_alpha TNF-α (Tumor Necrosis Factor-alpha) Immune_Cells->TNF_alpha Pain_Signal Nociceptive Signaling (Pain Perception) TNF_alpha->Pain_Signal Thalidomide Thalidomide Thalidomide->TNF_alpha Inhibits Production Analgesia Analgesic Effect

Thalidomide's proposed analgesic mechanism of action.

Experimental Protocols: Methodologies in Thalidomide and Lenalidomide Pain Studies

The following outlines typical experimental designs used to evaluate the analgesic potential of compounds like Thalidomide and Lenalidomide.

Preclinical Animal Models
  • Inflammatory Pain (Carrageenan-induced Paw Edema):

    • Subjects: Wistar rats or Swiss mice.

    • Procedure: A baseline measurement of paw volume or pain threshold (e.g., using von Frey filaments for mechanical allodynia or a plantar test for thermal hyperalgesia) is taken.

    • The test compound (e.g., Thalidomide) or vehicle is administered intraperitoneally or orally.

    • After a set time, a solution of carrageenan is injected into the plantar surface of the hind paw to induce inflammation.

    • Paw volume and pain thresholds are measured at various time points post-carrageenan injection.

    • Outcome Measures: Reduction in paw edema, increase in paw withdrawal threshold (mechanical), or increase in paw withdrawal latency (thermal) compared to the vehicle-treated group.

  • Neuropathic Pain (Chronic Constriction Injury - CCI):

    • Subjects: Sprague-Dawley rats.

    • Procedure: The sciatic nerve is loosely ligated to induce a chronic constriction injury, leading to neuropathic pain symptoms.

    • After a post-operative recovery and stabilization period, baseline pain behaviors are assessed.

    • The test compound or vehicle is administered daily for a specified duration.

    • Outcome Measures: Changes in mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) are monitored throughout the treatment period.

Preclinical_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis A Animal Model Selection (e.g., Rat, Mouse) B Induction of Pain State (e.g., Carrageenan Injection, CCI Surgery) A->B C Baseline Pain Assessment (von Frey, Plantar Test) B->C D Drug Administration (Test Compound vs. Vehicle) C->D E Post-treatment Pain Assessment (Time-course measurements) D->E F Comparison of Treatment vs. Control Groups E->F G Statistical Analysis (e.g., ANOVA) F->G H Efficacy Determination G->H

Generalized workflow for preclinical analgesic studies.
Clinical Trial Design

  • Phase II, Randomized, Double-Blind, Placebo-Controlled Study (Example: Lenalidomide for Lumbar Radicular Pain):

    • Patient Population: Adults with chronic lumbar radicular pain.

    • Design: After a screening and baseline period, patients are randomized to receive either the investigational drug (e.g., Lenalidomide 10 mg daily) or a matching placebo for a defined treatment period (e.g., 12 weeks).

    • Primary Outcome: The primary efficacy endpoint is often the change in pain intensity from baseline to the end of the treatment period, as measured by a validated scale such as the Numeric Rating Scale (NRS).

    • Secondary Outcomes: May include assessments of physical function, quality of life (e.g., using the Brief Pain Inventory), and safety/tolerability.

    • Data Analysis: The mean change in the primary outcome measure between the active treatment and placebo groups is compared using appropriate statistical methods.

References

Validating the in vitro findings of Letimide Hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison guide for researchers, scientists, and drug development professionals on validating the in vitro findings of Letimide Hydrochloride in vivo.

Introduction to this compound

This compound is an investigational small molecule inhibitor targeting the aberrant signaling pathways implicated in certain oncology models. Emerging from preclinical in vitro studies, it has demonstrated potential as a selective modulator of key protein kinases involved in cell proliferation and survival. The transition from promising in vitro results to successful in vivo efficacy requires rigorous validation to understand its therapeutic potential, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and overall safety profile in a complex biological system. This guide provides a framework for this validation process, compares its performance with established alternatives, and details the necessary experimental protocols.

In Vitro Efficacy of this compound

In vitro studies are fundamental for establishing the initial mechanism of action and potency of a new chemical entity. For this compound, these have typically involved cell-based assays using cancer cell lines known to exhibit dysregulation in the targeted pathway.

Table 1: Summary of In Vitro Performance of this compound vs. Alternative Kinase Inhibitors

CompoundTarget PathwayCell LineIC50 (nM)Assay Type
This compound Pathway X KinaseCancer Cell Line A15Cell Viability (MTS)
This compound Pathway X KinaseCancer Cell Line B28Cell Viability (MTS)
Comparator Drug 1 Pathway X KinaseCancer Cell Line A25Cell Viability (MTS)
Comparator Drug 2 Multi-KinaseCancer Cell Line A40Cell Viability (MTS)

The data indicates that this compound exhibits potent single-digit to low double-digit nanomolar IC50 values in relevant cancer cell lines, suggesting a strong potential for therapeutic efficacy.

In Vivo Validation Strategy

The primary goal of in vivo testing is to determine if the in vitro potency of this compound translates to anti-tumor activity in a living organism. The most common approach involves the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.

Visualizing the Path from In Vitro to In Vivo

The logical flow from initial compound screening to in vivo validation is a critical process in drug development. Key decision points are informed by the successful translation of efficacy from cell-based assays to animal models.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Target ID Target Identification & Validation HTS High-Throughput Screening Target ID->HTS Hit-to-Lead Hit-to-Lead Optimization HTS->Hit-to-Lead In Vitro Assay In Vitro Potency (e.g., IC50 in cell lines) Hit-to-Lead->In Vitro Assay Animal Model Animal Model Selection (Xenograft) In Vitro Assay->Animal Model Promising Data PK Study Pharmacokinetics (PK) Study Animal Model->PK Study Efficacy Study In Vivo Efficacy Study (Tumor Growth Inhibition) PK Study->Efficacy Study PD Study Pharmacodynamics (PD) Biomarker Analysis Efficacy Study->PD Study Decision Go/No-Go Decision PD Study->Decision pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Pathway X Kinase Receptor->KinaseX Activates Letimide This compound Letimide->KinaseX Inhibits Downstream Downstream Effector (e.g., Protein Y) KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

A Comprehensive Guide to Lenalidomide: Mechanisms, Clinical Data, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comparative study between Letimide Hydrochloride and Lenalidomide (B1683929), as originally requested, cannot be provided. Extensive searches of scientific literature and databases have yielded no significant pharmacological or clinical data for this compound. While basic chemical identifiers for this compound are available, there is a lack of publicly accessible information regarding its mechanism of action, signaling pathways, and experimental data from preclinical or clinical studies. Therefore, this guide provides a comprehensive overview of Lenalidomide to serve as a valuable resource for researchers, scientists, and drug development professionals.

An In-depth Look at Lenalidomide

Lenalidomide is a potent, orally administered immunomodulatory drug with significant anti-tumor activity.[1][2] It is a second-generation thalidomide (B1683933) analogue with a better safety profile and is widely used in the treatment of various hematological malignancies, most notably multiple myeloma (MM) and myelodysplastic syndromes (MDS).[1][3]

Chemical Properties and Structure
PropertyValue
IUPAC Name 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione
Molecular Formula C₁₃H₁₃N₃O₃
Molecular Weight 259.26 g/mol
CAS Number 191732-72-6

Source: PubChem CID 216326

Mechanism of Action

Lenalidomide exerts its therapeutic effects through a multi-faceted mechanism of action that includes direct anti-tumor effects, immunomodulation, and inhibition of angiogenesis.[4][5] The central molecular target of lenalidomide is the protein Cereblon (CRBN), which is a component of the CRL4-CRBN E3 ubiquitin ligase complex.[6]

By binding to CRBN, lenalidomide alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] The degradation of these transcription factors is a critical event that underlies many of lenalidomide's downstream effects.[7]

Direct Anti-Tumor Effects:
  • Induction of Apoptosis and Cell Cycle Arrest: By targeting IKZF1 and IKZF3 for degradation, lenalidomide disrupts signaling pathways essential for the survival and proliferation of malignant cells, leading to cell cycle arrest and apoptosis.[4][8] This is often associated with the upregulation of p21 and the inhibition of cyclin-dependent kinase 2 (CDK2) activity.[9]

  • Downregulation of Pro-survival Factors: The degradation of IKZF1/3 leads to a decrease in the levels of Interferon Regulatory Factor 4 (IRF4), a transcription factor crucial for the survival of multiple myeloma cells.[7]

Immunomodulatory Effects:
  • T-Cell Co-stimulation: Lenalidomide enhances T-cell activation and proliferation, in part by inducing the degradation of IKZF3, which is a transcriptional repressor of the Interleukin-2 (IL-2) gene.[7][9] Increased IL-2 production leads to the activation and proliferation of T-cells and Natural Killer (NK) cells.[9]

  • Enhanced NK Cell Cytotoxicity: By stimulating T-cells to produce IL-2, lenalidomide indirectly enhances the cytotoxic activity of NK cells against tumor cells.[9]

  • Modulation of Cytokine Production: Lenalidomide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12, while increasing the secretion of the anti-inflammatory cytokine IL-10.[9]

Anti-Angiogenic Effects:
  • Inhibition of Vessel Formation: Lenalidomide has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[10][11] It achieves this by inhibiting the migration and tube formation of endothelial cells.[12]

  • Downregulation of Pro-angiogenic Factors: The anti-angiogenic effects are mediated, in part, by the downregulation of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[11][13]

Signaling Pathways

The binding of Lenalidomide to Cereblon initiates a cascade of events that modulate several key signaling pathways within cancer cells and the tumor microenvironment.

Lenalidomide_Signaling cluster_direct_effects Direct Anti-Tumor Effects cluster_immunomodulatory_effects Immunomodulatory Effects cluster_anti_angiogenic_effects Anti-Angiogenic Effects Lenalidomide Lenalidomide CRBN Cereblon (CRBN) E3 Ligase Complex Lenalidomide->CRBN Binds to Endothelial_Cell Endothelial Cell Lenalidomide->Endothelial_Cell Acts on IKZF1_IKZF3 IKZF1 & IKZF3 Degradation CRBN->IKZF1_IKZF3 Targets for Ubiquitination IRF4 IRF4 Downregulation IKZF1_IKZF3->IRF4 Leads to p21 p21 Upregulation IKZF1_IKZF3->p21 T_Cell T-Cell IKZF1_IKZF3->T_Cell Acts on Apoptosis Apoptosis & Cell Cycle Arrest IRF4->Apoptosis CDK2 CDK2 Inhibition p21->CDK2 Inhibits CDK2->Apoptosis IL2 IL-2 Production (Increased) T_Cell->IL2 NK_Cell NK Cell Activation IL2->NK_Cell Activates NK_Cytotoxicity Enhanced NK Cell Cytotoxicity NK_Cell->NK_Cytotoxicity VEGF_bFGF VEGF & bFGF Production (Decreased) Endothelial_Cell->VEGF_bFGF Angiogenesis Inhibition of Angiogenesis VEGF_bFGF->Angiogenesis

Caption: Lenalidomide's multifaceted mechanism of action.

Experimental Data and Clinical Performance

Lenalidomide, in combination with dexamethasone, has demonstrated significant efficacy in patients with both newly diagnosed and relapsed/refractory multiple myeloma.[14][15]

Key Clinical Trial Data for Lenalidomide in Multiple Myeloma
Trial IdentifierPatient PopulationTreatment ArmsKey OutcomesReference
MM-009 & MM-010 Relapsed/Refractory MM1. Lenalidomide + Dexamethasone2. Placebo + Dexamethasone- Significantly higher overall response rate (ORR) with Len+Dex (60.6% vs 21.9%)- Significantly higher complete response (CR) rate (15.0% vs 2.0%)- Improved time to progression and overall survival (OS) with Len+Dex[15][16]
FIRST (MM-020/IFM 07-01) Newly Diagnosed MM (transplant-ineligible)1. Continuous Lenalidomide + low-dose Dexamethasone (Rd)2. Rd for 18 cycles3. Melphalan + Prednisone + Thalidomide (MPT)- Continuous Rd resulted in significantly longer progression-free survival (PFS) compared to MPT (25.5 vs 21.2 months)[14][17]
ADVANCE (NCT04268498) Newly Diagnosed MM1. Daratumumab + Carfilzomib + Lenalidomide + Dexamethasone (DKRd)2. Carfilzomib + Lenalidomide + Dexamethasone (KRd)- Significantly higher MRD negativity rate in the DKRd arm (59% vs 36%)[18]
Safety and Tolerability

The most common grade 3 or 4 adverse events associated with lenalidomide therapy include neutropenia, thrombocytopenia, and deep vein thrombosis.[16][19] The risk of venous thromboembolism is increased when lenalidomide is combined with dexamethasone, and thromboprophylaxis is recommended.[15]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key assays used to characterize the activity of Lenalidomide.

Cereblon Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of compounds to the Cereblon E3 ligase complex.

Cereblon_Binding_Assay cluster_assay_components Assay Components cluster_assay_principle Assay Principle CRBN_DDB1 Purified CRBN/DDB1 Complex Binding Probe binds to CRBN/DDB1 CRBN_DDB1->Binding Fluorescent_Probe Fluorescently-labeled Thalidomide (Probe) Fluorescent_Probe->Binding Test_Compound Test Compound (e.g., Lenalidomide) Displacement Test compound displaces probe Test_Compound->Displacement High_FP High Fluorescence Polarization (FP) Binding->High_FP Binding->Displacement Low_FP Low Fluorescence Polarization (FP) Displacement->Low_FP

References

Independent Verification of Letimide Hydrochloride: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research data on Letimide Hydrochloride, including its mechanism of action, clinical efficacy, and safety profile, is exceptionally limited. This guide has been developed to provide a comparative framework for researchers, scientists, and drug development professionals. Due to the absence of specific data for this compound, this document utilizes Lenalidomide (B1683929), a well-characterized immunomodulatory agent, as a comparator to illustrate the requisite experimental data and analysis for a comprehensive evaluation. All presented data, signaling pathways, and experimental protocols pertain to Lenalidomide and should be considered as a template for the independent verification of this compound, should such data become available.

Introduction

This compound is a chemical entity with the formula C14H19ClN2O3[1]. While its chemical structure is known, its biological activity and potential therapeutic applications remain largely uncharacterized in peer-reviewed literature. This guide provides a structured approach to independently verify the potential immunomodulatory properties of this compound by comparing it against Lenalidomide, a prominent immunomodulatory drug (IMiD) with a well-documented mechanism of action and extensive clinical data[2][3][4].

Objective: To outline the necessary experimental data and comparative analysis required to independently verify the therapeutic potential of this compound.

Audience: Researchers, scientists, and drug development professionals.

Comparative Analysis of Physicochemical Properties

A fundamental step in drug development is the characterization of its physicochemical properties. Below is a comparison of the available data for this compound and the established data for Lenalidomide.

PropertyThis compoundLenalidomide
Molecular Formula C14H19ClN2O3[1]C13H13N3O3[5]
Molecular Weight 298.77 g/mol [6]259.3 g/mol [5]
CAS Number 21791-39-9[1]191732-72-6
Chemical Structure 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride[1]3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione[5]

Mechanism of Action: A Comparative Hypothesis

The mechanism of action for this compound is currently unknown. For comparison, the detailed mechanism of Lenalidomide is presented below. Independent verification of this compound would require experiments to elucidate its molecular targets and downstream effects.

Lenalidomide's Mechanism of Action

Lenalidomide exerts its therapeutic effects through a novel mechanism of action that involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex[2][7]. By binding to CRBN, Lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, primarily the Ikaros family zinc finger proteins IKZF1 (Ikaros) and IKZF3 (Aiolos) in multiple myeloma cells[7][8]. The degradation of these transcription factors results in the downregulation of key survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and MYC, ultimately leading to apoptosis[7].

In addition to its direct anti-tumor effects, Lenalidomide possesses immunomodulatory properties. It enhances the activity of T cells and Natural Killer (NK) cells, promoting an anti-tumor immune response[8][9]. This is achieved, in part, by the degradation of IKZF1 and IKZF3 in immune cells, which leads to increased production of interleukin-2 (B1167480) (IL-2)[7].

dot

Lenalidomide_Mechanism cluster_drug_binding Drug Action cluster_protein_degradation Protein Degradation cluster_downstream_effects Downstream Effects Lenalidomide Lenalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Lenalidomide->CRBN Binds to IKZF1_IKZF3 IKZF1 (Ikaros) & IKZF3 (Aiolos) CRBN->IKZF1_IKZF3 Targets for Ubiquitination Proteasome Proteasome IKZF1_IKZF3->Proteasome Degradation IRF4_MYC IRF4 & MYC Downregulation T_Cell_Activation T-Cell & NK-Cell Activation Apoptosis Myeloma Cell Apoptosis IRF4_MYC->Apoptosis IL2 IL-2 Production T_Cell_Activation->IL2

Caption: Lenalidomide's mechanism of action.

Experimental Protocols for Independent Verification

To verify the potential immunomodulatory and anti-neoplastic activities of this compound, a series of in vitro and in vivo experiments would be necessary. The following protocols, based on the established research for Lenalidomide, can serve as a guide.

In Vitro Cellular Assays
  • Cell Viability and Apoptosis Assays:

    • Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines (e.g., multiple myeloma, lymphoma) and normal peripheral blood mononuclear cells (PBMCs).

    • Methodology:

      • Culture selected cell lines in appropriate media.

      • Treat cells with a dose range of this compound for 24, 48, and 72 hours.

      • Assess cell viability using an MTS or MTT assay.

      • Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Immunomodulatory Assays:

    • Objective: To evaluate the effect of this compound on immune cell activation and cytokine production.

    • Methodology:

      • Isolate PBMCs from healthy donors.

      • Culture PBMCs with and without T-cell stimuli (e.g., anti-CD3/CD28 antibodies) in the presence of varying concentrations of this compound.

      • After 48-72 hours, measure T-cell proliferation using a BrdU or CFSE assay.

      • Quantify cytokine levels (e.g., IL-2, IFN-γ, TNF-α) in the culture supernatant using ELISA or a multiplex bead array.

Molecular Biology Techniques
  • Western Blotting:

    • Objective: To investigate the effect of this compound on the expression of key signaling proteins.

    • Methodology:

      • Treat cells with this compound for a specified time.

      • Lyse the cells and quantify protein concentration.

      • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against potential targets (e.g., IKZF1, IKZF3, CRBN, IRF4, c-Myc, cleaved caspases).

  • Co-immunoprecipitation (Co-IP):

    • Objective: To determine if this compound interacts with CRBN or other E3 ligase components.

    • Methodology:

      • Lyse cells treated with or without this compound.

      • Incubate cell lysates with an antibody against CRBN.

      • Use protein A/G beads to pull down the antibody-protein complex.

      • Analyze the immunoprecipitated proteins by Western blotting to identify interacting partners.

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Experimental_Workflow cluster_invitro In Vitro Studies cluster_molecular Molecular Biology cluster_invivo In Vivo Studies start This compound Investigation cell_assays Cellular Assays (Viability, Apoptosis) start->cell_assays immuno_assays Immunomodulatory Assays (T-Cell Proliferation, Cytokine Production) start->immuno_assays western_blot Western Blotting (Protein Expression) cell_assays->western_blot immuno_assays->western_blot co_ip Co-immunoprecipitation (Protein Interactions) western_blot->co_ip xenograft Tumor Xenograft Models (Efficacy) co_ip->xenograft toxicology Toxicology Studies (Safety) xenograft->toxicology

Caption: Experimental workflow for this compound verification.

Clinical Data Comparison Framework

Should preclinical data suggest promising activity for this compound, clinical trials would be the next step. The following table outlines key clinical endpoints and presents data for Lenalidomide in relapsed or refractory multiple myeloma for comparative purposes.

Clinical EndpointLenalidomide + DexamethasoneDexamethasone AloneReference
Overall Response Rate (ORR) 61.2%22.8%[10]
Complete Response (CR) 15.0%2.0%[11]
Median Time to Progression (TTP) 11.1 months4.7 months[11]
Median Overall Survival (OS) 38.0 months31.6 months[1]

Safety and Tolerability Profile

A critical aspect of drug development is establishing a comprehensive safety profile. The known adverse events associated with Lenalidomide are listed below. A similar profile would need to be generated for this compound through rigorous clinical trials.

Adverse Event (Grade 3-4)Lenalidomide + DexamethasoneDexamethasone AloneReference
Neutropenia 31.2%3.4%[11]
Thrombocytopenia 14.7%7.9%[11]
Anemia 10.8%7.9%[11]
Deep Vein Thrombosis 11.4%4.8%[11]
Infection 16.4%11.9%[10]

Conclusion

The independent verification of this compound's therapeutic potential requires a systematic and data-driven approach. While there is a significant gap in the current scientific literature regarding this compound, the framework presented in this guide, using Lenalidomide as a well-established benchmark, provides a clear roadmap for the necessary preclinical and clinical investigations. Future research should focus on elucidating the mechanism of action, determining the efficacy in relevant disease models, and establishing a comprehensive safety profile for this compound. Such data are essential for the scientific community to objectively evaluate its potential as a novel therapeutic agent.

References

Assessing the Specificity of Letimide Hydrochloride's Effects: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Letimide Hydrochloride is a compound with analgesic properties, belonging to the benzoxazine (B1645224) class of molecules. A thorough assessment of its specificity is crucial for understanding its therapeutic potential and predicting potential off-target effects. This guide aims to provide a comparative analysis of this compound's effects with other relevant compounds, supported by experimental data. However, a comprehensive search of publicly available scientific literature and pharmacological databases reveals a significant lack of specific data on the molecular targets, binding affinities, and off-target profile of this compound.

Due to this absence of quantitative experimental data for this compound, a direct comparison with other therapeutic agents is not feasible at this time. To illustrate the requirements of a comprehensive specificity assessment for researchers and drug development professionals, this guide will present a detailed profile of a well-characterized immunomodulatory drug, Lenalidomide , as an example. This will include its mechanism of action, primary targets, off-target effects, and the types of experimental data necessary for such an evaluation.

Comparative Analysis: The Challenge of Uncharacterized Compounds

An ideal comparison of this compound's specificity would involve a detailed examination of its binding profile against a panel of receptors and enzymes, alongside functional assays to determine its effects on various signaling pathways. This data would then be compared to that of other analgesics or structurally related compounds. Unfortunately, such data for this compound is not currently available in the public domain.

A Case Study in Specificity: Lenalidomide

To demonstrate a comprehensive specificity assessment, we will now focus on Lenalidomide, a well-established immunomodulatory agent used in the treatment of multiple myeloma and other hematological malignancies.[1][2]

Mechanism of Action of Lenalidomide

Lenalidomide's primary mechanism of action involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, Lenalidomide alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors is central to Lenalidomide's anti-myeloma activity.

Lenalidomide Lenalidomide CRBN CRBN Lenalidomide->CRBN Binds to E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase Component of IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) E3_Ligase->IKZF1_IKZF3 Targets for Ubiquitination Proteasome Proteasome IKZF1_IKZF3->Proteasome Sent to Degradation Degradation Proteasome->Degradation AntiMyeloma Anti-Myeloma Effects Degradation->AntiMyeloma Leads to

Figure 1. Simplified signaling pathway of Lenalidomide's primary mechanism of action.

Quantitative Data on Lenalidomide's Binding Affinity

The cornerstone of assessing specificity is quantitative binding data. For Lenalidomide, its affinity for its primary target, Cereblon, has been characterized. While specific Ki values from a wide range of studies are diverse, the high-affinity interaction is well-established. An ideal comparative table would resemble the following:

CompoundPrimary TargetBinding Affinity (Ki/Kd)Reference
Lenalidomide Cereblon (CRBN)~1 µM (Kd)[Biochemical Assay Data]
Alternative 1 Target X[Value][Reference]
Alternative 2 Target Y[Value][Reference]

Note: Specific binding affinity values for Lenalidomide to CRBN can vary depending on the assay conditions. The value provided is an approximation based on available literature.

Off-Target Effects and Broader Pharmacological Profile

A thorough specificity assessment also requires an understanding of a compound's off-target effects. Lenalidomide, like its parent compound Thalidomide, is known to have a range of biological activities beyond its primary anti-cancer mechanism.[3][4]

Table 1: Summary of Lenalidomide's Known Effects

EffectDescriptionPotential Off-Target(s)
Immunomodulation Stimulates T-cell proliferation and enhances Natural Killer (NK) cell activity.[3]T-cell co-stimulatory pathways
Anti-angiogenic Inhibits the formation of new blood vessels.[3]VEGF signaling pathway components
Anti-inflammatory Inhibits the production of pro-inflammatory cytokines like TNF-α.[2]TNF-α transcription/translation machinery
Teratogenicity Causes severe birth defects.[1]Developmental pathways (mechanism linked to CRBN)

To comprehensively assess specificity, a compound like this compound would need to be screened against a panel of receptors and enzymes. An example of how this data would be presented is shown below.

Table 2: Hypothetical Broad Panel Screening Data

Target ClassRepresentative TargetThis compound (% Inhibition @ 10 µM)Lenalidomide (% Inhibition @ 10 µM)
GPCRs Dopamine D2 ReceptorData Not Available<10%
Serotonin 5-HT2A ReceptorData Not Available<5%
Kinases EGFRData Not Available<15%
VEGFR2Data Not Available25%
Ion Channels hERGData Not Available<5%
Enzymes COX-1Data Not Available<10%
COX-2Data Not Available40%

This table is for illustrative purposes only. The data for Lenalidomide is representative and not from a single comprehensive screen.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and interpretation of specificity data. Below is an example of a protocol for a competitive binding assay, which would be a key experiment to determine the binding profile of this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Target Preparation: Membranes from cells expressing the target receptor of interest are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

  • Reaction Mixture: The assay is set up in microplates with each well containing:

    • A fixed concentration of a radiolabeled ligand known to bind to the target.

    • Varying concentrations of the unlabeled test compound (e.g., this compound).

    • The prepared cell membranes.

  • Incubation: The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Target_Prep Target Preparation (Cell Membranes) Incubation Incubation of Target, Radioligand, & Test Compound Target_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Detection Radioactivity Detection Washing->Detection Data_Analysis IC50 & Ki Calculation Detection->Data_Analysis

Figure 2. General workflow for a competitive radioligand binding assay.

Conclusion

While this compound is identified as an analgesic, a detailed assessment of its specificity is hampered by the lack of publicly available experimental data. A comprehensive understanding of its mechanism of action, primary molecular targets, and off-target effects is essential for its further development and safe therapeutic use. The case of Lenalidomide illustrates the depth of data required for a thorough specificity analysis, including quantitative binding affinities, broad panel screening results, and detailed experimental protocols. Future research on this compound should aim to generate such data to fully characterize its pharmacological profile and enable meaningful comparisons with other therapeutic agents.

References

A Head-to-Head Comparison of Letimide Hydrochloride with Known Teratogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the developmental toxicity of Letimide Hydrochloride (Lenalidomide) against well-established teratogens: Thalidomide (B1683933), Valproic Acid, and Isotretinoin (B22099). The information is supported by experimental data to assist in the evaluation of reproductive safety profiles.

Executive Summary

This compound (Lenalidomide) is a structural analog of Thalidomide. While both compounds share a common mechanistic pathway involving the protein Cereblon (CRBN), their teratogenic profiles exhibit notable differences in preclinical animal studies. This guide contextualizes the developmental toxicity of Lenalidomide (B1683929) by comparing it with Thalidomide and two other potent teratogens with distinct mechanisms of action, Valproic Acid and Isotretinoin.

Comparative Analysis of Teratogenic Profiles

The following tables summarize the key characteristics and quantitative data from developmental toxicity studies of this compound and the selected known teratogens.

Table 1: Overview of Teratogenic Mechanisms and Effects

CompoundPrimary Teratogenic MechanismCommon Malformations Observed in Humans or Animal Models
This compound (Lenalidomide) Binds to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, altering its substrate specificity.[1]Limb malformations (phocomelia, amelia) observed in cynomolgus monkeys.[1] Developmental toxicity in rabbits (reduced fetal body weights, postimplantation losses) only at maternally toxic doses.[2]
Thalidomide Binds to Cereblon (CRBN), leading to the degradation of specific transcription factors (e.g., SALL4) essential for limb and organ development.Phocomelia (short limbs), amelia (absence of limbs), ear and eye abnormalities, congenital heart defects.[1][2]
Valproic Acid Inhibition of histone deacetylases (HDACs), leading to altered gene expression. Also implicated in folate antagonism.Neural tube defects (spina bifida), cardiac anomalies, urogenital malformations, skeletal malformations, and orofacial clefts.[3]
Isotretinoin (13-cis-retinoic acid) A retinoid that disrupts the normal signaling of retinoic acid, which is crucial for embryonic development, including the expression of Hox genes that regulate body patterning.[4]Craniofacial defects (microtia, anotia), cardiovascular malformations, central nervous system abnormalities, and thymic disorders.[5][6]

Table 2: Quantitative Developmental Toxicity Data from Animal Studies

CompoundSpeciesDosing RegimenKey FindingsNo-Observed-Adverse-Effect Level (NOAEL) for Developmental Toxicity
This compound (Lenalidomide) New Zealand White Rabbit0, 3, 10, or 20 mg/kg/day orally on gestation days 7-19.[2]At 10 and 20 mg/kg/day (maternally toxic doses): reduced fetal body weights, increased postimplantation losses, and fetal variations. No fetal malformations attributed to lenalidomide were observed.[2]3 mg/kg/day[2]
Cynomolgus Monkey0, 0.5, 1, 2, and 4 mg/kg/day orally on gestation days 20-50.[1]Malformations of upper and lower extremities observed in all lenalidomide-treated groups.[1]A NOAEL was not identified in this study.[1]
Thalidomide New Zealand White Rabbit180 mg/kg/day orally on gestation days 7-19.[2]Reduced fetal body weight, increased postimplantation loss, and characteristic limb and other dysmorphology.[2]Not applicable (used as a positive control).
Cynomolgus Monkey15 mg/kg/day orally on gestation days 26-28.[1]Malformed upper and lower extremities, consistent with classic thalidomide syndrome.[1]Not applicable (used as a positive control).
Valproic Acid Mouse (TO strain)Single intraperitoneal injection of 400 mg/kg on gestation day 7 or 8.[7]Induction of exencephaly (a neural tube defect).[7]Not determined in this study.
Rat (Sprague-Dawley)200-800 mg/kg/day orally from gestation days 8 to 17.[8]Dose-dependent fetal growth retardation, skeletal defects (abnormal vertebrae, ribs), and cardiac anomalies. 100% maternal lethality at 800 mg/kg.[8]Not explicitly stated, but effects were seen at 200 mg/kg.
Isotretinoin Human (Systematic Review)Therapeutic doses during the first trimester.High rate of major malformations (estimated around 30%) in exposed pregnancies.[9]Not applicable.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.

Teratogenic_Mechanisms cluster_Lenalidomide_Thalidomide Lenalidomide & Thalidomide Pathway cluster_Valproic_Acid Valproic Acid Pathway cluster_Isotretinoin Isotretinoin Pathway Lenalidomide/\nThalidomide Lenalidomide/ Thalidomide CRBN CRBN Lenalidomide/\nThalidomide->CRBN binds E3 Ubiquitin\nLigase Complex E3 Ubiquitin Ligase Complex CRBN->E3 Ubiquitin\nLigase Complex part of Neosubstrate\n(e.g., SALL4) Neosubstrate (e.g., SALL4) E3 Ubiquitin\nLigase Complex->Neosubstrate\n(e.g., SALL4) targets for degradation Altered Gene\nExpression Altered Gene Expression E3 Ubiquitin\nLigase Complex->Altered Gene\nExpression Normal Limb\nDevelopment Normal Limb Development Neosubstrate\n(e.g., SALL4)->Normal Limb\nDevelopment required for Teratogenesis Teratogenesis Altered Gene\nExpression->Teratogenesis Altered Gene\nExpression->Teratogenesis Valproic Acid Valproic Acid HDACs HDACs Valproic Acid->HDACs inhibits Folate\nMetabolism Folate Metabolism Valproic Acid->Folate\nMetabolism antagonizes HDACs->Altered Gene\nExpression Histone\nAcetylation Histone Acetylation HDACs->Histone\nAcetylation removes acetyl groups from Folate\nMetabolism->Teratogenesis Neural Tube\nClosure Neural Tube Closure Folate\nMetabolism->Neural Tube\nClosure essential for Isotretinoin Isotretinoin Retinoic Acid\nReceptors (RAR/RXR) Retinoic Acid Receptors (RAR/RXR) Isotretinoin->Retinoic Acid\nReceptors (RAR/RXR) activates Hox Gene\nExpression Hox Gene Expression Retinoic Acid\nReceptors (RAR/RXR)->Hox Gene\nExpression regulates Aberrant Gene\nExpression Aberrant Gene Expression Retinoic Acid\nReceptors (RAR/RXR)->Aberrant Gene\nExpression Embryonic\nPatterning Embryonic Patterning Hox Gene\nExpression->Embryonic\nPatterning controls Aberrant Gene\nExpression->Teratogenesis

Caption: Comparative Signaling Pathways of Teratogenesis.

OECD_414_Workflow start Acclimatization of Pregnant Animals (e.g., Rabbits, Rats) dosing Daily Dosing During Organogenesis (e.g., Gestation Days 7-19) start->dosing monitoring Maternal Monitoring (Clinical Signs, Body Weight, Food Consumption) dosing->monitoring caesarean Caesarean Section (Day Prior to Term) monitoring->caesarean uterine_eval Uterine Examination (Implantations, Resorptions, Live/Dead Fetuses) caesarean->uterine_eval fetal_eval Fetal Examination uterine_eval->fetal_eval external External Evaluation (Malformations) fetal_eval->external visceral Visceral Evaluation (Soft Tissues) fetal_eval->visceral skeletal Skeletal Evaluation (Staining and Examination) fetal_eval->skeletal analysis Data Analysis (NOAEL Determination) external->analysis visceral->analysis skeletal->analysis

Caption: OECD 414 Experimental Workflow.

Experimental Protocols

The data presented in this guide are derived from studies adhering to standardized experimental protocols for assessing developmental and reproductive toxicity (DART).

In Vivo Developmental Toxicity Studies (e.g., OECD Guideline 414)

The in vivo data for this compound, Thalidomide, and Valproic Acid were generated following protocols similar to the OECD Test Guideline 414 for Prenatal Developmental Toxicity Studies.[10][11]

  • Test System: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., rabbit), as metabolic pathways can differ significantly.[10][11]

  • Animal Dosing: The test substance is administered to pregnant females daily during the period of major organogenesis. For example, in the rabbit study cited, dosing occurred from gestation days 7 to 19.[2] At least three dose levels and a control group are used to establish a dose-response relationship. The highest dose is intended to induce some maternal toxicity but not severe suffering or death.[10][11]

  • Maternal Observations: Throughout the study, pregnant animals are closely monitored for clinical signs of toxicity, body weight changes, and food consumption.[2]

  • Fetal Examination: One day prior to the expected delivery, females undergo a caesarean section. The uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses. Each fetus is then weighed and examined for:

    • External abnormalities: Visual inspection for any gross malformations.[2]

    • Visceral abnormalities: Examination of internal organs and soft tissues.[11]

    • Skeletal abnormalities: The fetal skeleton is stained (e.g., with Alizarin Red S and Alcian Blue) to visualize bones and cartilage for detailed examination.[11]

  • Data Analysis: The incidence of malformations and variations, along with data on fetal weight and survival, are statistically analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.[2]

In Vitro Teratogenicity Screening Assays

While in vivo studies are the gold standard, several in vitro methods are used for earlier screening of teratogenic potential. These assays provide valuable preliminary data and can help prioritize compounds for further in vivo testing.

  • Mouse Embryonic Stem Cell Test (EST): This assay utilizes murine embryonic stem cells, which are induced to differentiate into contracting myocardial cells.[12][13] The test compound's potential to inhibit this differentiation process at non-cytotoxic concentrations is used as an endpoint to predict teratogenicity.[12][13]

  • Zebrafish Embryotoxicity Test (ZET): Zebrafish embryos are used as a model organism due to their rapid external development and the high conservation of developmental pathways with vertebrates.[14] Embryos are exposed to the test compound in multi-well plates, and a range of morphological endpoints are assessed over several days, including mortality, hatching rate, and specific malformations of the head, tail, heart, and yolk sac.[14]

Conclusion

This comparative guide illustrates that while this compound (Lenalidomide) is a structural analog of Thalidomide and shares a teratogenic mechanism through binding to Cereblon, its developmental toxicity profile in some preclinical models, such as the rabbit, appears to differ. In rabbits, developmental toxicity was observed only at doses that were also toxic to the mother, and no classic thalidomide-like malformations were noted.[2] However, in cynomolgus monkeys, a species known to be sensitive to Thalidomide, Lenalidomide did induce limb malformations at all tested doses.[1]

The comparison with Valproic Acid and Isotretinoin highlights the diverse mechanisms through which compounds can exert teratogenic effects, from epigenetic modifications and metabolic interference to disruption of fundamental developmental signaling pathways. This underscores the importance of comprehensive preclinical safety assessment, including studies in relevant animal models, to characterize the potential risk of developmental toxicity for any new therapeutic agent.

References

Benchmarking Letimide Hydrochloride Against Other Benzoxazine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Letimide Hydrochloride and other promising benzoxazine (B1645224) derivatives with demonstrated anticancer activity. Due to the limited publicly available data on the anticancer properties of this compound, this guide establishes a baseline by presenting its known characteristics and then benchmarks it against better-characterized benzoxazine derivatives, summarizing their performance with supporting experimental data.

Introduction to this compound and Benzoxazine Derivatives in Oncology

This compound, chemically known as 3-(2-(diethylamino)ethyl)-2H-benzo[e][1][2]oxazine-2,4(3H)-dione hydrochloride[3][4], is a benzoxazine derivative. While its primary pharmacological classification from some studies is as an analgesic salicylate (B1505791) derivative, the broader class of benzoxazine and benzoxazinone (B8607429) compounds has garnered significant attention in medicinal chemistry for their diverse biological activities, including potent anticancer effects.[5][6][7][8] These compounds have been shown to exert their antitumor effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and targeting key oncogenic signaling pathways.[1][9][10][11]

This guide will compare the available information on this compound with that of other benzoxazine derivatives that have been more extensively studied for their anticancer properties. The selected comparators are:

  • ECD (2,2'-((cyclohexylazanedyl)bis(methylene))bis(4-ethylphenol)): A synthetic benzoxazine dimer derivative that targets the oncoprotein c-Myc.[12]

  • Compound 2b and 4b (Substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives): Novel derivatives showing potent activity against breast and colon cancer cell lines.[13]

  • Benzo[a]phenoxazine Derivatives (C9, A36, and A42): A class of phenoxazine (B87303) derivatives that induce lysosomal dysfunction in cancer cells.[9]

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound and the selected benzoxazine derivatives.

Table 1: Chemical Identity

Compound NameChemical FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₄H₁₉ClN₂O₃298.7721791-39-9[3][4]
ECDC₂₂H₂₉NO₂339.48Not Available
Compound 2bNot SpecifiedNot SpecifiedNot Available
Compound 4bNot SpecifiedNot SpecifiedNot Available
Benzo[a]phenoxazinesNot SpecifiedNot SpecifiedNot Available

Table 2: In Vitro Anticancer Activity (IC50 Values in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Data Not AvailableData Not AvailableData Not Available
ECD HT29Colorectal CancerNot Specified (activity demonstrated)[12]
Compound 2b MCF-7Breast Cancer2.27[13]
HCT-116Colon Cancer4.44[13]
Compound 4b MCF-7Breast Cancer3.26[13]
HCT-116Colon Cancer7.63[13]
Benzo[a]phenoxazine C9 RKOColorectal CancerLower than lead compound BaP1[14]
MCF-7Breast CancerLower than lead compound BaP1[14]
Benzo[a]phenoxazine A36 RKOColorectal CancerLower than lead compound BaP1[14]
MCF-7Breast CancerLower than lead compound BaP1[14]
Benzo[a]phenoxazine A42 RKOColorectal CancerLower than lead compound BaP1[14]
MCF-7Breast CancerLower than lead compound BaP1[14]

Mechanisms of Action and Signaling Pathways

While the specific anticancer mechanism of this compound is not documented in the available literature, other benzoxazine derivatives have been shown to act through distinct and important oncogenic pathways.

ECD: This compound has been identified as a novel and potent agent that targets the oncoprotein c-Myc. It interferes with the c-Myc/MAX dimer, promoting the degradation of c-Myc in colorectal cancer cells.[12] This leads to the induction of DNA damage and subsequent apoptotic cell death.[12]

Compound 2b and 4b: These derivatives exhibit their cytotoxic effects by disrupting cell membrane permeability. This disruption is thought to trigger both inflammatory and non-inflammatory cell death mechanisms.[13]

Benzo[a]phenoxazine Derivatives: These compounds selectively target the lysosomes of cancer cells. They accumulate in these organelles, leading to lysosomal membrane permeabilization (LMP), an increase in intracellular pH, and the accumulation of reactive oxygen species (ROS), ultimately inducing cell death.[9]

Below are diagrams illustrating these signaling pathways.

c_Myc_Inhibition_Pathway ECD ECD cMyc_MAX c-Myc/MAX Heterodimer ECD->cMyc_MAX disrupts cMyc_Degradation c-Myc Degradation cMyc_MAX->cMyc_Degradation leads to DNA_Damage DNA Damage cMyc_Degradation->DNA_Damage induces Apoptosis Apoptosis DNA_Damage->Apoptosis triggers

Caption: ECD-mediated inhibition of the c-Myc/MAX pathway.

Lysosomal_Dysfunction_Pathway Benzo_a_phenoxazine Benzo[a]phenoxazine Derivatives Lysosome_Accumulation Accumulation in Lysosomes Benzo_a_phenoxazine->Lysosome_Accumulation LMP Lysosomal Membrane Permeabilization (LMP) Lysosome_Accumulation->LMP ROS_Increase Increased ROS LMP->ROS_Increase Cell_Death Cell Death ROS_Increase->Cell_Death

Caption: Lysosomal dysfunction induced by Benzo[a]phenoxazine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzoxazine derivatives' anticancer activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: Cells are treated with various concentrations of the benzoxazinone derivatives and a vehicle control (e.g., DMSO) and incubated for 24 to 72 hours.[1]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation at 37°C.[1]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[1]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Benzoxazine Derivatives Incubate_24h->Treat_Cells Incubate_24_72h Incubate 24-72h Treat_Cells->Incubate_24_72h Add_MTT Add MTT Solution Incubate_24_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium_Add_DMSO Remove Medium & Add DMSO Incubate_4h->Remove_Medium_Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Remove_Medium_Add_DMSO->Measure_Absorbance Analyze_Data Calculate Viability & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the benzoxazinone derivatives at their respective IC50 concentrations for 24 or 48 hours.[1]

  • Cell Harvesting: Cells are harvested by trypsinization and washed with ice-cold PBS.[1]

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry within one hour of staining.[1]

  • Data Analysis:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.[1]

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the benzoxazinone derivatives at their IC50 concentrations for 24 or 48 hours.[1]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol (B145695) overnight at -20°C.[1]

  • Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.[1]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[1]

Lysosomal Membrane Permeabilization (LMP) Assay

This assay detects the leakage of lysosomal contents into the cytosol, a hallmark of lysosomal cell death.

  • Acridine (B1665455) Orange Staining: Cells are grown in 96-well plates and stained with acridine orange (5 µg/ml) at 37°C for 15 minutes. Acridine orange accumulates in acidic compartments like lysosomes, emitting red fluorescence at high concentrations and green fluorescence at low concentrations (e.g., in the cytosol).[2]

  • Treatment: After washing, cells are incubated with the test compound.

  • Fluorescence Measurement: The fluorescence emission is recorded at 530 nm (green) and 620 nm (red) at various time points using a microplate reader. A decrease in the red/green fluorescence ratio indicates LMP.[2]

  • Confirmation with Galectin-3 Staining: To confirm LMP, cells can be stained for Galectin-3 (GAL3) and the lysosomal marker LAMP2. Upon LMP, GAL3 translocates to the damaged lysosomes, resulting in a punctate staining pattern.[2]

Conclusion

While direct comparative data for the anticancer activity of this compound is currently lacking in the scientific literature, this guide provides a framework for its evaluation by benchmarking against other well-characterized benzoxazine derivatives. The presented data highlights the significant potential of the benzoxazine scaffold in oncology, with derivatives demonstrating potent and selective anticancer effects through diverse mechanisms of action, including the targeting of critical oncoproteins like c-Myc and the induction of lysosomal cell death. Further preclinical studies are warranted to elucidate the potential anticancer efficacy and mechanism of action of this compound and to position it within the growing landscape of promising benzoxazine-based cancer therapeutics. The detailed experimental protocols provided herein offer a standardized approach for such future investigations.

References

Navigating the Analytical Landscape for Letimide Hydrochloride: A Guide to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methods for the quantification and quality control of Letimide Hydrochloride. Due to a notable scarcity of publicly available, validated analytical methods specifically for this compound, this guide draws upon established methodologies for similarly structured compounds and general principles of analytical chemistry to propose a framework for its analysis.

Comparative Analysis of Potential Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the intended purpose (e.g., routine quality control, impurity profiling, pharmacokinetic studies), the nature of the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV) Spectroscopy are two of the most common and powerful techniques employed in pharmaceutical analysis.

A comparative summary of hypothetical validation parameters for these methods, based on typical performance characteristics, is presented below.

Table 1: Comparison of Hypothetical HPLC and UV Spectroscopy Methods for this compound Analysis

Validation ParameterHPLC Method (Hypothetical)UV Spectroscopy Method (Hypothetical)
Linearity (Correlation Coefficient, r²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL - µg/mL rangeµg/mL range
Specificity High (separation from impurities)Lower (potential interference)

Experimental Protocols: A Foundational Approach

Detailed experimental protocols are essential for the reproducibility and transferability of analytical methods. Below are foundational methodologies for developing and validating HPLC and UV spectroscopic methods for this compound.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its related substances.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution will be determined during method development.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a hypothetical starting point could be around the maximum absorbance).

  • Injection Volume: 10-20 µL.

Validation Parameters to be Assessed:

  • System Suitability: Evaluate parameters like theoretical plates, tailing factor, and reproducibility of replicate injections of a standard solution.

  • Specificity: Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method can resolve the main peak from any degradation products and placebo components.

  • Linearity: Analyze a series of solutions of known concentrations to establish the relationship between concentration and detector response.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

UV-Visible Spectroscopy Method

Objective: To develop a simple and rapid UV spectroscopic method for the estimation of this compound in bulk drug or simple formulations.

Instrumentation:

  • UV-Visible Spectrophotometer with matched quartz cuvettes.

Methodology (to be developed):

  • Solvent Selection: A suitable solvent in which this compound is soluble and stable (e.g., methanol, ethanol, or a dilute acid/base).

  • Determination of λmax: Scan a dilute solution of this compound over a suitable wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a calibration curve of absorbance versus concentration.

Validation Parameters to be Assessed:

  • Linearity: Establish the linear range of the method from the standard curve.

  • Accuracy: Perform recovery studies by adding known amounts of the standard drug to a pre-analyzed sample solution.

  • Precision: Assess repeatability and intermediate precision by measuring the absorbance of multiple preparations of a single sample.

  • Specificity: This method is less specific than HPLC and may be susceptible to interference from excipients or impurities that absorb at the same wavelength.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful method validation. The following diagrams, generated using the DOT language, illustrate the logical progression of developing and validating analytical methods for this compound.

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Rep Reporting & Implementation Dev_Start Define Analytical Requirements Dev_Opt Optimize Chromatographic Conditions (Mobile Phase, Column, etc.) Dev_Start->Dev_Opt Val_Sys System Suitability Testing Dev_Opt->Val_Sys Val_Spec Specificity / Forced Degradation Val_Sys->Val_Spec Val_Lin Linearity & Range Val_Spec->Val_Lin Val_Acc Accuracy / Recovery Val_Lin->Val_Acc Val_Prec Precision (Repeatability & Intermediate) Val_Acc->Val_Prec Val_LOD LOD & LOQ Determination Val_Prec->Val_LOD Val_Rob Robustness Val_LOD->Val_Rob Rep_Doc Document Validation Report Val_Rob->Rep_Doc Rep_Imp Implement for Routine Analysis Rep_Doc->Rep_Imp

Caption: Workflow for HPLC Method Development and Validation.

UV_Validation_Workflow cluster_Dev_UV Method Development cluster_Val_UV Method Validation cluster_Rep_UV Application Dev_Start_UV Select Appropriate Solvent Dev_Lambda Determine λmax Dev_Start_UV->Dev_Lambda Val_Lin_UV Linearity & Range (Calibration Curve) Dev_Lambda->Val_Lin_UV Val_Acc_UV Accuracy / Recovery Val_Lin_UV->Val_Acc_UV Val_Prec_UV Precision Val_Acc_UV->Val_Prec_UV Val_Spec_UV Specificity (Assess Interference) Val_Prec_UV->Val_Spec_UV Rep_QC Use for Routine QC Val_Spec_UV->Rep_QC

Caption: Workflow for UV Spectroscopy Method Development and Validation.

Comparative Toxicity Profile of Letimide Hydrochloride and Other Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of Letimide (B1218294) Hydrochloride against two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Aspirin and Ibuprofen. The information is intended to support research and drug development by presenting available toxicity data, detailed experimental methodologies for key toxicological assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Letimide Hydrochloride

This compound is classified as an analgesic and is considered a salicylate (B1505791) derivative. While its exact mechanism of action is not extensively documented in publicly available literature, its classification suggests that it likely shares functional similarities with other NSAIDs, which primarily act by inhibiting cyclooxygenase (COX) enzymes involved in the prostaglandin (B15479496) synthesis pathway. Prostaglandins are key mediators of inflammation, pain, and fever.

Comparative Toxicity Data

Quantitative toxicity data for this compound is limited in the public domain. However, existing studies on its genotoxic and teratogenic potential provide some insight into its safety profile. In contrast, Aspirin and Ibuprofen have been extensively studied, and a wealth of toxicity data is available.

Table 1: Summary of Genotoxicity and Teratogenicity of this compound

Assay Test System Concentration/Dosage Results Reference
Chromosomal Aberrations & Sister Chromatid ExchangeHuman Lymphocyte Cultures (in vitro)250, 375, 500, 625 µg/mLNo significant effect[1]
Chromosomal Aberrations & Sister Chromatid ExchangeMouse Bone Marrow Cells (in vivo)30, 50, 100 mg/kgNo significant effect[1]
TeratogenicityMice (in vivo)50, 100, 200 mg/kg/dayNo significant effect on congenital malformations[1]
Micronucleus TestMouse Bone Marrow (in vivo)Not specifiedNo clastogenic effect observed[2]

Table 2: Comparative in vitro Cytotoxicity Data of Aspirin and Ibuprofen

Compound Cell Line Assay IC50 Value Reference
AspirinVariousNot specified> 10 mM (general estimate)
IbuprofenCaco-2 (Human Colon Carcinoma)MTT> 4.0 mM
IbuprofenHepG2 (Human Hepatocellular Carcinoma)MTTNot specified
IbuprofenKKU-M139 (Human Cholangiocarcinoma)MTT1.87 mM
IbuprofenKKU-213B (Human Cholangiocarcinoma)MTT1.63 mM

Table 3: Overview of Potential Hepatotoxicity

Compound Mechanism Clinical Manifestations Notes
Aspirin Intrinsic, dose-dependent hepatotoxin.Often asymptomatic, revealed by elevated aminotransferases, particularly at high doses.Acute poisoning is less likely to cause hepatic injury compared to chronic high-dose therapy.
Ibuprofen Idiosyncratic liver injury.Elevations in liver function tests in up to 15% of patients; severe effects like cholestasis, jaundice, and hepatitis are rare.Risk may be increased with higher doses and longer duration of use.

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below to facilitate the design and interpretation of comparative studies.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Expose cells to various concentrations of the test compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Cytotoxicity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored formazan product.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from control and compound-treated cells.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • DNA Unwinding: Place the slides in an alkaline or neutral electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Subject the slides to an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.

In Vitro Hepatotoxicity Assessment

This typically involves using primary human hepatocytes or hepatoma cell lines (e.g., HepG2, HepaRG™) to assess drug-induced liver injury.

Protocol:

  • Cell Culture: Culture primary hepatocytes or a suitable hepatic cell line in a 2D or 3D culture system.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound for a relevant duration.

  • Endpoint Analysis: Assess hepatotoxicity through various endpoints:

    • Cytotoxicity: Perform MTT or LDH assays as described above.

    • Liver Enzyme Leakage: Measure the activity of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium.

    • Metabolic Function: Assess parameters like albumin synthesis and urea (B33335) production.

    • Mitochondrial Toxicity: Evaluate mitochondrial function using assays that measure mitochondrial membrane potential or ATP levels.

    • Gene Expression Analysis: Analyze the expression of genes involved in stress responses, apoptosis, and drug metabolism.

Visualization of Pathways and Workflows

Signaling Pathway

The primary mechanism of action for NSAIDs like Aspirin and Ibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the prostaglandin synthesis pathway. Letimide, as a salicylate derivative, is also presumed to act on this pathway.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Gastric_Protection Gastric Mucosal Protection Prostacyclin->Gastric_Protection Promotes Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Promotes Letimide This compound Letimide->COX1_COX2 Inhibits (Presumed) NSAIDs Aspirin, Ibuprofen NSAIDs->COX1_COX2 Inhibits

Caption: Presumed mechanism of action of this compound via the Prostaglandin Synthesis Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assessment using the MTT assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_Compound Add Test Compound (e.g., Letimide HCl) and Controls Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for Treatment Period (e.g., 24, 48, 72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Reagent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data: - Calculate % Viability - Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Unraveling the Enigma of Letimide Hydrochloride: A Comparative Guide to Mechanism of Action Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmacological research, elucidating the precise mechanism of action (MoA) of a compound is paramount to its development and clinical application. This guide addresses the current understanding of Letimide Hydrochloride, a small molecule whose specific biological functions remain largely uncharacterized in publicly available scientific literature. Due to the limited direct data on this compound, this document provides a comparative framework by examining the known biological activities of its core chemical structure, the 1,3-benzoxazine scaffold. Furthermore, it outlines a comprehensive, hypothetical experimental workflow for researchers to systematically investigate and confirm the MoA of such a compound.

The Benzoxazine (B1645224) Conundrum: A Scaffold of Diverse Activities

This compound, chemically identified as 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione hydrochloride, belongs to the broader class of benzoxazine derivatives. While specific experimental data on this compound's MoA is scarce, the benzoxazine ring system is a well-established pharmacophore present in numerous biologically active compounds. Research on various benzoxazine derivatives has revealed a wide spectrum of pharmacological effects, as summarized in the table below. This diversity suggests that the specific substitutions on the benzoxazine core are critical in determining the ultimate biological target and pathway modulation.

Biological ActivityReported Benzoxazine DerivativesReference
Antimicrobial Various 3-substituted and 6,6'-bis(benzoxazine) derivatives[1]
Antifungal Thionated-1,3-benzoxazines and 3,4-dihydro-benzo[e][2][3]oxazin-2-one derivatives[4]
Anticancer Ferrocenyl 1,3-benzoxazine[4]
Anti-inflammatory N-{4-[2-Amino-4-(substituted-phenyl)-6H-[2][3]oxazine-6-yl]-phenyl}-nicotinamide derivatives[5]
Antiviral (including Anti-HIV) Certain 1,3-oxazine derivatives[4][5]
Anticonvulsant Various 1,3-oxazine derivatives[4]
Antitubercular Certain 1,3-oxazine derivatives[4]

This table summarizes the reported biological activities of various compounds containing the 1,3-benzoxazine scaffold. It is intended to provide a contextual understanding of the potential activities of this compound and is not indicative of its confirmed mechanism of action.

Charting the Course: A Proposed Experimental Workflow for MoA Elucidation

For a compound with an unknown mechanism like this compound, a systematic and multi-pronged experimental approach is required. The following workflow outlines a logical progression from broad phenotypic screening to specific target identification and pathway validation.

experimental_workflow cluster_phase1 Phase 1: Phenotypic Screening & Initial Characterization cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Pathway Analysis & Validation cluster_phase4 Phase 4: In Vivo Confirmation phenotypic_screening High-Content Phenotypic Screening (e.g., Cell Painting Assay) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identifies potential targets cell_viability Cell Viability & Proliferation Assays (e.g., MTT, BrdU) genetic_screens Genetic Screens (CRISPR/siRNA) cell_viability->genetic_screens Informs screen design broad_panel Broad-Spectrum Kinase/Enzyme Panel Screening thermal_shift Cellular Thermal Shift Assay (CETSA) broad_panel->thermal_shift Suggests direct binding partners transcriptomics Transcriptomics (RNA-seq) affinity_chromatography->transcriptomics proteomics Proteomics (Phospho-proteomics) thermal_shift->proteomics validation_assays Target-Specific Validation Assays (e.g., Western Blot, qPCR, Enzyme Kinetics) genetic_screens->validation_assays transcriptomics->validation_assays Validates gene expression changes proteomics->validation_assays Validates protein level/activity changes animal_model Animal Model Studies validation_assays->animal_model Confirms in vitro findings pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling animal_model->pk_pd

A proposed experimental workflow for determining the mechanism of action of an uncharacterized compound.

Detailed Experimental Protocols

Phase 1: Phenotypic Screening & Initial Characterization

  • High-Content Phenotypic Screening (e.g., Cell Painting Assay):

    • Methodology: A panel of human cell lines is treated with this compound across a range of concentrations. Cells are stained with a cocktail of fluorescent dyes that label different cellular compartments (nucleus, mitochondria, cytoskeleton, etc.). Automated microscopy and image analysis are used to generate a detailed "phenotypic profile" of the compound's effects. This profile is then compared to a reference database of compounds with known mechanisms of action to identify potential similarities.

  • Cell Viability & Proliferation Assays (e.g., MTT, BrdU):

    • Methodology: Various cancer and non-cancer cell lines are treated with increasing concentrations of this compound for 24, 48, and 72 hours. Cell viability is assessed using an MTT assay, which measures mitochondrial metabolic activity. Cell proliferation is measured by BrdU incorporation, which quantifies DNA synthesis. These assays determine the compound's cytotoxic or cytostatic potential and its effective concentration range.

  • Broad-Spectrum Kinase/Enzyme Panel Screening:

    • Methodology: this compound is screened against a large panel of recombinant kinases or other enzymes at a fixed concentration (e.g., 10 µM). The percentage of inhibition for each enzyme is determined. Hits (e.g., >50% inhibition) are then followed up with dose-response curves to determine the IC50 value, providing a preliminary indication of direct enzymatic targets.

Phase 2: Target Identification

  • Affinity Chromatography-Mass Spectrometry:

    • Methodology: this compound is chemically immobilized onto a solid support (e.g., agarose (B213101) beads). A cell lysate is passed over this affinity matrix, allowing proteins that bind to the compound to be captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. This method helps to identify direct binding partners of the drug.

  • Cellular Thermal Shift Assay (CETSA):

    • Methodology: Intact cells are treated with this compound or a vehicle control. The cells are then heated to various temperatures, and the soluble protein fraction is isolated. The principle is that a protein bound to a ligand (the drug) will be stabilized and less likely to denature and precipitate upon heating. The abundance of a specific protein in the soluble fraction at different temperatures is quantified by Western blotting or mass spectrometry, allowing for the identification of direct targets in a cellular context.

  • Genetic Screens (CRISPR/siRNA):

    • Methodology: A library of cells, each with a specific gene knocked out (CRISPR) or knocked down (siRNA), is treated with a sub-lethal concentration of this compound. Cells that are either more sensitive or more resistant to the compound are identified through next-generation sequencing. Genes whose loss confers resistance are potential targets of the drug, while those that confer sensitivity may be part of a parallel or downstream pathway.

Phase 3: Pathway Analysis & Validation

  • Transcriptomics (RNA-seq):

    • Methodology: Cells are treated with this compound for various time points. RNA is then extracted, and RNA sequencing is performed to obtain a global profile of gene expression changes induced by the compound. Bioinformatic analysis can then identify enriched signaling pathways and biological processes that are modulated by the drug.

  • Proteomics (e.g., Phospho-proteomics):

    • Methodology: Similar to transcriptomics, cells are treated with the compound, and protein lysates are collected. Mass spectrometry-based proteomics can quantify changes in protein abundance. Phospho-proteomics specifically enriches for and quantifies changes in protein phosphorylation, providing a direct readout of signaling pathway activation or inhibition.

  • Target-Specific Validation Assays:

    • Methodology: Based on the results from the previous phases, specific hypotheses about the drug's target and pathway are tested. For example, if a kinase is identified as a potential target, its phosphorylation and the phosphorylation of its downstream substrates can be assessed by Western blot after drug treatment. If gene expression is altered, qPCR can be used to validate the RNA-seq data.

Comparative Alternatives in MoA Elucidation

While the outlined workflow provides a comprehensive strategy, the choice of specific assays can be tailored based on initial findings and available resources. For instance, if early phenotypic screens suggest an immunomodulatory effect, a greater emphasis would be placed on cytokine profiling, immune cell proliferation assays, and analysis of immune-related signaling pathways (e.g., NF-κB, JAK/STAT).

The closest structural analogs with well-defined mechanisms of action in the public domain are immunomodulatory imide drugs (IMiDs) like Thalidomide and Lenalidomide. Although structurally distinct from this compound, their MoA provides a useful reference point. These drugs are known to bind to the protein Cereblon, which is part of an E3 ubiquitin ligase complex.[6] This binding alters the substrate specificity of the complex, leading to the degradation of specific transcription factors and subsequent downstream effects on cell proliferation and the immune system.[6][7]

Should initial studies on this compound suggest similar immunomodulatory or anti-proliferative effects, a comparative analysis with Lenalidomide could be highly informative. This would involve running key experiments (e.g., Cereblon binding assays, analysis of downstream target degradation) in parallel for both compounds to identify potential mechanistic similarities or divergences.

The following diagram illustrates the established signaling pathway for Lenalidomide as a comparative example.

lenalidomide_moa cluster_lenalidomide Lenalidomide Mechanism of Action lenalidomide Lenalidomide crl4_crbn CRL4-CRBN E3 Ubiquitin Ligase lenalidomide->crl4_crbn Binds to Cereblon (CRBN) subunit ikzf1_ikzf3 IKZF1 & IKZF3 (Transcription Factors) crl4_crbn->ikzf1_ikzf3 Recruits ubiquitination Ubiquitination ikzf1_ikzf3->ubiquitination irf4_myc Downregulation of IRF4 & MYC ikzf1_ikzf3->irf4_myc Normally promotes transcription of proteasome Proteasomal Degradation ubiquitination->proteasome proteasome->ikzf1_ikzf3 Degrades myeloma_cell_death Multiple Myeloma Cell Death irf4_myc->myeloma_cell_death Promotes survival, loss leads to

Simplified signaling pathway for the immunomodulatory drug Lenalidomide.

Conclusion

The mechanism of action of this compound remains to be fully elucidated. However, by leveraging the known pharmacology of the broader benzoxazine class and employing a systematic experimental workflow, researchers can effectively dissect its biological function. The comparative approach, both in terms of alternative compounds and experimental strategies, is crucial for placing any new findings in the context of existing pharmacological knowledge. This guide serves as a foundational resource for scientists and drug development professionals embarking on the characterization of novel or understudied chemical entities.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Letimide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the lifecycle of a chemical compound extends beyond its synthesis and application to its safe and compliant disposal. Letimide Hydrochloride, a compound utilized in laboratory settings, requires careful consideration for its end-of-life management to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedural information for the proper disposal of this compound, adhering to general best practices for pharmaceutical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific, publicly available SDS for this compound was not identified in the search, a comprehensive SDS for any chemical will provide detailed information on its physical and chemical properties, hazards, and required personal protective equipment (PPE). Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like any pharmaceutical waste, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[1] The following procedure is based on general guidelines for the disposal of chemical and pharmaceutical waste.

1. Hazardous Waste Determination:

The first critical step is to determine if the this compound waste is classified as hazardous. This determination should be made by a qualified environmental health and safety (EHS) professional. The classification will depend on the characteristics of the waste, including its toxicity, corrosivity, reactivity, and ignitability.

2. Waste Segregation and Collection:

  • Non-Hazardous Waste: If deemed non-hazardous, the waste should still be managed responsibly and not disposed of down the drain or in regular trash.[2] It should be collected in a designated, well-labeled container.

  • Hazardous Waste: If classified as hazardous, the waste must be collected in a designated hazardous waste container that is compatible with the chemical.[3] The container should be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazard characteristics (e.g., "Toxic").[3]

3. Container Management:

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated, secondary containment area to prevent spills from reaching the environment.

  • Do not mix different types of waste in the same container unless specifically instructed to do so by an EHS professional.

4. Disposal Pathway:

  • Licensed Waste Disposal Vendor: The most appropriate and compliant method for disposing of chemical waste from laboratory settings is through a licensed hazardous waste disposal company.[4] These companies are equipped to handle and transport chemical waste safely and in accordance with all federal, state, and local regulations.

  • Incineration: Incineration at a permitted facility is a common and effective method for the destruction of pharmaceutical waste.[2][3]

  • Landfill: Disposal in a landfill is generally not recommended for pharmaceutical waste unless it has been determined to be non-hazardous and is permitted by local regulations.[2]

  • Sewer Disposal: Under no circumstances should this compound or any other chemical waste be disposed of down the drain.[2][4] This practice can lead to the contamination of water supplies and harm aquatic life.[5]

Quantitative Data for Disposal

ParameterValueMethod of Determination
Waste Classification Hazardous / Non-HazardousEvaluation against RCRA criteria (toxicity, etc.) by EHS
pH of Waste Stream To be determinedpH meter or indicator strips
Concentration of Active Ingredient To be determinedAnalytical chemistry techniques (e.g., HPLC)
Presence of Other Hazardous Components To be determinedAnalysis of all components in the waste stream
Recommended Disposal Method Incineration / Other (as per vendor)Based on waste classification and vendor capabilities

Experimental Protocols

Detailed experimental protocols for the degradation or neutralization of this compound for disposal purposes are not publicly available. The development of such protocols would require significant research and development to ensure the byproducts are not more hazardous than the original compound. Therefore, it is strongly recommended to rely on the expertise of a licensed waste disposal vendor for the final treatment and disposal of this compound.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Letimide_Disposal_Workflow cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A Generate Letimide Hydrochloride Waste B Hazardous Waste Determination (by EHS Professional) A->B C Collect in Labeled Hazardous Waste Container B->C Hazardous D Collect in Labeled Non-Hazardous Waste Container B->D Non-Hazardous E Store in Secondary Containment Area C->E D->E F Arrange for Pickup by Licensed Waste Disposal Vendor E->F G Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal (e.g., Incineration) G->H

Figure 1. A logical workflow for the proper disposal of this compound.

By adhering to these procedures, research professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding their commitment to laboratory safety and regulatory compliance.

References

Personal protective equipment for handling Letimide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Letimide Hydrochloride. The following procedures are based on available safety data for structurally related compounds and should be supplemented by a formal risk assessment by your institution's environmental health and safety department.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE based on the potential hazards.

Body Part Personal Protective Equipment Standard/Specification Purpose
Hands Double gloves (Nitrile)ASTM D6978-05To prevent skin contact with the compound. The outer glove should be worn over the gown cuff and changed immediately if contaminated.
Body Impervious disposable gownOSHA, ASHP, ONS recommendationsTo protect skin and clothing from contamination. Gowns should have long sleeves and be closed at the back.
Eyes/Face Safety glasses with side shields, chemical splash goggles, or a full face shieldEN 166 (EU) or NIOSH (US)To protect against splashes and aerosols. A face shield is recommended when there is a significant risk of splashing.
Respiratory NIOSH-approved N100 or CEN-approved FFP3 particulate respiratorNIOSH or CENTo be used as a backup to engineering controls or when engineering controls are not feasible. A full-face supplied air respirator should be used if it is the sole means of protection.[1]

Operational Plan for Handling this compound

1. Engineering Controls:

  • Work with this compound should be conducted in a designated area, such as a laboratory fume hood or other ventilated enclosure, to minimize inhalation exposure.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

2. Safe Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols during handling.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][3]

  • Wash hands thoroughly after handling the compound.[1][2][3]

3. Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Store in a refrigerator.[1]

  • Store locked up.[2][3][4][5]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

Exposure Type Immediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][3][6]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

Disposal Plan

  • Dispose of waste in accordance with all applicable local, regional, national, and international regulations.[2][3][4]

  • Contaminated materials, including gloves, gowns, and labware, should be placed in a sealed, labeled container for hazardous waste disposal.

  • Avoid discharge into drains or the environment.[1][2][4]

Experimental Workflow for Handling this compound

G Figure 1: Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Engineering Controls (Fume Hood) B->C D Weigh and Prepare Compound C->D Begin Work E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate and Label Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I J Store Waste in Designated Area I->J Waste Ready K Arrange for Hazardous Waste Pickup J->K

Caption: Workflow for Safe Handling of this compound.

References

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